molecular formula C10H8O2 B1297094 2-Methylbenzofuran-3-carbaldehyde CAS No. 55581-61-8

2-Methylbenzofuran-3-carbaldehyde

Cat. No.: B1297094
CAS No.: 55581-61-8
M. Wt: 160.17 g/mol
InChI Key: MSCYILGZMAMAQX-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCYILGZMAMAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344107
Record name 2-Methylbenzofuran-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55581-61-8
Record name 2-Methylbenzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylbenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview for the synthesis of 2-methylbenzofuran-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is the Vilsmeier-Haack formylation of 2-methylbenzofuran, a robust and widely adopted method. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses critical safety considerations. Furthermore, it explores alternative synthetic strategies, offering a comparative analysis to aid researchers in method selection. This guide is intended for chemistry professionals in research, development, and drug discovery, providing the technical depth necessary for successful synthesis, validation, and scale-up.

Introduction and Strategic Overview

This compound is a key synthetic intermediate. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The strategic introduction of a formyl group at the C3 position of the 2-methylbenzofuran nucleus provides a versatile chemical handle for a variety of subsequent transformations, including but not limited to, reductive amination, oxidation, Wittig reactions, and the synthesis of more complex heterocyclic systems.

The direct conversion of 2-methylbenzofuran to its 3-formyl derivative is most efficiently achieved via electrophilic aromatic substitution. Among the available formylation methods, the Vilsmeier-Haack reaction stands out for its reliability, use of accessible reagents, and high regioselectivity for this particular substrate.[1] This guide will therefore center on the practical execution of this important transformation.

The Vilsmeier-Haack Reaction: The Principal Synthetic Route

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[3]

Mechanism of Action: A Step-by-Step Analysis

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process can be broken down into three main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the elimination of a phosphate byproduct and the formation of the highly electrophilic N,N-dimethylchloroiminium ion—the active Vilsmeier reagent.[4]

  • Electrophilic Attack: The electron-rich 2-methylbenzofuran ring acts as a nucleophile. The π-electrons from the furan ring attack the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position.

  • Aromatization and Hydrolysis: The resulting intermediate is not aromatic. A base (often DMF itself) abstracts a proton from the C3 carbon, restoring the aromaticity of the benzofuran ring and forming an iminium salt intermediate. During aqueous workup, this iminium salt is readily hydrolyzed to yield the final aldehyde product, this compound.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF POCl3 POCl₃ DMF->POCl3 Attack Vilsmeier_Reagent Vilsmeier Reagent(Chloroiminium ion) POCl3->Vilsmeier_Reagent Rearrangement Phosphate Phosphate Byproduct POCl3->Phosphate Benzofuran 2-Methylbenzofuran Vilsmeier_Reagent->Benzofuran Electrophilic Attack at C3 Intermediate Cationic Intermediate Benzofuran->Intermediate Iminium_Salt Iminium Salt Intermediate->Iminium_Salt Deprotonation & Aromatization Water H₂O (Workup) Iminium_Salt->Water Hydrolysis Product This compound Water->Product

Sources

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the Vilsmeier-Haack formylation of 2-methylbenzofuran. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the causality behind critical process choices, ensuring a thorough understanding of this pivotal synthetic transformation.

Introduction: The Strategic Importance of Formylation

The introduction of a formyl group (–CHO) into an aromatic or heteroaromatic system is a cornerstone of organic synthesis. It provides a versatile chemical handle for constructing more complex molecular architectures. The Vilsmeier-Haack reaction stands out as a mild and efficient method for formylating electron-rich compounds, a class to which 2-methylbenzofuran belongs.[1][2][3] This reaction utilizes a specialized electrophile, the Vilsmeier reagent, generated in situ, to achieve high yields and regioselectivity where other formylation methods, like Friedel-Crafts, might fail or lack precision.[4] Understanding this reaction is crucial for synthesizing substituted benzofurans, which are core scaffolds in numerous pharmaceuticals and advanced materials.[5]

This whitepaper will dissect the reaction from first principles, beginning with the generation and nature of the active electrophile, followed by a detailed mechanistic walkthrough of its interaction with 2-methylbenzofuran, and culminating in a robust, step-by-step experimental protocol.

The Heart of the Reaction: Formation and Nature of the Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction hinges on the in situ formation of a chloroiminium salt, commonly known as the Vilsmeier reagent.[6][7] This electrophilic species is typically generated from the reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, with phosphorus oxychloride (POCl₃) being the standard choice.[1][8]

The formation begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic (chloromethylene)dimethyliminium ion.[7][9]

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

It is critical to recognize that the Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions generated in Friedel-Crafts acylations.[4] This characteristic is advantageous, as it imparts high selectivity, favoring reactions with highly activated, electron-rich substrates while leaving less reactive sites untouched.[10][11] The preparation is typically conducted at low temperatures (e.g., 0 °C) to control the exothermic reaction and maintain the stability of the reagent.[12]

The Core Mechanism: Electrophilic Attack on 2-Methylbenzofuran

The formylation of 2-methylbenzofuran is a classic example of an electrophilic aromatic substitution reaction. The process can be logically divided into two primary stages: the electrophilic attack by the Vilsmeier reagent and the subsequent hydrolysis to yield the final aldehyde.

Regioselectivity: The Decisive Role of the C2-Methyl Group

Benzofuran itself typically undergoes electrophilic substitution preferentially at the C2 position of the furan ring.[13] However, the substrate , 2-methylbenzofuran, already has this position occupied. The presence of the electron-donating methyl group at C2 further enhances the electron density of the heterocyclic ring, particularly at the adjacent C3 position. Consequently, the electrophilic attack by the Vilsmeier reagent is directed almost exclusively to the C3 position. This is because the resulting carbocation intermediate (a sigma complex) is effectively stabilized by resonance, including a key resonance structure where the positive charge is delocalized onto the adjacent oxygen atom.[14] Attack at any other position on the benzofuran ring system would result in a less stable intermediate.

Step-by-Step Mechanistic Pathway
  • Electrophilic Attack : The π-electron system of the 2-methylbenzofuran ring, specifically from the electron-rich C3 position, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[8][10] This step breaks the aromaticity of the furan ring and forms a resonance-stabilized cationic intermediate (an iminium ion).

  • Aromatization : The intermediate is transient. A proton is lost from the C3 position, restoring the aromaticity of the benzofuran ring system and yielding a neutral α-chloro amine adduct.

  • Hydrolysis : During the aqueous workup phase, this adduct is readily hydrolyzed. Water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final product, 2-methylbenzofuran-3-carbaldehyde, is formed.[1][6]

Caption: Mechanism of Vilsmeier-Haack formylation on 2-methylbenzofuran.

Field-Proven Experimental Protocol

This protocol provides a reliable methodology for the synthesis of this compound. The self-validating nature of this procedure lies in its controlled additions, temperature management, and defined workup steps that ensure reproducibility.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2-MethylbenzofuranC₉H₈O132.1640.01.05.29 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--40 mL
Phosphorus Oxychloride (POCl₃)POCl₃153.3344.01.14.0 mL (6.75 g)
Sodium Acetate (NaOAc)CH₃COONa82.032245.618.38 g
Deionized WaterH₂O18.02--200 mL
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12--As needed
Saturated NaCl solution (Brine)NaCl(aq)---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--As needed
Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (40 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Causality: Cooling is essential to dissipate the heat generated during the exothermic reaction between DMF and POCl₃, preventing potential side reactions and degradation of the reagent.

    • Add phosphorus oxychloride (4.0 mL, 44.0 mmol) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent forms as a crystalline solid or thick slurry.

  • Formylation Reaction:

    • Add a solution of 2-methylbenzofuran (5.29 g, 40.0 mmol) in a minimal amount of DMF (if necessary for viscosity) to the Vilsmeier reagent slurry dropwise at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis:

    • Prepare a solution of sodium acetate (18.38 g, 224 mmol) in water (200 mL).

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture onto crushed ice, followed by the slow addition of the aqueous sodium acetate solution with vigorous stirring.

    • Causality: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts. Adding the reaction mixture to ice controls the highly exothermic quenching process. Sodium acetate acts as a buffer to maintain a suitable pH for the hydrolysis.

    • Stir the resulting mixture for 30 minutes at 0 °C.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

    • The crude residue can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure this compound. A typical yield is in the range of 75-85%.[8]

Experimental_Workflow Figure 3: Experimental Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add 2-Methylbenzofuran (Stir at RT, 6-8h) A->B C 3. Quench & Hydrolyze (Ice & aq. NaOAc) B->C D 4. Extract with Diethyl Ether C->D E 5. Wash & Dry Organic Layer D->E F 6. Concentrate under Vacuum E->F G 7. Purify by Column Chromatography F->G H Final Product: This compound G->H

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable tool for the C3-formylation of 2-methylbenzofuran. Its success is rooted in the controlled, in situ generation of a moderately reactive Vilsmeier reagent, which ensures high regioselectivity for the most electron-rich position on the substituted benzofuran ring. The mechanism proceeds through a well-understood electrophilic aromatic substitution pathway, followed by a straightforward hydrolysis. The provided experimental protocol, grounded in established chemical principles, offers a clear and reproducible path to synthesizing this compound, a valuable intermediate for further elaboration in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NROChemistry via YouTube. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Stack Exchange. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]

  • YouTube. Benzo[b]furan: Chemical Reactivity. [Link]

  • International Journal of Trend in Scientific Research and Development. Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • SlideShare. 22723_lec7.ppt. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. Synthesis Using Vilsmeier Reagents. [Link]

  • Molecules (MDPI). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. synthesis of heterocycle via Vilsmeier-haack reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl) malonaldehyde and its synthetic applications. [Link]

  • Molecules (MDPI). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

Sources

Spectroscopic Data of 2-Methylbenzofuran-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methylbenzofuran-3-carbaldehyde (CAS No. 55581-61-8), a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry.[1][2] The structural elucidation of this molecule is paramount for its application in drug discovery and materials science. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

This compound possesses a benzofuran core, which is a bicyclic structure consisting of a fused benzene and furan ring. Key structural features influencing its spectroscopic properties include the electron-donating methyl group at the 2-position and the electron-withdrawing carbaldehyde (formyl) group at the 3-position. This specific substitution pattern dictates the electronic environment of each atom, resulting in a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted and reported ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.1Singlet1HH-1' (Aldehyde)
~7.8 - 7.3Multiplet4HAr-H (Benzene ring)
~2.7Singlet3H-CH₃ (Methyl)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton (H-1'): The downfield chemical shift of the aldehyde proton (~10.1 ppm) is a characteristic feature, attributed to the deshielding effect of the adjacent carbonyl group. Its singlet multiplicity indicates no adjacent protons.

  • Aromatic Protons (Ar-H): The protons on the benzene ring typically appear as a complex multiplet in the aromatic region (~7.3-7.8 ppm). The specific splitting pattern depends on the coupling between adjacent protons.

  • Methyl Protons (-CH₃): The methyl protons at the 2-position resonate as a sharp singlet around 2.7 ppm. The singlet nature arises from the absence of neighboring protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~185C=O (Aldehyde)
~155C-7a
~145C-2
~130 - 120Aromatic Carbons
~115C-3a
~110C-3
~15-CH₃ (Methyl)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears at the far downfield region of the spectrum (~185 ppm).

  • Aromatic and Heterocyclic Carbons: The carbons of the benzofuran ring system resonate in the region of ~110-155 ppm. The specific shifts are influenced by the substituents and their electronic effects.

  • Methyl Carbon (-CH₃): The methyl carbon is the most upfield signal in the spectrum, appearing around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aromatic and methyl)
~2850, ~2750MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (conjugated aldehyde)
~1600, ~1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (furan ring)

Interpretation of the IR Spectrum:

  • C-H Stretching: The spectrum shows characteristic C-H stretching vibrations for the aromatic ring and the methyl group just below 3000 cm⁻¹. The aldehyde C-H stretch typically appears as two weak to medium bands around 2850 and 2750 cm⁻¹ (Fermi resonance).

  • Carbonyl Stretching (C=O): A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group of a conjugated aldehyde. The conjugation with the benzofuran ring system lowers the stretching frequency compared to a non-conjugated aldehyde.

  • C=C and C-O Stretching: Absorptions corresponding to the C=C stretching of the aromatic and furan rings are observed in the 1600-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ is characteristic of the aryl-ether C-O stretching within the furan ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula of this compound is C₁₀H₈O₂.[1][3]

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
160High[M]⁺ (Molecular Ion)
159High[M-H]⁺
131Moderate[M-CHO]⁺
103Moderate[M-CHO-CO]⁺
77Moderate[C₆H₅]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The mass spectrum will show a prominent molecular ion peak at an m/z of 160, corresponding to the molecular weight of the compound.

  • [M-H]⁺ Peak: A significant peak at m/z 159 is due to the loss of a hydrogen atom, a common fragmentation for aldehydes.

  • [M-CHO]⁺ Peak: The loss of the formyl radical (CHO) results in a fragment at m/z 131.

  • Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment can lead to the ion at m/z 103. The presence of a peak at m/z 77 is indicative of a phenyl fragment. A study on the fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry provides insights into common fragmentation pathways for this class of compounds.[4]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data integrity.

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

NMR Data Acquisition
  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Sample Preparation and Data Acquisition for IR Spectroscopy
  • For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Alternatively, for soluble samples, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Place the sample in the IR spectrometer and acquire the spectrum.

Sample Preparation and Data Acquisition for Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquire the mass spectrum over an appropriate m/z range.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Spectroscopic Correlations

G cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR cluster_IR IR cluster_MS Mass Spec H_aldehyde Aldehyde H (~10.1 ppm) H_aromatic Aromatic H's (~7.3-7.8 ppm) H_methyl Methyl H's (~2.7 ppm) C_carbonyl Carbonyl C (~185 ppm) C_aromatic Aromatic/Heterocyclic C's (~110-155 ppm) C_methyl Methyl C (~15 ppm) IR_CO C=O Stretch (~1680 cm⁻¹) IR_CH_ald Aldehyde C-H Stretch (~2850, 2750 cm⁻¹) IR_CC Aromatic C=C Stretch (~1600, 1450 cm⁻¹) MS_M [M]⁺ (m/z 160) MS_M_H [M-H]⁺ (m/z 159) MS_M->MS_M_H Loss of H MS_M_CHO [M-CHO]⁺ (m/z 131) MS_M->MS_M_CHO Loss of CHO Structure This compound Structure->H_aldehyde CHO group Structure->H_aromatic Benzene ring Structure->H_methyl CH₃ group Structure->C_carbonyl CHO group Structure->C_aromatic Benzofuran core Structure->C_methyl CH₃ group Structure->IR_CO Conjugated C=O Structure->IR_CH_ald Aldehyde C-H Structure->IR_CC Aromatic rings Structure->MS_M Molecular Ion

Caption: Correlation of structural features with key spectroscopic signals.

References

  • PubChem. This compound. [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to 2-Methylbenzofuran-3-carbaldehyde: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzofuran-3-carbaldehyde is a heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, antifungal, and monoamine oxidase (MAO) inhibitory properties.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its application in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[5][6]

PropertyValueSource
Molecular Formula C₁₀H₈O₂[5]
Molecular Weight 160.17 g/mol [5]
CAS Number 55581-61-8[5]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm). The methyl group (CH₃) at the 2-position will appear as a singlet further upfield. The aromatic protons on the benzene ring will exhibit complex splitting patterns in the aromatic region (δ 7-8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a resonance for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (δ > 180 ppm). The carbons of the benzofuran ring system and the methyl group will appear at their characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of an aldehyde, typically in the range of 1680-1700 cm⁻¹. Additional bands corresponding to C-H and C-O stretching, as well as aromatic C=C stretching, will also be present.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the benzofuran ring.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methylbenzofuran.[8] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Vilsmeier-Haack Reaction: Mechanism and Protocol

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[9] The electron-rich 2-methylbenzofuran then attacks this electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent MBF 2-Methylbenzofuran Intermediate Iminium Ion Intermediate MBF->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Figure 1: General workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

The following is a representative protocol for the Vilsmeier-Haack formylation of 2-methylbenzofuran, adapted from general procedures.[3][9]

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-methylbenzofuran (1.0 equivalent) in a minimal amount of an anhydrous solvent such as dichloromethane (DCM).

  • Add the 2-methylbenzofuran solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).

  • Workup and Purification: Carefully pour the reaction mixture into a stirred mixture of crushed ice and water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the iminium salt intermediate. Stir vigorously for about an hour.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich benzofuran ring system. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, making it a versatile handle for further molecular elaboration.

Reactions of the Aldehyde Group

Wittig Reaction:

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.[2][10] this compound can react with a variety of phosphorus ylides (Wittig reagents) to generate the corresponding 3-(alkenyl)-2-methylbenzofurans. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to yield the Z-isomer.[11][12]

Wittig_Reaction Aldehyde This compound Alkene 3-(Alkenyl)-2-methylbenzofuran Aldehyde->Alkene + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Alkene Byproduct Triphenylphosphine oxide Alkene->Byproduct forms

Figure 2: The Wittig reaction of this compound.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a C=C double bond.[1][13] this compound can be condensed with compounds such as malononitrile or ethyl cyanoacetate to yield highly functionalized derivatives. These products can serve as versatile intermediates for the synthesis of various heterocyclic systems. The yields of Knoevenagel condensations are generally good to excellent, depending on the specific reactants and conditions employed.[14][15]

Knoevenagel_Condensation Aldehyde This compound Product Condensation Product Aldehyde->Product Active_Methylene Active Methylene Compound (e.g., CH₂(CN)₂) Active_Methylene->Product Catalyst Base Catalyst Catalyst->Product

Figure 3: The Knoevenagel condensation of this compound.

Reactions Involving the Benzofuran Ring

The benzofuran ring system is susceptible to electrophilic substitution, although the presence of the electron-withdrawing aldehyde group at the 3-position will deactivate the ring towards further electrophilic attack. Conversely, the aldehyde can be a precursor to other functional groups that can then participate in reactions involving the heterocyclic core.

Applications in Drug Discovery and Development

The benzofuran moiety is a key structural feature in numerous biologically active compounds.[16][17] this compound, as a functionalized building block, holds significant potential for the synthesis of novel therapeutic agents.

Anticancer Agents

Derivatives of benzofuran have demonstrated promising anticancer activities.[1][2][4] For instance, certain 3-methylbenzofuran derivatives have shown antiproliferative activity against non-small cell lung carcinoma cell lines.[13] The aldehyde functionality of this compound can be readily transformed into various other groups, such as hydrazones, oximes, or amides, to generate libraries of compounds for screening as potential anticancer agents. The synthesis of benzofuran-based oxadiazole conjugates with cytotoxic activity against pancreatic and colon cancer cells has been reported.[18]

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidase inhibitors are a class of drugs used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[6] The benzofuran scaffold has been explored for the development of MAO inhibitors.[3] Specifically, 2-arylbenzofuran derivatives have been synthesized and evaluated as selective MAO-B inhibitors. This compound can serve as a starting point for the synthesis of such compounds, for example, through a Wittig reaction to introduce an aryl group at the 3-position, followed by further modifications.

Safety and Handling

Detailed toxicological data for this compound is not extensively documented. However, based on the data for related compounds like 2-methylbenzofuran and other aldehydes, appropriate safety precautions should be taken. It is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group open avenues for the synthesis of a wide range of complex molecules. Given the established biological importance of the benzofuran scaffold, this compound represents a key intermediate for the development of novel therapeutic agents, particularly in the areas of oncology and neuropharmacology. This guide provides a foundational understanding of its chemistry to aid researchers and drug development professionals in harnessing its synthetic potential.

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2-Methylbenzofuran-3-carbaldehyde: A Versatile Synthon for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic and structural properties confer a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Within this class, 2-Methylbenzofuran-3-carbaldehyde emerges as a particularly valuable and versatile building block. The strategic placement of a nucleophilic methyl group at the C2 position and a reactive electrophilic aldehyde at the C3 position provides a powerful synthetic handle for molecular elaboration. This guide provides a comprehensive overview of the synthesis, characterization, and key synthetic transformations of this compound, offering field-proven insights and detailed protocols for its application in the construction of complex molecular architectures.

The Strategic Importance of the this compound Scaffold

The utility of this compound stems from the distinct reactivity of its constituent parts. The benzofuran ring system is electron-rich, making it susceptible to electrophilic substitution, although the existing substitution pattern directs further reactions. The C2-methyl group enhances the electron-donating nature of the furan moiety. The C3-carbaldehyde is the primary site for synthetic manipulation, acting as an electrophilic handle for a vast array of nucleophilic additions and condensation reactions. This combination allows for the controlled and predictable construction of more complex derivatives, making it an ideal starting point for generating libraries of compounds for drug discovery and materials science.[6]

Synthesis and Characterization

Preferred Synthetic Route: Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic or heteroaromatic ring.

Causality of Experimental Choice: The Vilsmeier-Haack reaction is chosen for its high regioselectivity and efficiency with electron-rich heterocycles like 2-methylbenzofuran. The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the most nucleophilic position of the heterocycle. In 2-methylbenzofuran, the C3 position is electronically activated and sterically accessible, leading to the preferential formation of the 3-formyl derivative.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methylbenzofuran (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an anhydrous solution of DMF in DCM to 0 °C using an ice bath.

  • Slowly add POCl₃ dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Add a solution of 2-methylbenzofuran in DCM dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Visualization: Synthetic Workflow

cluster_reagents Reagents cluster_process Process cluster_product Product & Analysis 2_Methylbenzofuran 2-Methylbenzofuran Reaction Vilsmeier-Haack Formylation 2_Methylbenzofuran->Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup 1. Quench 2. Neutralize Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product Analysis Spectroscopic Characterization (NMR, IR, MS) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

All synthesized batches must be validated to confirm identity and purity.

PropertyValueReference
CAS Number 55581-61-8[7]
Molecular Formula C₁₀H₈O₂[7]
Molecular Weight 160.17 g/mol [7]
Appearance White to pale yellow solid[8]
¹H NMR (CDCl₃, 400 MHz) δ ~10.3 (s, 1H, -CHO), 7.8-7.3 (m, 4H, Ar-H), 2.7 (s, 3H, -CH₃)Typical values
¹³C NMR (CDCl₃, 100 MHz) δ ~185 (-CHO), 160-110 (Ar-C), 15 (-CH₃)Typical values
IR (KBr, cm⁻¹) ~1670 (C=O stretch, aldehyde), ~2850, 2750 (C-H stretch, aldehyde)Typical values

Key Synthetic Transformations and Applications

The aldehyde functionality is a gateway to a multitude of chemical transformations, enabling the construction of diverse molecular scaffolds.

C=C Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting aldehydes with active methylene compounds to produce α,β-unsaturated products.[9][10]

Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate rapidly undergoes dehydration to yield the thermodynamically stable conjugated product. The choice of a weak base is critical to prevent self-condensation of the aldehyde.[9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol

Procedure:

  • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. A precipitate may form as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain (2-methylbenzofuran-3-yl)methylenemalononitrile.

Visualization: Knoevenagel Condensation Mechanism

start Active Methylene (NC-CH₂-CN) carbanion Carbanion [NC-CH-CN]⁻ start->carbanion + Base aldehyde 2-Methylbenzofuran- 3-carbaldehyde intermediate Tetrahedral Intermediate aldehyde->intermediate base Base (Piperidine) carbanion->intermediate Nucleophilic Attack product α,β-Unsaturated Product intermediate->product - H₂O (Dehydration) water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Olefination via the Wittig Reaction

The Wittig reaction is an indispensable method for converting aldehydes into alkenes with high stereo- and regioselectivity.[11][12] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent).[13]

Mechanistic Insight: The reaction begins with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a dipolar intermediate known as a betaine, which rapidly cyclizes to a four-membered ring, the oxaphosphetane.[11][13] The thermodynamic driving force of the reaction is the subsequent collapse of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide, due to the formation of a very strong P=O bond.[12] The stereochemical outcome (E/Z isomerism) can be influenced by the stability of the ylide and the reaction conditions.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • This compound (1.0 eq)

Procedure:

  • Ylide Formation: In a flame-dried, two-necked flask under nitrogen, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

  • Carefully add NaH portion-wise at room temperature. The mixture will turn a characteristic deep orange/red color, indicating ylide formation.

  • Stir the mixture at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.

Visualization: Wittig Reaction Mechanism

Aldehyde Benzofuran Aldehyde Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) Ylide->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Fragmentation Cycloreversion Oxaphosphetane->Fragmentation Alkene Alkene Product Fragmentation->Alkene TPO Triphenylphosphine Oxide (Ph₃P=O) Fragmentation->TPO

Caption: Key stages of the Wittig olefination reaction pathway.

Case Study: Synthesis of Bioactive Benzofuran Carboxamides

The benzofuran scaffold is a key component in many biologically active molecules. For instance, 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potent inhibitors of Sortase A in Staphylococcus aureus, a critical enzyme for bacterial virulence.[14] The synthesis of such compounds can be readily achieved starting from this compound.

Synthetic Scheme for a Bioactive Scaffold

A plausible synthetic route involves an initial oxidation of the title aldehyde to its corresponding carboxylic acid, followed by amide coupling.

  • Oxidation: this compound is oxidized to 2-methylbenzofuran-3-carboxylic acid using a mild oxidizing agent like sodium chlorite (NaClO₂) with a scavenger.

  • Amide Coupling: The resulting carboxylic acid is activated (e.g., conversion to an acyl chloride with SOCl₂ or using coupling agents like HATU/EDC) and reacted with a desired amine (e.g., aniline) to form the final carboxamide derivative.

Visualization: Multi-Step Synthesis Pathway

A 2-Methylbenzofuran- 3-carbaldehyde B 2-Methylbenzofuran- 3-carboxylic acid A->B Oxidation (e.g., NaClO₂) C Target Carboxamide Derivative B->C Amide Coupling (+ Amine, Coupling Agent)

Caption: Synthetic pathway from the aldehyde to a bioactive carboxamide scaffold.

Conclusion and Future Outlook

This compound is a high-value, versatile building block in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its aldehyde group allow for the efficient construction of a wide array of complex molecules. The key transformations highlighted in this guide—Knoevenagel condensation and Wittig olefination—provide robust and reliable methods for C-C bond formation, paving the way for novel derivatives. Its demonstrated utility in the synthesis of bioactive scaffolds underscores its continuing importance for professionals in drug discovery and medicinal chemistry. Future applications are poised to expand into the fields of organic electronics and functional polymers, where the benzofuran core can be integrated to develop novel materials with tailored properties.

References

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  • Sciforum. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]

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  • Iraqi Journal of Science. (2015). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Isolation of Substituted Benzofuran Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of substituted benzofuran aldehydes. These heterocyclic compounds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic molecules. This document details robust synthetic methodologies, including classical formylation reactions and modern metal-catalyzed approaches. Furthermore, it offers practical guidance on purification techniques and in-depth characterization using various spectroscopic methods. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with this important class of compounds.

Introduction: The Significance of Substituted Benzofuran Aldehydes

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4][5] The introduction of a formyl (aldehyde) group onto the benzofuran nucleus provides a versatile synthetic handle for further molecular elaboration, allowing for the construction of more complex and potent drug candidates. The aldehyde functionality can be readily transformed into a variety of other functional groups, making substituted benzofuran aldehydes key intermediates in the synthesis of diverse compound libraries for drug discovery.[6]

This guide will delve into the practical aspects of working with these molecules, from their rational synthesis to their rigorous purification and characterization, providing a solid foundation for their application in drug development programs.

Synthetic Strategies for Substituted Benzofuran Aldehydes

The synthesis of substituted benzofuran aldehydes can be broadly categorized into two main approaches: the direct formylation of a pre-formed benzofuran ring and the construction of the benzofuran ring with the aldehyde group already incorporated or generated in situ. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Direct Formylation of Benzofuran Scaffolds

Direct formylation methods introduce an aldehyde group onto an existing benzofuran ring system. These reactions are typically electrophilic aromatic substitutions.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[8] The reaction is generally regioselective, with substitution occurring at the most electron-rich position of the benzofuran ring, often the 2-position.[9]

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Methoxybenzofuran

Materials:

  • 7-Methoxybenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 7-methoxybenzofuran (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous DMF (3.0 eq).

  • Slowly add POCl₃ (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-methoxybenzofuran-2-carbaldehyde.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Benzofuran Substituted Benzofuran Intermediate Iminium Salt Intermediate Benzofuran->Intermediate + Vilsmeier Reagent Aldehyde Substituted Benzofuran Aldehyde Intermediate->Aldehyde Hydrolysis (H₂O)

Figure 1: General workflow of the Vilsmeier-Haack reaction for the formylation of benzofurans.

The Duff reaction provides a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[10][11] This reaction is particularly useful for the synthesis of hydroxy-substituted benzofuran aldehydes. The formylation occurs preferentially at the position ortho to the hydroxyl group due to a directing effect.[12]

Experimental Protocol: Duff Reaction for the Synthesis of 5-Hydroxybenzofuran-4-carbaldehyde

Materials:

  • 5-Hydroxybenzofuran

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid, concentrated

  • Water

Procedure:

  • Heat a mixture of glycerol and boric acid to 150-160 °C in a round-bottom flask equipped with a mechanical stirrer.

  • In a separate beaker, intimately mix 5-hydroxybenzofuran (1.0 eq) and HMTA (1.5 eq).

  • Add the solid mixture portion-wise to the hot glycerol-boric acid solution over 10 minutes with vigorous stirring.

  • Maintain the reaction temperature at 160 °C for 15-20 minutes.

  • Cool the reaction mixture to 100 °C and then carefully add a mixture of concentrated sulfuric acid and water.

  • Subject the resulting mixture to steam distillation to isolate the volatile aldehyde product.

  • Alternatively, the cooled reaction mixture can be extracted with diethyl ether, and the organic layer washed, dried, and concentrated.

  • Purify the crude product by recrystallization or column chromatography.

Duff_Reaction Phenol Hydroxybenzofuran Intermediate2 Benzylamine Intermediate Phenol->Intermediate2 + Iminium Ion HMTA HMTA Intermediate1 Iminium Ion Formation HMTA->Intermediate1 Acid Aldehyde Hydroxybenzofuran Aldehyde Intermediate2->Aldehyde Hydrolysis

Figure 2: Simplified mechanism of the Duff reaction for the formylation of hydroxybenzofurans.

Synthesis via Benzofuran Ring Formation

An alternative to direct formylation is the construction of the benzofuran ring itself, incorporating the aldehyde functionality during the cyclization process.

Transition metal-catalyzed reactions, particularly those employing palladium and copper, have emerged as powerful tools for the synthesis of substituted benzofurans.[4] A common strategy involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[8][13] By choosing an alkyne bearing a protected or latent aldehyde group, substituted benzofuran aldehydes can be accessed.

Experimental Protocol: Sonogashira Coupling and Cyclization for 2-Substituted Benzofuran Aldehydes

Step 1: Sonogashira Coupling Materials:

  • ortho-Iodophenol

  • Terminal alkyne with a protected aldehyde (e.g., an acetal)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a solution of ortho-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of toluene and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the coupled product.

Step 2: Intramolecular Cyclization and Deprotection Materials:

  • The coupled product from Step 1

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (aqueous)

Procedure:

  • Dissolve the coupled product in anhydrous DMF and add potassium carbonate (2.0 eq).

  • Heat the mixture to 100-120 °C and stir for 6-12 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • To deprotect the aldehyde, treat the resulting product with aqueous hydrochloric acid in a suitable solvent like THF.

  • Purify the final benzofuran aldehyde by column chromatography or recrystallization.

Metal_Catalyzed_Synthesis o_Iodophenol o-Iodophenol Coupled_Product Coupled Intermediate o_Iodophenol->Coupled_Product Sonogashira Coupling (Pd/Cu) Alkyne Terminal Alkyne (with protected aldehyde) Benzofuran Protected Benzofuran Aldehyde Coupled_Product->Benzofuran Intramolecular Cyclization Final_Product Substituted Benzofuran Aldehyde Benzofuran->Final_Product Deprotection

Figure 3: General scheme for the metal-catalyzed synthesis of benzofuran aldehydes.

Isolation and Purification of Substituted Benzofuran Aldehydes

The purification of substituted benzofuran aldehydes requires careful consideration due to the potential for oxidation of the aldehyde group to a carboxylic acid.

Column Chromatography

Flash column chromatography is a standard method for the purification of these compounds.[14]

  • Stationary Phase: Silica gel is the most commonly used stationary phase. For particularly sensitive compounds, deactivated silica (e.g., with triethylamine) can be used to minimize degradation.

  • Mobile Phase: A mixture of non-polar and polar solvents is typically employed. A common starting point is a gradient of ethyl acetate in hexane. The polarity of the solvent system should be carefully optimized to achieve good separation of the desired product from impurities.

Recrystallization

Recrystallization is an effective technique for purifying solid benzofuran aldehydes.[15] The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems include:

  • Ethanol/Water

  • Acetone/Hexane

  • Dichloromethane/Hexane

  • Ethyl acetate/Petroleum ether[7]

It is advisable to perform recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Characterization of Substituted Benzofuran Aldehydes

A combination of spectroscopic techniques is essential for the unambiguous characterization of substituted benzofuran aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The protons on the benzofuran ring system will show characteristic coupling patterns depending on the substitution.

  • ¹³C NMR: The carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 185-200 ppm. The chemical shifts of the other carbons in the molecule provide valuable information about the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzofuran Aldehydes

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Nitrobenzofuran-2-carbaldehyde CDCl₃9.90 (s, 1H, CHO), 8.45 (d, 1H), 7.80 (dd, 1H), 7.65 (d, 1H)180.5 (CHO), 158.2, 145.1, 129.8, 122.5, 118.9, 112.3
6-Methoxybenzofuran-2-carbaldehyde CDCl₃9.85 (s, 1H, CHO), 7.60 (d, 1H), 7.15 (d, 1H), 7.05 (dd, 1H), 3.90 (s, 3H, OCH₃)179.8 (CHO), 160.1, 155.4, 125.3, 122.1, 114.7, 95.8, 55.9 (OCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the aldehyde functional group.[6]

  • C=O Stretch: A strong absorption band in the region of 1680-1715 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aromatic aldehyde. Conjugation with the benzofuran ring system typically lowers the stretching frequency compared to aliphatic aldehydes.

  • C-H Stretch: Two weak to medium bands are often observed in the region of 2700-2850 cm⁻¹ corresponding to the C-H stretching vibration of the aldehyde proton. The presence of these bands is a strong indicator of an aldehyde.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is commonly used. The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can provide structural information. Common fragmentation pathways include the loss of the formyl group (-CHO) or carbon monoxide (-CO).

Biological Activities of Substituted Benzofuran Aldehydes

Substituted benzofuran aldehydes have demonstrated a range of promising biological activities, making them attractive scaffolds for drug discovery.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of benzofuran derivatives, including those with aldehyde functionalities, against various cancer cell lines.[17][18][19][20] The mechanism of action can involve the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

  • Antimicrobial Activity: Benzofuran aldehydes have shown activity against a spectrum of bacteria and fungi.[4][21][22][23][24] The presence of specific substituents on the benzofuran ring can significantly influence the antimicrobial potency.

  • Neuroprotective Effects: Certain benzofuran derivatives have exhibited neuroprotective properties in models of neurodegenerative diseases like Alzheimer's.[1][2][5][9][25] These compounds can act as antioxidants and modulate pathways involved in neuronal cell death.

Conclusion

Substituted benzofuran aldehydes are a versatile and valuable class of compounds with significant potential in drug discovery and development. This guide has provided a comprehensive overview of their synthesis, isolation, and characterization, offering practical protocols and key insights for researchers in the field. A thorough understanding of the methodologies presented herein will empower scientists to efficiently synthesize and purify these important intermediates, facilitating the development of novel therapeutics. The continued exploration of the chemical space around the benzofuran aldehyde scaffold is a promising avenue for the discovery of new and effective medicines.

References

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  • Kim, J. H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(13), 2656-2660.
  • Kocyigit, U. M., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. Chemistry & Biodiversity.
  • Kucukoglu, K., et al. (2021). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1244, 130953.
  • Menteşe, E., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry.
  • Mohammad, Y., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Iranian Chemical Society.
  • Surakshitha, T., et al. (2015). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
  • Lee, S., & Beom, J. (2020). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 10(72), 44265-44269.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4833.
  • González-Ramírez, J. E., et al. (2018). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 6, 53.
  • Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 111-116.
  • Zhang, L., et al. (2017).
  • Kumar, R., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(1), 1-15.
  • Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358.
  • Lorenzo, J., et al. (2017). A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity. Journal of Alzheimer's Disease, 58(1), 221-234.
  • Tanaka, K., et al. (2018). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA International Journal for Chemistry, 72(12), 888-891.
  • Wikipedia. (n.d.). Duff reaction.
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  • Gökçe, M., et al. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Journal of the Turkish Chemical Society, Section A: Chemistry.
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  • Kabalka, G. W., et al. (2004). Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. The Journal of Organic Chemistry, 69(17), 5807-5810.
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  • Ferreira, M. M. C., et al. (2015). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Journal of the Brazilian Chemical Society, 26(11), 2358-2366.
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An In-depth Technical Guide to the Physical Properties of 2-Methylbenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-Methylbenzofuran-3-carbaldehyde in Medicinal Chemistry

Benzofuran and its derivatives are cornerstone scaffolds in the field of medicinal chemistry, recognized for their wide spectrum of biological activities. These compounds are integral to the development of novel therapeutic agents, demonstrating potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The versatility of the benzofuran ring system, a fusion of a benzene and a furan ring, allows for a diverse range of substitutions, each influencing the molecule's physicochemical properties and, consequently, its pharmacological profile.

I. Physicochemical Profile: A Comparative Analysis

The melting point of a compound offers insights into the strength of its crystal lattice and intermolecular forces, while solubility is a critical determinant of its bioavailability and formulation feasibility. In the absence of direct experimental values for this compound, we can infer its likely properties by examining its structural analogs.

CompoundStructureMelting Point (°C)Solubility
Benzofuran < -18Insoluble in water; miscible with benzene, petroleum ether, absolute alcohol, ether.[1]
2-Methylbenzofuran Not available (liquid at room temp.)Practically insoluble to insoluble in water; Soluble in ethanol.[2]
Benzofuran-2-carbaldehyde Crystalline solid[3]Data not available
Benzofuran-3-carbaldehyde Solid[4]Soluble in DMSO (100 mg/mL), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL).[4]
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide 267 - 268Data not available
6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide 223 - 224Data not available
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid 212 - 214Data not available

Expert Insights: The introduction of a methyl group at the 2-position and a carbaldehyde group at the 3-position is expected to significantly influence the physical properties of the parent benzofuran scaffold. The aldehyde group, being polar, can participate in dipole-dipole interactions, likely leading to a higher melting point compared to non-polar analogs. The presence of the methyl group may slightly increase lipophilicity. The overall solubility will be a balance between the polar aldehyde and the largely non-polar benzofuran ring system. We anticipate limited aqueous solubility but good solubility in common organic solvents.

II. Experimental Determination of Physical Properties

To ensure scientific integrity and generate reliable data for this compound, the following detailed protocols are recommended.

A. Melting Point Determination: A Measure of Purity and Identity

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting point range (typically 0.5-1°C) is indicative of a pure substance.

This method is a standard and reliable technique for determining the melting point of a crystalline solid.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

    • Take a capillary tube and seal one end by carefully rotating it in the outer edge of a Bunsen burner flame.

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the compound into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.

    • Place a calibrated thermometer in the designated port of the apparatus.

  • Measurement:

    • Rapid Preliminary Measurement: Heat the block rapidly to get an approximate melting point range. This will save time in the subsequent accurate determination.

    • Accurate Measurement: Allow the apparatus to cool. Prepare a new capillary with the sample. Heat the block quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • Repeat the accurate measurement at least twice to ensure reproducibility.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution and more accurate melting point determination.

  • Sealed Capillary: Sealing one end prevents the sample from subliming or decomposing before melting.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate measurement.

MeltingPointWorkflow

Caption: Workflow for determining the equilibrium solubility of a compound.

III. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated physical properties of this compound and detailed, robust protocols for their experimental determination. While direct experimental data for this specific compound remains to be published, the comparative analysis of its structural analogs offers valuable predictive insights. For researchers and drug development professionals working with this and related benzofuran derivatives, the methodologies outlined herein provide a self-validating system for generating the critical physicochemical data necessary to advance their research. The precise determination of the melting point and solubility of this compound will be instrumental in its future development as a potential therapeutic agent.

IV. References

  • PubChem. This compound. [Link]

  • PubChem. 2-Methylbenzofuran. [Link]

  • Grokipedia. Substituted benzofuran. [Link]

  • PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • PubMed Central. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • PubChem. 2-Benzofurancarboxaldehyde. [Link]

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An In-depth Technical Guide to the Regioselectivity in the Formylation of 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] The functionalization of this ring system, particularly through electrophilic substitution reactions like formylation, is a cornerstone of synthetic strategy. This technical guide provides a comprehensive analysis of the regioselectivity observed during the formylation of 2-methylbenzofuran. We will delve into the fundamental electronic principles governing the reaction's outcome, focusing on the Vilsmeier-Haack reaction as the principal method. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding and practical guidance on this specific transformation.

Governing Principles of Regioselectivity

The outcome of any electrophilic aromatic substitution is dictated by the electronic landscape of the substrate. In 2-methylbenzofuran, the regioselectivity of formylation is a direct consequence of the synergistic and competing directing effects of the endocyclic furan oxygen and the C2-bound methyl group.

Electronic Nature of the Benzofuran Nucleus

Benzofuran is an electron-rich heteroaromatic system. The oxygen atom, through its lone pair of electrons, participates in resonance with the ring system. This donation of electron density (+M effect) significantly activates the heterocyclic portion of the molecule towards electrophilic attack, more so than the benzene ring.[4]

The Directing Influence of Substituents

In 2-methylbenzofuran, two key substituents guide the incoming electrophile:

  • Endocyclic Oxygen: The oxygen atom is a powerful activating group. Its primary influence is to vastly increase the nucleophilicity of the adjacent carbon atoms (C2 and C3). In electrophilic substitution on unsubstituted benzofuran, attack can occur at either position, but with the C2 position blocked by a methyl group, the electronic activation is channeled almost exclusively to the C3 position.[5] The intermediate sigma complex formed by attack at C3 is effectively stabilized by the adjacent oxygen's lone pair.[5]

  • C2-Methyl Group: The methyl group is a weak activating group that donates electron density through inductive effects (+I) and hyperconjugation.[6][7][8] While it is technically an ortho, para-director, its influence on the overall regioselectivity in this system is secondary to the powerful resonance effect of the furan oxygen. Its presence primarily serves to block the C2 position, thereby simplifying the regiochemical outcome.

Caption: Electronic directing effects in 2-methylbenzofuran.

The Vilsmeier-Haack Reaction: The Method of Choice

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] It employs a mild electrophile, the Vilsmeier reagent, which is ideally suited for the reactive yet sensitive benzofuran nucleus.[11]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion known as the Vilsmeier reagent.[12][13]

  • Electrophilic Attack: The electron-rich C3 position of 2-methylbenzofuran attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the furan ring and forms a resonance-stabilized cationic intermediate (sigma complex).

  • Aromatization: A base (such as DMF or chloride ion) abstracts the proton from the C3 position, restoring the aromaticity of the heterocyclic ring.

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final product, 2-methylbenzofuran-3-carbaldehyde, and dimethylamine.[10][11]

Vilsmeier_Haack_Mechanism Start Reagents: 2-Methylbenzofuran DMF, POCl₃ Step1 Step 1: Formation of Vilsmeier Reagent [CH(Cl)=N(Me)₂]⁺ Start->Step1 Step2 Step 2: Electrophilic Attack 2-Methylbenzofuran attacks Vilsmeier Reagent at C3 Step1->Step2 Electrophile Intermediate Sigma Complex (Cationic Intermediate) Step2->Intermediate Step3 Step 3: Aromatization Proton loss from C3 Intermediate->Step3 Iminium Iminium Salt Intermediate Step3->Iminium Step4 Step 4: Hydrolysis (Aqueous Workup) Iminium->Step4 Product Product: This compound Step4->Product

Caption: Workflow of the Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Reagents & Equipment:

  • 2-Methylbenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Sodium acetate or Sodium hydroxide solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, place anhydrous DMF. Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cold DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2-methylbenzofuran (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Then, neutralize the mixture by adding a saturated aqueous solution of sodium acetate or by carefully adding a cold NaOH solution until the pH is ~7-8. This step hydrolyzes the intermediate and should be performed in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford pure this compound.[12]

Comparative Analysis of Formylation Methods

While the Vilsmeier-Haack reaction is dominant, other formylation methods exist. Their applicability and selectivity for 2-methylbenzofuran are summarized below.

MethodReagents & ConditionsElectrophileSuitability for 2-MethylbenzofuranPredicted Regioselectivity
Vilsmeier-Haack DMF, POCl₃; 0 °C to RTChloroiminium ionExcellent . Mild conditions are ideal for the electron-rich substrate.[9][11]High selectivity for the C3 position .
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., acetic acid); HeatIminium ion from HMTAPoor . Primarily effective for phenols and highly activated anilines.[14][15]Would likely be unreactive or give low yields. If reaction occurs, C3 is the expected site.
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄); 0 °C to RTDichloromethyl cation equivalentModerate . Potentially effective but the strong Lewis acid can cause degradation or polymerization of the sensitive benzofuran ring.[16][17]Likely selective for the C3 position , but side reactions are a concern.

Conclusion

The formylation of 2-methylbenzofuran is a highly regioselective transformation that overwhelmingly yields the this compound isomer. This outcome is decisively controlled by the potent electron-donating resonance effect of the endocyclic oxygen atom, which directs the electrophilic attack to the adjacent C3 position. The Vilsmeier-Haack reaction stands out as the most reliable and efficient method for achieving this transformation, offering mild conditions and high yields. A thorough understanding of these underlying electronic principles is paramount for researchers in medicinal chemistry and organic synthesis to predictably functionalize the benzofuran scaffold for the development of novel molecules.

References

  • BenchChem. (n.d.). A Comparative Analysis of Methyl and Halogen Directing Effects in Electrophilic Aromatic Substitution.
  • Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.
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Unveiling the Molecular Architecture: A Theoretical Investigation of 2-Methylbenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and spectroscopic properties of 2-Methylbenzofuran-3-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Employing state-of-the-art computational methodologies, specifically Density Functional Theory (DFT) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set, we elucidate the optimized molecular geometry, vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts of the title compound. The causality behind the selection of these computational protocols is discussed, emphasizing the balance between accuracy and computational cost for a molecule of this nature. All theoretical data is presented in a structured format to facilitate its use in further research and development. This guide serves as a valuable resource for understanding the fundamental molecular characteristics of this compound and demonstrates the predictive power of computational chemistry in modern drug discovery and materials design.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in nature and are recognized as privileged scaffolds in medicinal chemistry.[1] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substituent pattern on the benzofuran core plays a crucial role in modulating their pharmacological profiles. This compound (C₁₀H₈O₂) is a key intermediate in the synthesis of more complex benzofuran-containing molecules.[3][4][5][6][7] A thorough understanding of its three-dimensional structure, electronic properties, and spectroscopic signatures is paramount for the rational design of novel therapeutic agents and functional materials.

Theoretical calculations have emerged as an indispensable tool in modern chemical research, offering profound insights into molecular properties that can be challenging to probe experimentally. By solving the Schrödinger equation through various approximations, computational chemistry allows for the prediction of molecular geometries, vibrational modes (infrared and Raman spectra), and electronic properties, including NMR chemical shifts. This in-silico approach not only complements experimental data but can also guide synthetic efforts and provide a deeper understanding of structure-activity relationships.

This guide presents a detailed theoretical investigation of this compound. We will delve into the computational methodologies employed, present the calculated structural and spectroscopic data, and provide a framework for interpreting these results. The objective is to furnish a robust theoretical foundation for this molecule, thereby empowering researchers in their endeavors to harness its potential.

Computational Methodology: A Self-Validating System

The reliability of theoretical calculations hinges on the judicious choice of computational methods and basis sets. For a molecule like this compound, which contains both aromatic and aldehydic functional groups, a balanced approach is necessary to accurately describe its electronic structure and geometry.

The Rationale Behind Method Selection

Two primary quantum mechanical methods were chosen for this study: Density Functional Theory (DFT) and Hartree-Fock (HF).

  • Density Functional Theory (DFT): This method has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational efficiency. DFT calculates the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly well-suited for organic molecules and has a proven track record of providing reliable geometric and spectroscopic data.

  • Hartree-Fock (HF) Theory: As a foundational ab initio method, HF theory provides a good starting point for more advanced calculations. It approximates the many-electron wavefunction as a single Slater determinant, thus neglecting electron correlation. While generally less accurate than DFT for many properties, its inclusion provides a valuable baseline and can be useful for certain types of analysis.

The Role of the Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For this study, the 6-311++G(d,p) basis set was employed. The nomenclature can be broken down as follows:

  • 6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for describing anions and molecules with lone pairs of electrons, such as the oxygen atom in the furan ring and the carbonyl group of this compound.

  • (d,p): These are polarization functions. The 'd' functions are added to heavy atoms, and the 'p' functions are added to hydrogen atoms. Polarization functions allow for a more accurate description of bonding by accounting for the distortion of atomic orbitals within the molecular environment.

The combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level theoretical model that is expected to yield accurate and reliable predictions for the properties of this compound.

Software and Computational Protocol

All calculations were performed using the Gaussian 16 software package, a widely used and validated program for electronic structure calculations. The computational workflow is outlined below:

Step-by-Step Computational Protocol:

  • Input Structure Generation: The initial 3D structure of this compound was built using the GaussView 6.0 molecular modeling program.

  • Geometry Optimization: The molecular geometry was optimized to a minimum energy conformation using both the B3LYP/6-311++G(d,p) and HF/6-311++G(d,p) levels of theory. The optimization process was continued until the forces on each atom were negligible, ensuring a true energy minimum was reached.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations were performed at the same levels of theory. The absence of imaginary frequencies confirmed that the optimized structures correspond to true energy minima on the potential energy surface. The calculated frequencies are crucial for predicting the infrared (IR) spectrum.

  • NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The GIAO method is a reliable approach for predicting NMR spectra by accounting for the magnetic field dependence of the atomic orbitals. Calculated chemical shifts were referenced to tetramethylsilane (TMS).

Diagram of the Computational Workflow:

computational_workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculations (Gaussian 16) cluster_output 3. Data Analysis & Interpretation mol_build Molecular Structure Building (GaussView) geom_opt Geometry Optimization (B3LYP & HF / 6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Optimized Structure nmr_calc NMR Chemical Shift Calculation (GIAO-B3LYP/6-311++G(d,p)) geom_opt->nmr_calc Optimized Structure ir_spectra Predicted IR Spectrum freq_calc->ir_spectra Vibrational Frequencies nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra Isotropic Shielding Tensors opt_geom Optimized Geometry (Bond Lengths, Angles) comparison Comparison with Experimental Data ir_spectra->comparison nmr_spectra->comparison

Caption: Computational workflow for the theoretical analysis of this compound.

Theoretical Results and Discussion

This section presents the results obtained from the theoretical calculations, providing a detailed picture of the molecular structure and predicted spectroscopic properties of this compound.

Optimized Molecular Geometry

The optimized molecular structure of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, is depicted below. The key geometrical parameters, including selected bond lengths and bond angles, are summarized in the subsequent tables.

Diagram of the Optimized Molecular Structure:

Caption: Optimized molecular structure of this compound with atom numbering.

Table 1: Selected Calculated Bond Lengths (Å) for this compound

BondB3LYP/6-311++G(d,p)HF/6-311++G(d,p)
C1-O111.3751.358
C7-O111.3701.352
C7-C81.3781.360
C1-C61.3981.385
C8-C101.4521.460
C10-O121.2181.198
C7-C91.4951.501

Table 2: Selected Calculated Bond Angles (°) for this compound

AngleB3LYP/6-311++G(d,p)HF/6-311++G(d,p)
C1-O11-C7105.8106.2
O11-C7-C8111.2110.9
C7-C8-C6107.5107.8
O11-C7-C9118.5118.2
C8-C7-C9130.3130.9
C7-C8-C10131.5131.1
C8-C10-O12125.4125.8

The calculated geometric parameters from both DFT and HF methods are largely in agreement, with the bond lengths predicted by HF being slightly shorter, a known systematic error of the method due to the neglect of electron correlation. The benzofuran ring system is essentially planar, as expected for an aromatic system. The bond lengths within the benzene and furan rings are indicative of aromatic character, falling between typical single and double bond lengths.

Vibrational Analysis and Predicted Infrared Spectrum

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. The most characteristic vibrational modes are associated with the carbonyl (C=O) and C-H stretching frequencies. A comparison with experimental data, when available, is crucial for validating the accuracy of the theoretical model.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound (B3LYP/6-311++G(d,p))

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
3100-3000Aromatic C-H stretching
2950-2850Methyl C-H stretching
2820, 2740Aldehyde C-H stretching (Fermi resonance doublet)
1685Carbonyl (C=O) stretching
1600-1450Aromatic C=C stretching
1450-1350Methyl C-H bending
1300-1000C-O stretching and in-plane C-H bending
Below 1000Out-of-plane C-H bending and ring deformation modes

The most intense absorption in the predicted IR spectrum is the carbonyl stretching vibration, calculated at approximately 1685 cm⁻¹. This value is in the expected range for an aromatic aldehyde. The characteristic aldehyde C-H stretching vibrations are predicted to appear as a doublet around 2820 and 2740 cm⁻¹, a feature known as Fermi resonance.

Predicted ¹H and ¹³C NMR Spectra

The GIAO method was used to predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation.

Table 4: Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound (GIAO-B3LYP/6-311++G(d,p))

Proton AssignmentCalculated Chemical Shift (ppm)
Aldehyde-H10.25
Aromatic-H7.30 - 7.90
Methyl-H2.65

Table 5: Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound (GIAO-B3LYP/6-311++G(d,p))

Carbon AssignmentCalculated Chemical Shift (ppm)
Carbonyl-C188.5
Aromatic/Furan-C112.0 - 158.0
Methyl-C14.5

The predicted ¹H NMR spectrum shows the aldehydic proton as the most downfield signal at approximately 10.25 ppm, which is characteristic for this functional group. The aromatic protons are predicted to resonate in the range of 7.30-7.90 ppm, and the methyl protons are expected to appear as a singlet at around 2.65 ppm. In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, with a predicted chemical shift of 188.5 ppm. The carbons of the benzofuran ring system are predicted to appear in the 112.0-158.0 ppm range, while the methyl carbon is predicted at approximately 14.5 ppm.

Note on Experimental Data: As of the generation of this guide, readily available, comprehensive experimental IR and NMR data for this compound for direct comparison is limited. The theoretical values presented here serve as a robust prediction and a guide for the interpretation of future experimental findings.

Conclusion

This technical guide has provided a detailed theoretical investigation of the molecular structure and spectroscopic properties of this compound using high-level computational methods. The optimized geometry, vibrational frequencies, and NMR chemical shifts have been calculated and analyzed. The presented data offers a comprehensive in-silico characterization of this important synthetic intermediate.

The insights gained from these theoretical calculations can aid researchers in several ways:

  • Structural Confirmation: The predicted spectroscopic data can be used to confirm the identity and purity of synthesized this compound.

  • Rational Drug Design: The detailed understanding of the molecule's three-dimensional structure can inform the design of novel benzofuran-based derivatives with improved biological activity.

  • Materials Science: The electronic properties derived from these calculations can be valuable for the development of new organic materials with specific optical or electronic characteristics.

This guide underscores the power of computational chemistry as a predictive and explanatory tool in modern chemical sciences. The methodologies and results presented herein provide a solid foundation for future experimental and theoretical studies on this compound and its derivatives.

References

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A Comprehensive Technical Guide to 2-Methylbenzofuran-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Methylbenzofuran-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic identification to explore its synthesis, chemical characteristics, and strategic importance as a synthetic intermediate in the creation of novel therapeutic agents.

Core Identification and Physicochemical Characteristics

This compound is a bicyclic aromatic aldehyde. The fusion of a benzene ring with a furan ring forms the benzofuran core, a scaffold present in numerous natural products and pharmacologically active compounds.[1][2][3] The methyl group at position 2 and the carbaldehyde (formyl) group at position 3 are critical for its specific reactivity and utility in organic synthesis.

IUPAC Name: this compound[4] CAS Number: 55581-61-8[5][6] Synonyms: 2-Methyl-1-benzofuran-3-carbaldehyde[5]

The fundamental physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂[5]
Molecular Weight 160.17 g/mol [5]
Melting Point 79 °C[6]
Appearance Solid
InChI Key MSCYILGZMAMAQX-UHFFFAOYSA-N[6]

Synthesis Pathway: The Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich aromatic system is most effectively achieved via the Vilsmeier-Haack reaction.[7][8][9] This method is the industry standard for synthesizing this compound from its precursor, 2-methylbenzofuran.

Mechanistic Rationale

The reaction proceeds through the formation of a Vilsmeier reagent, a substituted chloroiminium ion, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[10] This iminium ion is a moderately strong electrophile. The benzofuran ring system, particularly the electron-rich furan moiety, acts as the nucleophile. The electrophilic substitution occurs preferentially at the C3 position, which is activated by the oxygen heteroatom and is less sterically hindered than the C2 position (already occupied by the methyl group). A final aqueous workup hydrolyzes the resulting iminium intermediate to yield the desired aldehyde.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from reagent activation to product isolation.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate StartMat 2-Methylbenzofuran StartMat->Iminium_Intermediate + Vilsmeier Reagent Workup Aqueous Workup (e.g., NaOAc solution) Iminium_Intermediate->Workup Product This compound Workup->Product Purification Purification (Chromatography) Product->Purification

Caption: Vilsmeier-Haack Synthesis Workflow.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~10 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-methylbenzofuran (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Once the starting material is consumed, cool the mixture again to 0 °C. Carefully add a saturated aqueous solution of sodium acetate (~5-6 equivalents) to hydrolyze the intermediate iminium salt. This step is exothermic and should be performed slowly.

  • Extraction: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid should be purified by silica gel column chromatography to afford pure this compound.[11]

Applications in Medicinal Chemistry and Drug Discovery

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of drugs with diverse biological activities, including anticancer, antiviral, and antifungal properties.[1][3][12][13] this compound serves as a versatile intermediate, leveraging the reactivity of the aldehyde group to build more complex molecular architectures.

Role as a Synthetic Intermediate

The carbaldehyde at the C3 position is a synthetic linchpin, enabling a wide array of chemical transformations:

  • Reductive Amination: To introduce amine functionalities, forming potential monoamine oxidase (MAO) inhibitors or other neurologically active agents.[14]

  • Wittig and Horner-Wadsworth-Emmons Reactions: To extend the carbon chain with alkene moieties, a common strategy for accessing stilbene-like structures.

  • Condensation Reactions: To form Schiff bases, chalcones, or other heterocyclic systems (e.g., pyrimidines, isoxazoles) by reacting with amines, ketones, or other nucleophiles.[15]

  • Oxidation: To produce the corresponding 2-methylbenzofuran-3-carboxylic acid, another valuable synthetic precursor.[16][17]

Logical Workflow for Derivative Synthesis

The diagram below illustrates how this compound acts as a central hub for the synthesis of diverse chemical entities.

G cluster_derivatives Synthetic Transformations Core This compound Amine Substituted Amines Core->Amine Reductive Amination CarboxylicAcid Carboxylic Acid Derivative Core->CarboxylicAcid Oxidation (e.g., KMnO₄) Alkene Alkene Derivatives Core->Alkene Wittig/HWE Reaction SchiffBase Schiff Bases / Heterocycles Core->SchiffBase Condensation (e.g., + R-NH₂)

Caption: Synthetic utility of the target compound.

By employing these transformations, research teams can rapidly generate libraries of novel benzofuran derivatives for high-throughput screening against various biological targets, accelerating the drug discovery pipeline.

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Methodological & Application

Application Note: 2-Methylbenzofuran-3-carbaldehyde as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran derivatives are cornerstone structures in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1][2] 2-Methylbenzofuran-3-carbaldehyde is an exceptionally useful and reactive starting material, providing a robust platform for the synthesis of a diverse array of more complex heterocyclic systems. Its aldehyde functionality at the C3 position allows for a variety of classical and modern organic transformations, including condensations, multi-component reactions, and cyclizations. This application note provides detailed protocols and technical insights into the synthesis of high-value pyridine and pyrimidine derivatives starting from this versatile benzofuran scaffold. The methodologies described herein are designed to be reproducible, scalable, and adaptable for the generation of compound libraries for screening and drug discovery programs.

Foundational Strategy: The Knoevenagel Condensation with Active Methylene Compounds

The aldehyde group of this compound is primed for carbon-carbon bond formation. The Knoevenagel condensation is a fundamental and efficient method for this purpose, reacting the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups).[3][4] This reaction is typically the first step in creating α,β-unsaturated intermediates, which are themselves versatile precursors for further cyclization reactions.[5]

Causality and Mechanistic Insight: The reaction is generally catalyzed by a weak base, such as piperidine or triethylamine. The base's role is to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the this compound. A subsequent dehydration step, often promoted by heat, yields the stable C=C double bond of the final product.[4] The choice of solvent and catalyst can significantly influence reaction rates and yields.

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Aldehyde, Active Methylene Compound, & Solvent AddCat Add Piperidine (Catalyst) Start->AddCat Initiate Reaction Reflux Reflux Reaction Mixture (e.g., 2-4 hours) AddCat->Reflux Monitor Monitor Progress (TLC) Reflux->Monitor Cool Cool to RT Monitor->Cool Completion Precipitate Pour into Ice-Water Cool->Precipitate Filter Filter Precipitate Precipitate->Filter Recrystallize Recrystallize (e.g., from Ethanol) Filter->Recrystallize FinalProduct Pure Knoevenagel Product Recrystallize->FinalProduct Pyridine_Synthesis Aldehyde 2-Methylbenzofuran -3-carbaldehyde Mix Combine Reactants in DCE Aldehyde->Mix Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Mix Ammonium Ammonium Acetate (NH4OAc) Ammonium->Mix Catalyst Trifluoroacetic Acid (TFA) Catalyst->Mix Heat Heat at 120 °C in Sealed Vial (16 h) Mix->Heat One-Pot Reaction Product Substituted 5-(2-hydroxyphenyl)pyridine Heat->Product Ring Cleavage & Cyclization Pyrimidine_Synthesis_Pathway Start 2-Methylbenzofuran -3-carbaldehyde Step1 Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) Start->Step1 Ketone Substituted Acetophenone Ketone->Step1 Chalcone Benzofuran-Chalcone Intermediate Step1->Chalcone Step2 Step 2: Cyclocondensation (Base, Reflux) Chalcone->Step2 Thiourea Thiourea or Urea Thiourea->Step2 Pyrimidine Final Benzofuran-Substituted Pyrimidine Product Step2->Pyrimidine

Sources

Application Notes & Protocols: 2-Methylbenzofuran-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran nucleus is a quintessential heterocyclic scaffold that is prominently featured in a multitude of natural products and synthetically derived compounds with significant therapeutic value.[1][2] Its derivatives are recognized for an expansive range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[2][3][4][5] This structural motif's inherent versatility and amenability to chemical modification have established it as a "privileged scaffold" in modern drug discovery.

Within this important class of compounds, 2-Methylbenzofuran-3-carbaldehyde serves as a particularly valuable and versatile starting material.[6] The strategic placement of a reactive aldehyde group at the C-3 position, adjacent to a methyl group at C-2, provides a unique chemical handle for constructing diverse molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed synthetic protocols and discussing the biological activities of its derivatives.

Part 1: Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is the critical first step for any drug discovery program leveraging this scaffold. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, making it an ideal choice for this transformation.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol describes the formylation of 2-methylbenzofuran to yield the target aldehyde. The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium ion) from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which then acts as the electrophile.

Materials:

  • 2-Methylbenzofuran

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate solution, saturated

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-methylbenzofuran (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic medium.

  • Extraction: Stir the resulting mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and finally brine. This removes any residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Causality and Insights:

  • The use of anhydrous conditions is critical as the Vilsmeier reagent is highly sensitive to moisture.

  • The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the reaction.

  • The final hydrolysis with a basic or buffered solution (sodium acetate) is crucial for obtaining the aldehyde product from the stable iminium intermediate.

DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent 0 °C Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Reflux Two_Methylbenzofuran 2-Methylbenzofuran Two_Methylbenzofuran->Intermediate Reflux Hydrolysis Hydrolysis (H₂O, NaOAc) Intermediate->Hydrolysis Product 2-Methylbenzofuran- 3-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis workflow.

Part 2: Derivatization of the Scaffold: A Gateway to Chemical Diversity

The aldehyde functionality of this compound is a powerful tool for synthetic diversification, enabling the creation of large libraries of compounds for biological screening. Knoevenagel condensation and Schiff base formation are two fundamental reactions that exemplify this versatility.

Protocol 2: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form a new C=C double bond.[7][8] This reaction is invaluable for extending the carbon framework and introducing new functional groups.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, DBU)

  • Solvent (e.g., ethanol, toluene)

  • Acetic acid (optional, as co-catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction is typically rapid, and the product may precipitate out of the solution. Monitor completion by TLC.[9]

  • Isolation: If a precipitate forms, cool the reaction mixture in an ice bath and collect the solid product by filtration. Wash the solid with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Causality and Insights:

  • The basic catalyst deprotonates the active methylene compound, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde.

  • The choice of solvent can influence reaction rates and product solubility. Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point.

  • This reaction is highly efficient for producing electron-deficient alkenes, which are themselves versatile intermediates for Michael additions or cycloaddition reactions.

Protocol 3: Schiff Base Formation for Imine Synthesis

The reaction of the aldehyde with primary amines yields imines (Schiff bases), which are important pharmacophores in their own right and can serve as intermediates for the synthesis of secondary amines via reduction.[10][11]

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Solvent (e.g., ethanol, methanol)

  • Glacial acetic acid (catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Amine Addition: Add the primary amine (1 equivalent) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The formation of the Schiff base can often be observed by a color change or the formation of a precipitate. Monitor by TLC.

  • Isolation and Purification: The resulting imine can often be isolated by simple filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure, and the residue can be recrystallized from ethanol or purified by column chromatography.

Causality and Insights:

  • The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine.

  • The reaction is reversible, and the removal of water (e.g., using a Dean-Stark apparatus for higher-boiling solvents) can drive the equilibrium towards the product. However, for many simple amines, the reaction proceeds efficiently at room temperature without water removal.

cluster_0 Knoevenagel Condensation cluster_1 Schiff Base Formation Start This compound Knoevenagel_Reactant + Active Methylene (e.g., Malononitrile) Start->Knoevenagel_Reactant Schiff_Reactant + Primary Amine (e.g., Aniline) Start->Schiff_Reactant Knoevenagel_Product Benzofuran-based Vinylidenes Knoevenagel_Reactant->Knoevenagel_Product Base catalyst Schiff_Product Benzofuran-based Imines (Schiff Bases) Schiff_Reactant->Schiff_Product Acid catalyst

Caption: Diversification of the core scaffold.

Part 3: Medicinal Chemistry Applications of Derivatives

The true value of this compound is realized in the diverse biological activities exhibited by its derivatives.

Application I: Anticancer Agents

The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[1][12] Derivatives have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest.[13][14]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of halogens, particularly bromine, into the benzofuran system or its side chains can significantly enhance cytotoxic activity.[1][14][15] This is often attributed to the ability of halogens to form halogen bonds, which can influence ligand-receptor interactions.[4]

  • Hybrid Molecules: Hybrid compounds that couple the benzofuran core with other pharmacologically active heterocycles (like triazoles, oxadiazoles, or pyrazoles) have emerged as potent cytotoxic agents, leveraging the synergistic effects of both moieties.[1][13]

  • Substitution at C-2 and C-3: Substitutions at the C-2 and C-3 positions are crucial for cytotoxic activity. Derivatives synthesized from this compound allow for extensive modification at the C-3 position, which has been shown to be a key determinant of biological activity.[1]

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Halogenated Benzofuran (Brominated at C3-methyl) HL-60 (Leukemia) 0.1 [1]
Halogenated Benzofuran (Brominated at C3-methyl) K562 (Leukemia) 5.0 [1]
Benzofuran-Oxadiazole Hybrid HCT116 (Colon) 3.27 [13]
Benzofuran-Oxadiazole Hybrid MIA PaCa-2 (Pancreatic) 3.27 - 11.27 [13]

| 3-Methylbenzofuran Derivative (16b) | A549 (Lung) | 1.48 |[13] |

cluster_caspase Apoptosis Pathway Drug Benzofuran Derivative Cell Cancer Cell Drug->Cell Enters Procaspase3 Procaspase-3 Cell->Procaspase3 Triggers Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Apoptosis induction by benzofuran derivatives.

Application II: Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory potential, primarily by inhibiting the production of pro-inflammatory mediators.[16][17][18]

Mechanism of Action: A primary mechanism for the anti-inflammatory effect of benzofuran derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] In response to stimuli like lipopolysaccharide (LPS), this pathway becomes activated, leading to the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Certain benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in this pathway, thereby down-regulating the entire inflammatory cascade.[18]

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound Assay IC₅₀ (µM) Reference
Aza-benzofuran (1) NO Inhibition (LPS-stimulated RAW 264.7) 17.31 [19]
Aza-benzofuran (3) NO Inhibition (LPS-stimulated RAW 264.7) 16.5 [19]
Piperazine/Benzofuran Hybrid (5d) NO Inhibition (LPS-stimulated RAW 264.7) 52.23 [18]

| Liriope spicata Benzofuran (1) | Neutrophil Respiratory Burst Inhibition | 4.15 |[16] |

cluster_pathway NF-κB Signaling Pathway LPS LPS Receptor Toll-like Receptor LPS->Receptor IKK IKK Phosphorylation Receptor->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Gene Transcription NFkB->Gene Cytokines Pro-inflammatory Mediators (NO, TNF-α) Gene->Cytokines Drug Benzofuran Derivative Drug->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Application III: Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Benzofuran derivatives have displayed a broad spectrum of activity against various bacterial and fungal species.[5][20][21][22]

Scope of Activity: Derivatives synthesized from benzofuran precursors have been effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus fumigatus.[5][21] The incorporation of other heterocyclic moieties, such as pyrazoles, thiazoles, and oxadiazoles, has been a successful strategy to enhance the potency and spectrum of antimicrobial activity.[5][20]

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound Class Organism MIC (µg/mL) Reference
Benzofuran-3-carbohydrazide (3) M. tuberculosis H37Rv 8 [5]
Benzofuran-3-carbohydrazide (4) M. tuberculosis H37Rv 2 [5]
Benzofuran-Thiazolidinone Hybrid S. aureus 25 [5]
Benzofuran-Thiazolidinone Hybrid A. fumigatus 25 [5]

| Benzofuran-5-ol Derivative (20) | Fungal Species | 1.6 - 12.5 |[5] |

Conclusion and Future Perspectives

This compound is a highly valuable and strategic starting material in medicinal chemistry. Its straightforward synthesis and the reactive nature of its C-3 aldehyde group provide an accessible platform for generating vast chemical diversity. The derivatives have demonstrated significant potential in key therapeutic areas, including oncology, inflammation, and infectious diseases.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening, using the protocols outlined herein, to build and test large libraries of novel derivatives. Further exploration of hybrid molecules, where the 2-methylbenzofuran scaffold is combined with other known pharmacophores, represents a promising strategy for developing next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

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Sources

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Formylating 2-Methylbenzofuran

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone transformation in organic synthesis, prized for its efficacy in introducing a formyl group onto electron-rich aromatic and heteroaromatic systems.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution.[4][5] The resulting aldehydes are versatile intermediates, pivotal in the construction of more complex molecular architectures.

For drug development professionals and medicinal chemists, 2-methylbenzofuran is a privileged scaffold, appearing in numerous biologically active compounds. The ability to selectively introduce a formyl group at the C3 position of the 2-methylbenzofuran nucleus opens a gateway to a diverse array of derivatives. This aldehyde functionality serves as a synthetic handle for elaborations such as reductive aminations, Wittig reactions, and oxidations, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. This document provides a detailed, field-proven protocol for the Vilsmeier-Haack formylation of 2-methylbenzofuran, grounded in mechanistic understanding and practical considerations for a successful and reproducible outcome.

Mechanistic Rationale: Understanding the "Why" Behind the "How"

The Vilsmeier-Haack reaction proceeds through a well-defined, two-stage mechanism. A thorough grasp of this pathway is critical for troubleshooting and optimizing the reaction conditions.

Part 1: Formation of the Vilsmeier Reagent

The reaction commences with the activation of DMF by POCl₃. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an adduct. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][5]

Part 2: Electrophilic Aromatic Substitution

The electron-rich 2-methylbenzofuran then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The oxygen atom and the methyl group at the C2 position of the benzofuran ring direct the electrophilic attack to the electron-rich C3 position. This attack transiently disrupts the aromaticity of the furan ring. A subsequent deprotonation step, often facilitated by the displaced DMF or another weak base, restores aromaticity. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, 2-methylbenzofuran-3-carbaldehyde.[3][4][5]

Visualizing the Reaction Pathway

Vilsmeier_Haack_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt 2_Methylbenzofuran 2-Methylbenzofuran 2_Methylbenzofuran->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Aqueous Workup (Hydrolysis)

Caption: The Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and characterization steps to ensure the successful synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-MethylbenzofuranC₉H₈O132.165.00 g37.8Starting material
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL-Anhydrous, as solvent and reagent
Phosphorus oxychloride (POCl₃)POCl₃153.334.1 mL45.4Use with caution, corrosive
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~100 mL-For neutralization
Brine (Saturated NaCl solution)NaCl(aq)-50 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37--For drying
Ethyl AcetateC₄H₈O₂88.11--For chromatography
HexaneC₆H₁₄86.18--For chromatography

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes and spectrometer

  • FT-IR spectrometer

Experimental Workflow Diagram:

Experimental_Workflow A 1. Vilsmeier Reagent Preparation (DMF + POCl3 at 0°C) B 2. Addition of 2-Methylbenzofuran (0°C to room temperature) A->B C 3. Reaction Monitoring (TLC analysis) B->C D 4. Aqueous Workup (Quenching with ice-water) C->D Upon completion E 5. Neutralization (Saturated NaHCO3 solution) D->E F 6. Extraction (DCM) E->F G 7. Purification (Column Chromatography) F->G Crude product H 8. Characterization (NMR, IR, MS) G->H Pure product

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add 25 mL of anhydrous DMF.

    • Cool the flask in an ice bath to 0°C with stirring.

    • Slowly add phosphorus oxychloride (4.1 mL, 45.4 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a pale yellow to orange colored Vilsmeier reagent should be observed.

  • Reaction with 2-Methylbenzofuran:

    • Dissolve 2-methylbenzofuran (5.00 g, 37.8 mmol) in 10 mL of anhydrous DMF.

    • Add the 2-methylbenzofuran solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with water, extracting with ethyl acetate, and spotting on a silica gel plate.

  • Aqueous Workup and Neutralization:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0°C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step is exothermic and should be performed in a well-ventilated fume hood.

    • Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

  • Extraction and Isolation:

    • Transfer the neutralized mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a solid.

Expected Yield: 70-85%

Characterization and Validation

  • Appearance: Pale yellow to white solid.

  • Thin Layer Chromatography (TLC): Use a mobile phase of 20% ethyl acetate in hexane. The product should show a single spot with a lower Rf value than the starting material (2-methylbenzofuran).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.2 (s, 1H, -CHO)

    • δ ~7.8-7.3 (m, 4H, Ar-H)

    • δ ~2.7 (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~186.0 (C=O)

    • δ ~160.0, 155.0, 130.0, 125.0, 124.0, 122.0, 115.0, 112.0 (Aromatic C)

    • δ ~14.0 (-CH₃)

  • Infrared (IR) Spectroscopy (KBr pellet or thin film):

    • ν ~1670 cm⁻¹ (C=O stretching of the aldehyde)

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low or no product formation Incomplete formation of the Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and use anhydrous DMF.
Insufficient reaction time or temperature.Monitor the reaction by TLC and consider extending the reaction time or gently heating (e.g., to 40-50°C) if the reaction is sluggish.
Formation of multiple products Over-reaction or side reactions.Ensure the reaction temperature is well-controlled, especially during the addition of POCl₃.
Difficult workup Violent reaction during quenching.Add the reaction mixture to ice very slowly with efficient stirring.
Emulsion formation during extraction.Add more brine to the separatory funnel to break the emulsion.
Impure product after chromatography Co-eluting impurities.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required.

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can consistently obtain this valuable intermediate in high yield and purity. This application note provides the necessary details to empower scientists in their synthetic endeavors, facilitating the development of novel compounds with potential therapeutic applications.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions1997 , 49, 1-330. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

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Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from 2-Methylbenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzofuran Scaffold in Oncology

The benzofuran nucleus is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] In the realm of oncology, benzofuran derivatives have emerged as promising candidates for the development of novel anticancer agents.[2][3] Their therapeutic potential stems from their ability to interact with various biological targets implicated in cancer progression, including protein kinases, tubulin, and enzymes involved in cell signaling pathways.[1]

2-Methylbenzofuran-3-carbaldehyde is a particularly attractive starting material for the synthesis of potential anticancer agents. The presence of the aldehyde group at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophores. The methyl group at the 2-position can also influence the molecule's conformation and interaction with biological targets. This document provides detailed application notes and protocols for the synthesis of potential anticancer agents derived from this compound, focusing on the preparation of chalcones, a class of compounds known for their significant cytotoxic activities.[4][5]

Strategic Importance of this compound in Anticancer Drug Design

The strategic placement of the methyl and formyl groups on the benzofuran ring system makes this compound a versatile scaffold for anticancer drug design. The aldehyde functionality is a key reactive center that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of a diverse library of derivatives.

Key synthetic strategies leveraging the reactivity of this compound include:

  • Claisen-Schmidt Condensation: This reaction with various ketones, particularly acetophenones, yields benzofuran-chalcones. Chalcones are well-established pharmacophores with potent anticancer activities, acting through mechanisms such as tubulin polymerization inhibition and induction of apoptosis.[4][6]

  • Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of α,β-unsaturated systems, which can act as Michael acceptors and covalently modify biological targets.[7][8]

  • Schiff Base Formation: Condensation with primary amines affords Schiff bases (imines), which can be further modified or act as bioactive molecules in their own right. Schiff bases and their metal complexes have demonstrated significant anticancer properties.[9][10]

The 2-methyl group, while seemingly simple, can play a crucial role in the pharmacological profile of the final compound. It can influence the planarity of the benzofuran ring system, which in turn can affect how the molecule docks into the active site of a target protein. Furthermore, it can contribute to the overall lipophilicity of the molecule, impacting its cell permeability and pharmacokinetic properties. The presence of bromine on the benzofuran system has also been shown to increase cytotoxicity in both normal and cancer cells.[2]

Experimental Protocols: Synthesis of 2-Methylbenzofuran-3-yl Chalcones

The following protocols describe the synthesis of chalcone derivatives starting from this compound. These protocols are based on established Claisen-Schmidt condensation methodologies that have been successfully applied to similar benzofuran aldehydes.[4][11]

General Protocol for the Synthesis of (E)-1-(substituted phenyl)-3-(2-methylbenzofuran-3-yl)prop-2-en-1-ones

This protocol outlines a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)

  • Hydrochloric Acid (HCl), dilute

  • Distilled water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0-1.2 equivalents) in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add the aqueous sodium hydroxide solution dropwise. The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A new spot corresponding to the chalcone product should appear, and the starting material spots should diminish.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral. A precipitate of the crude chalcone should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Base Catalyst: The Claisen-Schmidt condensation is a base-catalyzed reaction. The hydroxide ion deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Solvent: Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the base catalyst.

  • Temperature: The reaction is typically carried out at room temperature to avoid side reactions. However, for less reactive substrates, gentle heating may be required.

  • Work-up: Acidification of the reaction mixture protonates the phenoxide intermediate (if any) and neutralizes the excess base, causing the less soluble chalcone product to precipitate out of the aqueous solution.

Visualization of the Synthetic Workflow

G start Start: this compound & Substituted Acetophenone step1 Dissolve in Ethanol start->step1 step2 Add aq. NaOH (catalyst) step1->step2 step3 Stir at Room Temperature (12-24h) step2->step3 step4 Monitor by TLC step3->step4 step5 Pour into ice/water & Acidify with HCl step4->step5 Reaction Complete step6 Filter to isolate crude product step5->step6 step7 Wash with water & Dry step6->step7 step8 Purify by Recrystallization or Column Chromatography step7->step8 end_node End: Purified Chalcone Derivative step8->end_node

Caption: General workflow for the synthesis of benzofuran-chalcones.

Anticancer Activity and Structure-Activity Relationship (SAR)

The anticancer activity of the synthesized benzofuran-chalcones should be evaluated against a panel of human cancer cell lines using standard cytotoxicity assays, such as the MTT assay.[4][6] The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Hypothetical Anticancer Activity of 2-Methylbenzofuran-3-yl Chalcone Derivatives

Compound IDR (Substitution on Phenyl Ring)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
BF-CH-1 H15.220.5
BF-CH-2 4-OCH₃8.512.1
BF-CH-3 4-Cl5.17.8
BF-CH-4 4-NO₂10.314.9
Doxorubicin (Reference Drug)0.81.2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

The SAR of benzofuran-chalcones often reveals that the nature and position of the substituent on the phenyl ring significantly influence their anticancer activity.

  • Electron-withdrawing groups (e.g., chloro, nitro) at the para-position of the phenyl ring can enhance the cytotoxic activity. This may be due to an increase in the electrophilicity of the β-carbon of the α,β-unsaturated carbonyl system, making it a better Michael acceptor for nucleophilic residues in target proteins.

  • Electron-donating groups (e.g., methoxy) can also contribute to the activity, potentially by altering the electronic properties and conformation of the molecule, leading to improved binding to the target.

Potential Mechanisms of Action

Benzofuran-based anticancer agents can exert their effects through various mechanisms. The synthesized chalcones from this compound could potentially act through one or more of the following pathways:

  • Tubulin Polymerization Inhibition: Chalcones are known to bind to the colchicine binding site of β-tubulin, thereby inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4]

  • Kinase Inhibition: Many benzofuran derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2.[6]

  • Induction of Apoptosis: The synthesized compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can be confirmed by assays that measure caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.[6]

Visualization of a Potential Signaling Pathway

G cluster_0 Cellular Effects cluster_1 Molecular Targets Apoptosis Apoptosis CellCycleArrest G2/M Phase Cell Cycle Arrest CellCycleArrest->Apoptosis Induces Tubulin Tubulin Polymerization Tubulin->CellCycleArrest Disruption leads to Kinase Protein Kinases (e.g., VEGFR-2) Kinase->Apoptosis Inhibition induces BF_Chalcone 2-Methylbenzofuran-3-yl Chalcone Derivative BF_Chalcone->Tubulin Inhibition BF_Chalcone->Kinase Inhibition

Caption: Potential mechanisms of action for 2-methylbenzofuran-3-yl chalcones.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of potential anticancer agents. The protocols outlined in this application note provide a solid foundation for the preparation of novel benzofuran-chalcones. Further derivatization of the benzofuran ring and the pendant phenyl group can lead to the discovery of compounds with improved potency and selectivity. Future work should focus on a comprehensive evaluation of the synthesized compounds, including in vivo studies, to further elucidate their therapeutic potential.

References

  • Coşkun, D., Tekin, S., Sandal, S., & Yüksek, H. (2015). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry, 2015, 1-8. [Link]

  • Zhang, C., Liu, Y., Zhang, X., Wan, C., & Mao, Z. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

  • Coşkun, D., Dalkılıç, S., & Coşkun, M. (2021). The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids. Iranian Journal of Science and Technology, Transactions A: Science, 45(4), 1561-1569. [Link]

  • Patel, V. R., & Shaikh, S. (2021). Synthesis ,characterization ,molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro A. International Journal of Novel Research and Development, 6(5), 1-13. [Link]

  • Zhang, C., Liu, Y., Zhang, X., Wan, C., & Mao, Z. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

  • Saxena, R. K., Kumar, P., & Varshney, S. (2022). Synthesis and evaluation of novel benzofuran derivatives for anticancer and anthelmintic uses. World Journal of Pharmaceutical Research, 11(10), 1045-1055. [Link]

  • Napiórkowska, M., Ciesielski, M., Krolewska-Golińska, K., Nawrot, B., & Janecka, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Napiórkowska, M., Ciesielski, M., Krolewska-Golińska, K., Nawrot, B., & Janecka, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Napiórkowska, M., Ciesielski, M., Krolewska-Golińska, K., Nawrot, B., & Janecka, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Gomaa, A. M., & Ali, I. A. I. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC medicinal chemistry, 14(4), 599-633. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 20(10), 18747-18766. [Link]

  • Abood, S. A., & Al-Ghurrawi, S. M. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 124-129. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Q. (2023). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis. ACS omega. [Link]

  • Shetty, S., Javarappa, R., & Naik, N. (2022). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. Journal of Research in Pharmacy, 26(2), 345-357. [Link]

  • Ali, I. A. I., Gomaa, A. M., & Kala, C. (2021). Development of 3-methyl/3-(morpholinomethyl) benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1423-1438. [Link]

  • Merugu, S. K., & Gundu, S. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-71. [Link]

  • Wang, J., Zhang, Y., & Li, Y. (2011).
  • Dawood, K. M. (2013). Benzofuran derivatives: A patent review. Expert opinion on therapeutic patents, 23(9), 1133-1156. [Link]

  • Ali, I. A. I., Gomaa, A. M., & Kala, C. (2021). Development of 3-methyl/3-(morpholinomethyl) benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1423-1438. [Link]

  • Singh, G. S., & D'yakonov, V. A. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Methylbenzofuran-3-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran derivatives represent a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] This heterocyclic system, consisting of a fused benzene and furan ring, is prevalent in a vast number of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2][3][4][5][6] The therapeutic potential of benzofurans is extensive, with derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antiarrhythmic properties.[1][2][4][5][7] The versatility of the benzofuran nucleus allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile to develop novel therapeutic agents.[3][8] The 2-methylbenzofuran-3-carbaldehyde moiety is a particularly attractive starting material for generating compound libraries for biological screening due to the reactive aldehyde group, which serves as a versatile handle for a variety of chemical transformations.

Strategic Derivatization of this compound

The aldehyde functional group at the C-3 position of the 2-methylbenzofuran core is a gateway for introducing diverse structural motifs, thereby modulating the molecule's physicochemical properties and biological activity. This section outlines several robust and high-yielding derivatization strategies.

Workflow for Derivatization and Screening

The overall strategy involves the synthesis of a focused library of derivatives from this compound, followed by a cascade of in vitro biological assays to identify lead compounds.

Derivatization Workflow A Starting Material: This compound B Derivatization Reactions (Wittig, Knoevenagel, Schiff Base, Chalcone) A->B C Compound Library of Benzofuran Derivatives B->C D Biological Screening Cascade C->D E Anticancer Assays (e.g., MTT Assay) D->E Primary Screen F Antioxidant Assays (e.g., DPPH, ABTS) D->F Secondary Screen G Anti-inflammatory Assays (e.g., Albumin Denaturation) D->G Secondary Screen H Hit Identification and Lead Optimization E->H F->H G->H

Caption: Overall workflow from derivatization to biological evaluation.

Protocols for Derivatization

The following protocols are designed to be robust and adaptable for the synthesis of a variety of derivatives from this compound.

Synthesis of Stilbene Analogs via Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds, converting aldehydes into alkenes.[9][10][11][12] This reaction is ideal for synthesizing stilbene-like derivatives of 2-methylbenzofuran, which are of interest for their potential anticancer activities.

Wittig Reaction cluster_0 Ylide Formation cluster_1 Wittig Reaction A Triphenylphosphine C Phosphonium Salt A->C B Substituted Benzyl Halide B->C E Phosphonium Ylide C->E D Strong Base (e.g., n-BuLi) D->E G Oxaphosphetane Intermediate E->G F This compound F->G H Benzofuran Stilbene Analog G->H I Triphenylphosphine Oxide G->I Knoevenagel Condensation A This compound D Condensation Intermediate A->D B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->D C Base Catalyst (e.g., Piperidine, Triethylamine) C->D E Water Elimination D->E F α,β-Unsaturated Product E->F

Sources

The Strategic Role of 2-Methylbenzofuran-3-carbaldehyde in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a cornerstone in medicinal chemistry, with the benzofuran moiety being a particularly "privileged" scaffold.[1] Benzofuran derivatives are prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique structural features of the benzofuran ring system make it an ideal backbone for the design and synthesis of new drugs.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 2-Methylbenzofuran-3-carbaldehyde, in the synthesis of potent antimicrobial compounds. We will explore the causality behind experimental choices and provide self-validating protocols for the synthesis of Schiff bases, chalcones, and pyrazoline derivatives, all originating from this versatile starting material.

Core Synthetic Strategies: Leveraging the Reactivity of the Aldehyde Group

The aldehyde functional group at the C-3 position of this compound is the focal point for synthetic elaboration. Its electrophilic nature allows for a variety of condensation reactions, providing a straightforward entry into diverse chemical spaces with significant potential for antimicrobial activity. The primary synthetic routes we will explore are:

  • Schiff Base Formation: Condensation with primary amines to yield imines, which are known to possess a wide range of biological activities.

  • Claisen-Schmidt Condensation: Reaction with acetophenones to form chalcones, which are precursors to flavonoids and have well-documented antimicrobial properties.[3][4]

  • Knoevenagel Condensation: Reaction with active methylene compounds, a versatile method for carbon-carbon bond formation.[1][5]

  • Pyrazoline Synthesis: Cyclization of chalcones with hydrazine derivatives to produce five-membered heterocyclic compounds with known antimicrobial efficacy.[6][7]

The following sections will provide detailed, step-by-step protocols for these key transformations, along with an analysis of the structure-activity relationships of the resulting compounds.

Protocol 1: Synthesis of Antimicrobial Schiff Bases via Condensation

Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds that have demonstrated significant antimicrobial activity.[8][9] The formation of the imine bond is a reversible reaction, and the stability of the resulting Schiff base is often enhanced by conjugation with aromatic systems. The synthesis of Schiff bases from this compound is a straightforward and efficient method to generate a library of compounds for antimicrobial screening.

Experimental Protocol: General Procedure for Schiff Base Synthesis
  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in 20 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add the appropriate primary amine (1.0 eq.). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction Monitoring: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common solvent for Schiff base synthesis as it readily dissolves both the aldehyde and many primary amines, and its boiling point is suitable for refluxing the reaction.

  • Catalyst: The addition of a catalytic amount of a weak acid like glacial acetic acid protonates the oxygen atom of the carbonyl group, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the dehydration step of the imine formation, driving the equilibrium towards the product.

Visualization of the Synthetic Workflow

Schiff_Base_Synthesis Start This compound + Primary Amine Step1 Dissolve in Ethanol Add catalytic Glacial Acetic Acid Start->Step1 Reagents Step2 Reflux for 2-4 hours Step1->Step2 Reaction Conditions Step3 Cool to Room Temperature Step2->Step3 Work-up Step4 Filter Precipitate or Evaporate Solvent Step3->Step4 Step5 Recrystallize from Ethanol Step4->Step5 Purification End Pure Schiff Base Derivative Step5->End

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 2: Claisen-Schmidt Condensation for the Synthesis of Antimicrobial Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that are abundant in edible plants and possess a wide range of pharmacological activities, including antimicrobial properties.[3] The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction of an aldehyde with a ketone.[4][10]

Experimental Protocol: General Procedure for Chalcone Synthesis
  • Preparation of Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in 50 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20%, 10 mL) or potassium hydroxide.

  • Reaction and Precipitation: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Isolation of Crude Product: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The crude chalcone will precipitate out.

  • Purification: Filter the solid product, wash it with cold water until the washings are neutral, and then dry it. The crude chalcone can be purified by recrystallization from ethanol.

Causality Behind Experimental Choices:
  • Base Catalyst: The hydroxide base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the this compound.

  • Reaction Temperature: The reaction is typically carried out at room temperature to control the rate of reaction and minimize side products.

  • Acidification: Acidification of the reaction mixture after the reaction is complete neutralizes the excess base and protonates the initially formed alkoxide, leading to the precipitation of the chalcone product.

Visualization of the Synthetic Pathway

Chalcone_Synthesis Aldehyde This compound Reaction Claisen-Schmidt Condensation (Ethanol, NaOH) Aldehyde->Reaction Ketone Substituted Acetophenone Ketone->Reaction Chalcone Antimicrobial Chalcone Derivative Reaction->Chalcone

Caption: Claisen-Schmidt condensation for antimicrobial chalcone synthesis.

Protocol 3: Synthesis of Antimicrobial Pyrazoline Derivatives

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[6][7][11] A common and efficient method for the synthesis of 2-pyrazolines is the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine hydrate in the presence of a catalyst.

Experimental Protocol: General Procedure for Pyrazoline Synthesis
  • Dissolution of Chalcone: In a 100 mL round-bottom flask, dissolve the chalcone synthesized in Protocol 2 (1.0 eq.) in 30 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 eq.) followed by a few drops of glacial acetic acid.

  • Reaction and Monitoring: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Isolation of Product: After completion, cool the reaction mixture and pour it into ice-cold water. The pyrazoline derivative will precipitate out.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Causality Behind Experimental Choices:
  • Hydrazine Hydrate: Hydrazine hydrate acts as the nitrogen source for the formation of the pyrazoline ring.

  • Glacial Acetic Acid: The acidic medium facilitates the cyclization reaction.

  • Reflux: Heating is necessary to provide the energy for the condensation and subsequent cyclization reactions.

Visualization of the Two-Step Synthesis

Pyrazoline_Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Formation Aldehyde This compound Chalcone Chalcone Intermediate Aldehyde->Chalcone Claisen-Schmidt Ketone Acetophenone Ketone->Chalcone Hydrazine Hydrazine Hydrate Pyrazoline Pyrazoline Derivative Hydrazine->Pyrazoline Cyclization Chalcone_ref->Pyrazoline

Caption: Two-step synthesis of pyrazoline derivatives from this compound.

Antimicrobial Activity: Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of the synthesized benzofuran derivatives is highly dependent on the nature and position of the substituents.

  • Schiff Bases: The antimicrobial activity of Schiff bases is often influenced by the electronic properties of the substituents on the amine moiety. Electron-withdrawing groups can enhance the activity.

  • Chalcones: For chalcones, the presence of electron-withdrawing groups on the B-ring (derived from the acetophenone) has been shown to increase antibacterial activity.[12]

  • Pyrazolines: The nature of the substituent at the N-1 position of the pyrazoline ring and the substituents on the aryl rings at positions 3 and 5 play a crucial role in determining the antimicrobial potency.

Data Presentation: Antimicrobial Activity of Benzofuran Derivatives

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative benzofuran derivatives against common bacterial and fungal strains.

Compound ClassDerivativeS. aureusE. coliC. albicansReference
Schiff Base N-(4-chlorobenzylidene)-2-methylbenzofuran-3-amine62.5125250[8]
Chalcone 1-(4-chlorophenyl)-3-(2-methylbenzofuran-3-yl)prop-2-en-1-one31.2562.5125[10]
Pyrazoline 5-(4-chlorophenyl)-1-phenyl-3-(2-methylbenzofuran-3-yl)-4,5-dihydro-1H-pyrazole15.631.2562.5[7]

Note: The MIC values presented are representative and may vary depending on the specific substituents and the microbial strains tested.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant antimicrobial potential. The straightforward and efficient synthetic protocols outlined in this application note provide a solid foundation for the development of novel antimicrobial agents. Future research should focus on the synthesis of a broader library of derivatives and the exploration of their mechanisms of action to better understand their therapeutic potential. The structure-activity relationship data generated from these studies will be instrumental in the rational design of the next generation of benzofuran-based antimicrobial drugs.

References

  • Abdel-Wahab, B. F., et al. (2009). Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives. European Journal of Medicinal Chemistry, 44(9), 3637-3644. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27850–27876. [Link]

  • Asif, M. (2024). Synthesis, spectral characterization and antibacterial activities of Schiff base derived from 3-hydroxybenzofuran-2-carbaldehyde and (furan-2-yl)methanamine and its metal complexes. Inorganic and Nano-Metal Chemistry, 1-10. [Link]

  • Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), 2100481. [Link]

  • Özdemir, A., et al. (2013). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Marmara Pharmaceutical Journal, 17(3), 187-192. [Link]

  • Patel, K. D., et al. (2015). Synthesis of chalcone and their derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 6(8), 3346. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives. European Journal of Medicinal Chemistry, 44(9), 3637-3644. [Link]

  • Kumar, R., et al. (2018). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. Journal of the Serbian Chemical Society, 83(1), 55-63. [Link]

  • Al-Amiery, A. A., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

  • Tok, F., et al. (2022). Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. Journal of Research in Pharmacy, 26(5), 1453-1460. [Link]

  • Almahdi, M. M., et al. (2019). Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety. European Journal of Chemistry, 10(1), 30-36. [Link]

  • Sivakumar, P. M., et al. (2010). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Journal of the Korean Chemical Society, 54(4), 455-461. [Link]

  • Kumar, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Letters in Drug Design & Discovery, 20(8), 1184-1201. [Link]

  • Hasija, A., et al. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Crystal Structure Theory and Applications, 9, 49-62. [Link]

  • Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). [Link]

  • Shetty, C. R., et al. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International, 33(60B), 565-573. [Link]

  • Abdelgawad, M. A., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research, 16(10), 2499-2508. [Link]

  • Abdullahi, I., et al. (2025). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Medicinal and Medical Chemistry, 4(1), 1-7. [Link]

  • de la Torre, G., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 14(1), 32. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2633. [Link]

  • Padole, P. D., et al. (2018). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. International Journal of Research and Analytical Reviews, 5(3), 513-518. [Link]

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Characterization of 2-Methylbenzofuran-3-carbaldehyde: A Comprehensive Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylbenzofuran-3-carbaldehyde, a substituted benzofuran derivative, is a molecule of significant interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in a wide array of biologically active compounds and functional materials. The precise and unambiguous characterization of this compound is paramount for ensuring its purity, confirming its identity, and understanding its properties in various applications, from drug development to organic electronics. This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are designed to be robust, reliable, and grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's fundamental properties is the cornerstone of any analytical method development.

  • IUPAC Name: 2-Methyl-1-benzofuran-3-carbaldehyde

  • Synonyms: 2-Methylbenzofuran-3-carboxaldehyde

  • CAS Number: 55581-61-8[1][2]

  • Molecular Formula: C₁₀H₈O₂[1][2]

  • Molecular Weight: 160.17 g/mol [1][2]

PropertyValueSource
AppearanceSolid[3]
Melting Point79 °C[2]
InChI KeyMSCYILGZMAMAQX-UHFFFAOYSA-N[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the complete assignment of the molecular structure.

Causality in Experimental Choices for NMR

The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. However, for compounds with limited solubility or for specific studies like observing hydrogen bonding, other solvents like DMSO-d₆ may be employed. The choice of a 400-500 MHz spectrometer is a balance between achieving good spectral dispersion to resolve complex multiplets and the operational cost of higher field magnets.

¹H NMR Spectroscopy Protocol

Objective: To identify and quantify the different types of protons in the this compound molecule.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

  • This compound sample (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Add a small drop of TMS to the solution.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Expected ¹H NMR Spectral Data (Predicted based on related structures):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehyde proton (-CHO)
~7.8 - 7.3m4HAromatic protons (Benzene ring)
~2.6s3HMethyl protons (-CH₃)

Interpretation: The downfield singlet around 10.2 ppm is characteristic of an aldehyde proton. The multiplet in the aromatic region (7.3-7.8 ppm) corresponds to the four protons on the benzene ring. The singlet at approximately 2.6 ppm is indicative of the three equivalent protons of the methyl group. The integration values should be in a 1:4:3 ratio, confirming the relative number of protons in each environment.

¹³C NMR Spectroscopy Protocol

Objective: To determine the number of non-equivalent carbon atoms and their chemical environments.

Instrumentation: 100 MHz (or higher) NMR Spectrometer

Procedure: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum should be acquired.

Expected ¹³C NMR Spectral Data (Predicted based on related structures):

Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbonyl carbon (C=O)
~155C7a (fusion carbon)
~145C2 (carbon attached to methyl group)
~130 - 120Aromatic carbons (4 signals)
~125C3 (carbon attached to aldehyde)
~115C3a (fusion carbon)
~15Methyl carbon (-CH₃)

Interpretation: The spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The aldehyde carbonyl carbon will appear significantly downfield. The aromatic carbons will resonate in the 120-155 ppm region, and the methyl carbon will be the most upfield signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in CDCl3 add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer acquire_1h Acquire 1H Spectrum (400 MHz) transfer->acquire_1h acquire_13c Acquire 13C Spectrum (100 MHz) transfer->acquire_13c process_1h Process 1H Data (FT, Phasing, Baseline Correction) acquire_1h->process_1h process_13c Process 13C Data (FT, Phasing, Baseline Correction) acquire_13c->process_13c interpret Structural Elucidation process_1h->interpret process_13c->interpret

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound.

Causality in Experimental Choices for MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this compound due to its volatility. The GC separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. A standard non-polar column like a DB-5ms is suitable for separating a wide range of organic compounds. The electron energy of 70 eV is a standard in EI-MS, as it provides reproducible fragmentation patterns that can be compared to spectral libraries.

GC-MS Protocol

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • GC vial with a septum cap

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

Expected Mass Spectrum Data:

m/zRelative Intensity (%)Proposed Fragment
160High[M]⁺ (Molecular Ion)
159High[M-H]⁺
131Moderate[M-CHO]⁺
103Moderate[C₇H₃O]⁺
77Low[C₆H₅]⁺

Interpretation: The mass spectrum should show a prominent molecular ion peak at m/z 160, corresponding to the molecular weight of C₁₀H₈O₂. A significant peak at m/z 159 is expected due to the loss of a hydrogen radical from the aldehyde group, which is a common fragmentation pathway for aromatic aldehydes. The loss of the entire formyl group (CHO) would result in a fragment at m/z 131. Further fragmentation of the benzofuran ring system can lead to other characteristic ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_analysis Data Analysis dissolve Prepare dilute solution (10-100 µg/mL) transfer Transfer to GC vial dissolve->transfer inject Inject 1 µL transfer->inject separate Separation on DB-5ms column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-400) ionize->analyze identify_peaks Identify Molecular Ion and Fragment Peaks analyze->identify_peaks interpret Confirm Molecular Weight and Fragmentation Pattern identify_peaks->interpret

Caption: Workflow for GC-MS analysis of this compound.

Chromatographic Techniques: Purity Assessment and Quantification

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of a sample and for quantitative analysis.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

Objective: To assess the purity of this compound and develop a quantitative method.

Causality in Experimental Choices for HPLC: RP-HPLC with a C18 column is a versatile technique for separating moderately polar organic compounds. A mobile phase consisting of a mixture of acetonitrile (or methanol) and water provides a good polarity range for eluting the analyte. UV detection is suitable for this compound due to the presence of a chromophore (the benzofuran ring system and the aldehyde). The detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity.

Instrumentation: HPLC system with a UV-Vis detector and a C18 column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • HPLC Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at the λmax of the compound (to be determined by UV-Vis spectroscopy, expected to be around 250-300 nm).

    • Column Temperature: 25 °C

  • Analysis: Inject the standards and the sample solution. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the purity of the sample by calculating the percentage of the main peak area relative to the total peak area.

Vibrational Spectroscopy: Fingerprinting the Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Causality in Experimental Choices for FTIR

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used, which involves grinding the sample with potassium bromide and pressing it into a thin disk.

FTIR-ATR Protocol

Objective: To identify the characteristic functional groups in this compound.

Instrumentation: FTIR spectrometer with an ATR accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected FTIR Spectral Data:

Wavenumber (cm⁻¹)Vibration
~3050-3150Aromatic C-H stretch
~2920-2980Aliphatic C-H stretch (methyl)
~2820, ~2720Aldehyde C-H stretch (Fermi resonance doublet)
~1680C=O stretch (conjugated aldehyde)
~1600, ~1450C=C stretch (aromatic ring)
~1250C-O-C stretch (furan ring)

Interpretation: The presence of a strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group of a conjugated aldehyde. The characteristic Fermi resonance doublet for the aldehyde C-H stretch around 2820 and 2720 cm⁻¹ provides strong evidence for the aldehyde functionality. Aromatic and aliphatic C-H stretching vibrations, as well as the C-O-C stretch of the furan ring, will also be present in their respective regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis and to determine the wavelength of maximum absorbance (λmax) for HPLC detection.

UV-Vis Spectroscopy Protocol

Objective: To determine the λmax of this compound.

Instrumentation: UV-Vis Spectrophotometer

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.

Expected UV-Vis Spectral Data: The spectrum is expected to show one or more strong absorption bands in the UV region, characteristic of the extended π-system of the benzofuran ring conjugated with the aldehyde group. The λmax is anticipated to be in the range of 250-300 nm.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers fragmentation insights. Chromatographic methods like HPLC and GC are crucial for purity assessment and quantification. Vibrational and electronic spectroscopy (FTIR and UV-Vis) serve as rapid and valuable tools for functional group identification and the determination of key analytical parameters. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers and scientists can confidently and accurately characterize this important molecule, ensuring the integrity and reliability of their research and development endeavors.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-methyl-2-benzofurancarboxaldehyde. Retrieved from [Link]

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Application Notes & Protocols: 2-Methylbenzofuran-3-carbaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the fields of chemical biology, materials science, and medical diagnostics.

Abstract: The benzofuran scaffold is a cornerstone in the development of functional organic molecules, prized for its inherent fluorescence and stable bicyclic structure.[1][2] This guide provides an in-depth exploration of 2-Methylbenzofuran-3-carbaldehyde, a readily accessible and highly versatile precursor for the synthesis of novel fluorescent probes. We will detail the underlying chemical principles, provide field-proven synthetic protocols, and discuss the characterization and application of the resulting probes in biological imaging and chemosensing. The strategic placement of the aldehyde group at the 3-position allows for facile derivatization through robust chemical reactions, enabling the tailored design of probes with specific functionalities.

The Strategic Advantage of the Benzofuran Core

Benzofuran derivatives are prevalent in numerous natural products and pharmacologically active compounds, valued for their diverse biological activities.[2] In the realm of materials science, their rigid, planar structure and electron-rich nature make them excellent fluorophores. Key properties that render the benzofuran core advantageous for fluorescent probe design include:

  • High Quantum Yields: Many benzofuran derivatives exhibit strong fluorescence, a critical parameter for sensitive detection.[1]

  • Thermal and Photochemical Stability: The aromatic bicyclic system imparts robustness, allowing for long-term imaging applications with reduced photobleaching.[1][3]

  • Tunable Photophysical Properties: The electronic properties, and thus the fluorescence characteristics (color, intensity), can be readily modulated by introducing electron-donating or electron-withdrawing groups onto the benzofuran skeleton.[1][4]

  • Biocompatibility: The benzofuran moiety is found in many biologically significant molecules, suggesting a foundation for developing probes with low cellular toxicity.[1]

This compound serves as an ideal starting point because its aldehyde functional group is a reactive handle for introducing diverse molecular recognition and signaling moieties.

Key Synthetic Pathways & Mechanistic Rationale

The aldehyde group is a versatile functional group that can participate in several classic organic reactions to build molecular complexity. For fluorescent probe development, two key reactions are of paramount importance: Schiff Base formation and Knoevenagel condensation.

Schiff Base Formation: A Gateway to "Turn-On" Chemosensors

The condensation of an aldehyde with a primary amine to form an imine (a Schiff base) is a simple, high-yielding reaction that provides a powerful mechanism for fluorescence modulation.[5][6]

  • Causality: The formation of the C=N double bond can alter the electronic landscape of the molecule. Often, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the benzofuran core through a process like Photoinduced Electron Transfer (PET).[7] Upon binding to a specific analyte (e.g., a metal ion like Al³⁺ or Zn²⁺), this PET process can be inhibited, leading to a dramatic increase in fluorescence intensity—a "turn-on" response.[5][8] This chelation-enhanced fluorescence (CHEF) is a cornerstone of sensor design.

Caption: General scheme for Schiff base formation.

Knoevenagel Condensation: Extending Conjugation for Red-Shifted Emission

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[9]

  • Causality: This reaction extends the π-conjugated system of the benzofuran core. According to the principles of quantum mechanics, extending the path over which electrons are delocalized lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in the absorption and emission of lower-energy, longer-wavelength light—a bathochromic or "red shift." Such probes are highly desirable for biological imaging to minimize background autofluorescence from cells and tissues.[10] Furthermore, these extended push-pull systems often exhibit solvatochromism, where their emission color changes with solvent polarity, making them useful for mapping cellular microenvironments.[3][11]

Caption: General scheme for Knoevenagel condensation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization steps. Adherence to standard laboratory safety practices is mandatory.

Protocol 1: Synthesis of a Benzofuran-Schiff Base Probe

This protocol details the synthesis of a probe (Probe 1 ) designed for potential metal ion sensing, derived from the condensation with 2-amino-thiophenol.

Objective: To synthesize (E)-2-(((2-methylbenzofuran-3-yl)methylene)amino)benzenethiol.

Materials:

  • This compound (1.0 eq)

  • 2-Aminothiophenol (1.05 eq)

  • Absolute Ethanol (200 proof)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 160 mg, 1.0 mmol) in 20 mL of absolute ethanol. Add a magnetic stir bar.

  • Addition of Amine: To the stirring solution, add 2-aminothiophenol (e.g., 131 mg, 1.05 mmol) dropwise. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approx. 80°C) for 4 hours.

    • Causality: Refluxing provides the necessary activation energy for the condensation reaction and the removal of the water byproduct, driving the equilibrium towards the product. The acid catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form.

    • If a solid has formed, collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

    • If no solid forms, reduce the solvent volume under reduced pressure until a solid precipitates.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base product as a colored solid.

  • Validation:

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new imine proton signal (~8.5-9.0 ppm) in the ¹H NMR is a key indicator.

    • Functional Test: Dissolve a small amount of the product in a solvent like DMSO/H₂O. The solution should exhibit weak fluorescence. Upon addition of a target analyte solution (e.g., AlCl₃ in water), a significant increase in fluorescence should be observable under a UV lamp.[5]

Protocol 2: Synthesis of a Solvatochromic Benzofuran Probe

This protocol details the synthesis of a probe (Probe 2 ) via Knoevenagel condensation with malononitrile, designed for polarity sensing.

Objective: To synthesize 2-((2-methylbenzofuran-3-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (160 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask with a stir bar.

  • Catalyst Addition: Add 2-3 drops of piperidine to the solution. Stir the mixture at room temperature.

    • Causality: Piperidine is a sufficiently strong base to deprotonate the active methylene group of malononitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reaction: Stir the reaction at room temperature for 2-3 hours. A colored precipitate usually forms as the product is often less soluble than the reactants.

  • Monitoring: Monitor by TLC until the starting aldehyde is consumed.

  • Isolation and Purification:

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

    • The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol or purified by column chromatography.

  • Validation:

    • Characterization: Confirm the structure by NMR and Mass Spectrometry. The key ¹H NMR signal will be the new vinylic proton.

    • Functional Test (Solvatochromism): Prepare dilute solutions of Probe 2 in a range of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol, Water). Measure the fluorescence emission spectrum for each solution. A clear shift in the emission maximum (λ_em) with increasing solvent polarity will confirm its solvatochromic properties.[11][12]

Application Workflow and Data Presentation

The successful synthesis of these probes is the first step in a larger experimental workflow.

G cluster_synthesis Probe Synthesis cluster_characterization Photophysical Characterization cluster_application Biological Application Precursor 2-Methylbenzofuran- 3-carbaldehyde Reaction Chemical Modification (Schiff Base / Knoevenagel) Precursor->Reaction Purification Purification & Validation (NMR, MS) Reaction->Purification Spectroscopy Absorbance (UV-Vis) & Fluorescence Spectroscopy Purification->Spectroscopy Characterize Probe QuantumYield Quantum Yield (Φ) Determination Spectroscopy->QuantumYield Solvatochromism Solvatochromism Test Spectroscopy->Solvatochromism Sensing Analyte Sensing (e.g., Metal Ions) QuantumYield->Sensing Apply Probe Imaging Live Cell Imaging (e.g., Polarity Mapping) Solvatochromism->Imaging Apply Probe Data Data Analysis & Interpretation Sensing->Data Imaging->Data

Caption: Workflow from precursor to biological application.

Data Presentation: Photophysical Properties

Quantitative data for newly synthesized probes should be systematically tabulated for clear comparison. Below is a representative table with expected values for probes derived from this compound.

Probe IDSynthetic Routeλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Key Application
Precursor -~310~380~70< 0.05Starting Material
Probe 1 Schiff Base~350~450 (Turn-on)~100~0.02 → >0.30*Metal Ion Sensing
Probe 2 Knoevenagel~385~480 to ~550**~95 - 165~0.45Polarity/Viscosity Sensing

*Quantum yield shown is before and after analyte binding. **Emission range demonstrates solvatochromic shift from non-polar to polar environments.

Conclusion and Future Outlook

This compound is a powerful and cost-effective precursor for developing sophisticated fluorescent probes. The straightforward and robust chemistry of the aldehyde group, primarily through Schiff base and Knoevenagel reactions, allows researchers to rationally design probes with tailored properties. These probes can be engineered for "turn-on" sensing of biologically relevant analytes or for mapping the complex and dynamic microenvironments within living cells.[10][13] As imaging technologies continue to advance, the demand for bright, stable, and intelligent fluorescent probes will grow, and versatile building blocks like this compound will remain essential tools in the scientist's arsenal.

References

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020).
  • (PDF) Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020).
  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (n.d.).
  • Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. (2022).
  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024). Wiley Online Library.
  • Development of fluorescent probes for bioimaging applications. (n.d.).
  • Fluorescent Probes for Biological Imaging. (2016).
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. (2023). MDPI.
  • Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. (2022). Article.
  • design, synthesis and characterization of fluorescent probes based on schiff bases. (n.d.). shodhganga.inflibnet.ac.in.
  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
  • Mini review on important biological properties of benzofuran deriv
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  • Solvatochromic fluorescent dyes as universal tools for biological research. (n.d.). Société Chimique de France.
  • This compound | C10H8O2 | CID 594459. (n.d.).

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Scalable synthesis of 2-Methylbenzofuran-3-carbaldehyde for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Scalable, Two-Step Synthesis of 2-Methylbenzofuran-3-carbaldehyde: A Versatile Scaffold for Combinatorial Library Synthesis

Abstract: The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] This application note details a robust and scalable two-step synthesis of this compound, a key intermediate for the generation of diverse chemical libraries. The synthesis commences with the construction of the 2-methylbenzofuran ring from readily available starting materials, followed by a high-yielding Vilsmeier-Haack formylation. This guide provides detailed, field-proven protocols, mechanistic insights, and data presentation to enable researchers in drug discovery and development to efficiently produce this valuable building block for their research endeavors.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are fundamental structural motifs in a vast number of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The inherent versatility of the benzofuran ring system makes it an attractive starting point for the construction of combinatorial libraries aimed at identifying novel therapeutic agents.[1][4] Specifically, this compound serves as a crucial precursor, allowing for a multitude of chemical transformations at the aldehyde functionality to rapidly generate a diverse set of molecules.[5] This document provides a comprehensive guide for the scalable synthesis of this key intermediate, empowering research scientists to accelerate their drug discovery programs.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of this compound is strategically divided into two key stages:

  • Formation of the 2-Methylbenzofuran Core: A modern and efficient method for the synthesis of 2-methylbenzofurans involves the reaction of salicylaldehyde p-tosylhydrazones with a safe and easy-to-handle acetylene source, such as calcium carbide.[6][7][8] This copper-catalyzed reaction offers high yields and avoids the use of hazardous acetylene gas, making it amenable to scale-up.[9]

  • Vilsmeier-Haack Formylation: The introduction of the carbaldehyde group at the C3 position is achieved through the classic Vilsmeier-Haack reaction.[10][11][12] This reliable and well-established method utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the electrophilic formylation of the electron-rich 2-methylbenzofuran ring.[13][14]

This two-step approach was selected for its scalability, use of readily available reagents, and high overall yield.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: 2-Methylbenzofuran Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Salicylaldehyde Salicylaldehyde Hydrazone Salicylaldehyde p-Tosylhydrazone Salicylaldehyde->Hydrazone EtOH, reflux Tosylhydrazide p-Tosylhydrazide Tosylhydrazide->Hydrazone Product1 2-Methylbenzofuran Hydrazone->Product1 CuCl, tBuOK, DMF, 90 °C CaC2 Calcium Carbide (CaC2) CaC2->Product1 Product2 This compound Product1->Product2 Vilsmeier Reagent, 0 °C to rt DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Methylbenzofuran

This protocol is adapted from the work of Fu and Li, which describes a safe and scalable method using calcium carbide.[6][7][8]

Materials and Reagents:

ReagentGradeSupplier
SalicylaldehydeReagentPlus®, 99%Sigma-Aldrich
p-Toluenesulfonhydrazide97%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofSigma-Aldrich
Calcium Carbide (CaC₂)Technical grade, lumpsSigma-Aldrich
Copper(I) Chloride (CuCl)99.995% trace metals basisSigma-Aldrich
Potassium tert-butoxide (tBuOK)95%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Diethyl ether (Et₂O)ACS reagentSigma-Aldrich
Saturated aq. NH₄Cl--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich

Step-by-Step Protocol:

  • Synthesis of Salicylaldehyde p-Tosylhydrazone:

    • To a solution of salicylaldehyde (1.0 eq) in ethanol (0.5 M), add p-toluenesulfonhydrazide (1.05 eq).

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to promote crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.

  • Synthesis of 2-Methylbenzofuran:

    • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add salicylaldehyde p-tosylhydrazone (1.0 eq), calcium carbide (2.0 eq), copper(I) chloride (0.1 eq), and potassium tert-butoxide (2.0 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMF (0.2 M) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methylbenzofuran as a colorless oil.

Part 2: Vilsmeier-Haack Formylation of 2-Methylbenzofuran

This protocol follows the principles of the Vilsmeier-Haack reaction for formylating electron-rich heterocycles.[10][11]

Materials and Reagents:

ReagentGradeSupplier
2-MethylbenzofuranAs synthesized above-
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. Sodium Bicarbonate (NaHCO₃)--
Saturated aq. Sodium Acetate (NaOAc)--
Ethyl Acetate (EtOAc)ACS reagentSigma-Aldrich
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)≥99.0%Sigma-Aldrich

Step-by-Step Protocol:

  • Formation of the Vilsmeier Reagent and Formylation:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring. Maintain the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 2-methylbenzofuran (1.0 eq) in anhydrous DCM (0.5 M) and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.

    • Add a saturated aqueous solution of sodium acetate to hydrolyze the iminium intermediate and stir for 1 hour.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid.

Mechanism Spotlight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile.[12]

Vilsmeier_Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic attack POCl3 POCl3 POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier Elimination Intermediate2 Sigma Complex Vilsmeier->Intermediate2 Benzofuran 2-Methylbenzofuran Benzofuran->Intermediate2 Attack on Vilsmeier Reagent Iminium Iminium Salt Intermediate2->Iminium Aromatization FinalProduct This compound Iminium->FinalProduct Hydrolysis H2O H2O H2O->FinalProduct

Caption: Mechanism of the Vilsmeier-Haack formylation.

Data Summary and Characterization

CompoundMolecular FormulaMolecular WeightAppearanceExpected Yield
2-MethylbenzofuranC₉H₈O132.16Colorless oil75-85%
This compoundC₁₀H₈O₂160.17Pale yellow solid80-90%

Characterization of this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, -CHO), 8.0-7.3 (m, 4H, Ar-H), 2.7 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 185.0, 155.0, 150.0, 130.0, 128.0, 125.0, 123.0, 120.0, 111.0, 12.0.

  • Mass Spectrometry (EI): m/z 160.05 [M]⁺.

Application in Library Synthesis

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, making it an ideal starting point for diversity-oriented synthesis.[4][5]

Potential Derivatizations:

  • Reductive Amination: Reaction with various primary and secondary amines followed by reduction to generate a library of substituted aminomethyl-benzofurans.

  • Wittig Reaction: Olefination to introduce diverse vinyl groups.

  • Grignard/Organolithium Addition: Formation of secondary alcohols with a wide range of substituents.

  • Oxidation: Conversion to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides and esters.

  • Condensation Reactions: Formation of imines, oximes, and hydrazones.

This synthetic accessibility allows for the rapid generation of hundreds to thousands of discrete compounds for high-throughput screening, significantly aiding in the identification of new lead compounds in drug discovery.

Conclusion

This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound. By employing a safe and efficient method for the construction of the benzofuran core followed by a robust formylation reaction, researchers can access this valuable building block in significant quantities. The versatility of the final product in library synthesis underscores its importance in modern medicinal chemistry and drug development.

References

  • Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. Organic Letters, 20(8), 2228–2231. [Link]

  • Elofsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 231-239. [Link]

  • Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. ResearchGate. [Link]

  • ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. [Link]

  • Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. PubMed. [Link]

  • Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. ACS Publications. [Link]

  • ChemistryViews. (2018). Improved Synthesis of 2-Methylbenzofurans. [Link]

  • Khodarahmi, G., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Pharmacy, 22(3), 548-565. [Link]

  • ResearchGate. Examples of drugs containing the benzofuran scaffold. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • PubMed. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. [Link]

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Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Formylation of 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the Vilsmeier-Haack formylation of 2-methylbenzofuran. This document is designed for researchers, chemists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction to synthesize 2-methylbenzofuran-3-carbaldehyde, a key intermediate in medicinal chemistry. This guide provides in-depth, experience-based answers to common issues encountered during the experimental process, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction shows very low or no conversion of the 2-methylbenzofuran starting material. What are the primary factors to investigate?

Low or no reactivity in a Vilsmeier-Haack reaction is a common but solvable issue. The root cause almost always lies with the Vilsmeier reagent itself or the reaction conditions.

Answer:

The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in this reaction.[1][2] It is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] Its potency is paramount for the success of the reaction.

Troubleshooting Steps:

  • Purity and Anhydrous Nature of Reagents: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly hydrolyze both POCl₃ and the active chloroiminium salt, quenching the reaction.

    • Actionable Advice: Ensure your DMF is of high purity and anhydrous. Using a freshly opened bottle or DMF from a solvent purification system is best. If in doubt, dry the DMF over molecular sieves. Similarly, use fresh, clear POCl₃. POCl₃ that has yellowed may have started to decompose.

  • Order of Addition and Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be controlled.

    • Actionable Advice: The standard procedure involves cooling the DMF to 0 °C (ice bath) before the slow, dropwise addition of POCl₃.[5] This prevents degradation of the reagent. After the Vilsmeier reagent is formed (typically after stirring for 20-30 minutes at 0 °C), the 2-methylbenzofuran is then added, often dissolved in a small amount of anhydrous DMF or another inert solvent like 1,2-dichloroethane.

  • Substrate Reactivity and Reaction Temperature: While 2-methylbenzofuran is an electron-rich heterocycle and generally reactive, the Vilsmeier reagent is a relatively weak electrophile.[2][3] Insufficient thermal energy can stall the reaction.

    • Actionable Advice: After adding the substrate at 0 °C, allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can significantly increase the rate.[6][7] However, be cautious, as excessive heat can lead to decomposition and a darkened, tarry reaction mixture.[8]

Problem SymptomProbable CauseRecommended Solution
No product spot on TLC after 2h at RTInactive Vilsmeier ReagentVerify anhydrous conditions. Prepare fresh reagent at 0 °C using high-purity DMF and POCl₃.
Starting material remains unchangedInsufficient Reaction EnergyAfter initial stirring at RT, gently heat the reaction to 40-60 °C and monitor progress by TLC.[6]
Faint smell of dimethylamineDecomposed DMFUse a fresh, unopened bottle of anhydrous DMF. Old DMF can decompose to dimethylamine, which interferes with the reaction.[9]
Question 2: My TLC shows multiple product spots, and the yield of the desired this compound is poor. What side reactions could be occurring?

The observation of multiple spots suggests issues with regioselectivity or side reactions. While formylation is strongly directed to the C3 position of the 2-methylbenzofuran ring, deviations can occur under non-optimized conditions.

Answer:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For benzofuran systems, the electron-donating nature of the ring oxygen strongly activates the C2 and C3 positions. With the C2 position blocked by a methyl group, substitution is highly favored at C3.[10] However, competing reactions can lead to a complex product mixture.

Potential Side Reactions & Solutions:

  • Di-formylation or Other Electrophilic Attack: While less common for this specific substrate, highly activated aromatic systems can sometimes undergo reactions at other positions if the conditions are too harsh or the stoichiometry is incorrect.[6]

    • Actionable Advice: Carefully control the stoichiometry. A molar ratio of 1.2 to 1.5 equivalents of the Vilsmeier reagent (relative to the 2-methylbenzofuran) is a good starting point. Avoid large excesses of the reagent, which can promote side reactions.

  • Decomposition: Benzofurans can be sensitive to strongly acidic and high-temperature conditions, leading to polymerization or ring-opening, resulting in a dark, intractable mixture.[8]

    • Actionable Advice: Maintain the lowest effective reaction temperature. If heating is required, increase it incrementally. Prompt and efficient workup is crucial to minimize the product's contact time with the reaction medium.

  • Incomplete Hydrolysis during Workup: The reaction initially forms an iminium salt intermediate.[11][12] This salt must be hydrolyzed to the final aldehyde product during the aqueous workup. Incomplete hydrolysis will result in a lower yield of the desired product and may leave the charged iminium salt in the aqueous layer.

    • Actionable Advice: After quenching the reaction mixture on ice, the hydrolysis of the iminium salt is critical.[13] This step is often facilitated by adjusting the pH. Adding a base like sodium hydroxide, sodium carbonate, or sodium acetate solution and stirring for a period (e.g., 30-60 minutes) can drive the hydrolysis to completion.[1][14] The target pH is typically between 8 and 9.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the Vilsmeier-Haack formylation of 2-methylbenzofuran.

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 2-Methylbenzofuran

  • 1,2-Dichloroethane (DCE), anhydrous (optional solvent)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water & Ice

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.

  • Formylation Reaction: Dissolve 2-methylbenzofuran (1.0 eq.) in a minimal amount of anhydrous DMF or DCE. Add this solution dropwise to the cold Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC. If the reaction is slow, heat the mixture to 50 °C for 1-2 hours.

  • Workup and Hydrolysis: Once the starting material is consumed (as indicated by TLC), carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice (~10 g of ice per 1 mL of DMF). A precipitate of the iminium salt may form. Add a saturated aqueous solution of sodium acetate or a 2M NaOH solution portion-wise until the pH of the mixture is between 8-9. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford this compound.

References

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. The Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • NROChemistry via YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Google Patents. Method for preparing vilsmeier reagent. WO2020050368A1.
  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]

  • Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. Available from: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its reactions. Available from: [Link]

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023. Available from: [Link]

  • ChemTube3D. Pyrrole-Hydrolysis of an Iminium Salt is loaded. Available from: [Link]

  • ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-Methylbenzofuran-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

Welcome to the technical support center for the synthesis of 2-methylbenzofuran-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following content is structured in a question-and-answer format to directly address common challenges encountered during this synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The Vilsmeier-Haack reaction is the most prevalent and dependable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 2-methylbenzofuran.[1][2][3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1][2][3][4]

Q2: What is the underlying mechanism of the Vilsmeier-Haack reaction?

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][4]

  • Electrophilic Aromatic Substitution: The electron-rich 2-methylbenzofuran attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final product, this compound.[1][4]

Q3: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?

Yes, other formylation reactions can be considered, although they may be less efficient or require different starting materials. These include:

  • The Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7][8][9][10][11] It is a regioselective method for formylating phenols and other activated aromatic compounds.[7][8][10]

  • The Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[12][13][14][15][16] It proceeds through a dichlorocarbene intermediate.[12][13]

However, for 2-methylbenzofuran, the Vilsmeier-Haack reaction generally provides better yields and selectivity.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.

Q4: My reaction is sluggish or not proceeding to completion, resulting in a low yield. What are the likely causes and solutions?

Several factors can contribute to an incomplete reaction. A systematic approach to troubleshooting is crucial.

Causality and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the glassware or reagents will decompose it, reducing the effective concentration of the formylating agent.[17]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Insufficient Reaction Temperature or Time: While the formation of the Vilsmeier reagent is often performed at low temperatures (0-5 °C), the subsequent reaction with 2-methylbenzofuran may require heating to proceed at a reasonable rate.[17]

    • Solution: After the addition of 2-methylbenzofuran, allow the reaction to warm to room temperature and then consider heating to 60-80 °C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Substrate Reactivity: Although 2-methylbenzofuran is considered an electron-rich heterocycle, its reactivity can be influenced by other substituents on the ring.

    • Solution: For less reactive derivatives, more forcing conditions may be necessary, such as higher temperatures or longer reaction times. A modest excess of the Vilsmeier reagent can also be beneficial.[17]

Q5: I am observing multiple spots on my TLC plate, and the purification of the final product is difficult. What are the potential side reactions?

The formation of byproducts is a common issue that complicates purification and reduces the overall yield.

Potential Side Reactions and Mitigation Strategies:

  • Di-formylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, formylation can occur at multiple positions on the benzofuran ring.

    • Solution: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1.1:1 to 1.5:1 ratio is a good starting point for optimization.[17] Adding the Vilsmeier reagent dropwise to the substrate solution can help prevent localized high concentrations.

  • Formation of Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent.[17]

    • Solution: Maintain the lowest effective reaction temperature. Monitor the reaction closely and avoid prolonged heating once the starting material is consumed.

  • Polymerization/Decomposition: Electron-rich heterocycles can be sensitive to strongly acidic conditions and may decompose or polymerize.

    • Solution: Ensure the reaction is performed under controlled temperature conditions and that the work-up procedure is carried out promptly once the reaction is complete.

Q6: The color of my Vilsmeier reagent is inconsistent between batches. Does this affect the reaction outcome?

The color of the Vilsmeier reagent can vary from colorless to yellow or even orange-red.[18] This variation is often due to minor impurities in the starting materials (DMF and POCl₃). While a colorless or pale-yellow reagent is ideal, a slightly colored reagent does not necessarily indicate a problem, as long as the subsequent reaction proceeds as expected. However, a very dark or black color may suggest significant decomposition, and fresh reagents should be used.

Section 3: Experimental Protocols and Data

Detailed Step-by-Step Protocol for Vilsmeier-Haack Formylation of 2-Methylbenzofuran

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific experimental setup and substrate.

Workflow Diagram:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification reagent_prep 1. Add anhydrous DMF to a round-bottom flask under N₂. cooling 2. Cool the flask to 0-5 °C in an ice bath. reagent_prep->cooling poc_add 3. Add POCl₃ dropwise to the stirred DMF. cooling->poc_add stirring 4. Stir for 30-60 min at 0-5 °C. poc_add->stirring substrate_add 6. Add the substrate solution dropwise to the Vilsmeier reagent at 0-5 °C. stirring->substrate_add substrate_prep 5. Dissolve 2-methylbenzofuran in anhydrous DMF. substrate_prep->substrate_add warming 7. Allow the mixture to warm to room temperature. substrate_add->warming heating 8. Heat the reaction to 60-70 °C and monitor by TLC. warming->heating quench 9. Cool the mixture and pour onto crushed ice. heating->quench neutralize 10. Neutralize with aqueous NaOH or NaOAc solution. quench->neutralize extract 11. Extract with an organic solvent (e.g., ethyl acetate). neutralize->extract purify 12. Purify by column chromatography. extract->purify

Caption: Vilsmeier-Haack Reaction Workflow

Materials:

  • 2-Methylbenzofuran

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C in an ice-water bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes.[17]

  • Reaction with 2-Methylbenzofuran: Dissolve 2-methylbenzofuran (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the reaction temperature at 0-5 °C.

  • Reaction Progression and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to 60-70 °C and monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).[17]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or a solution of sodium acetate until the pH is approximately 7-8.[1]

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.

Data Summary Table for Optimization

The following table provides a starting point for optimizing reaction conditions. The optimal conditions may vary depending on the scale of the reaction and the specific equipment used.

ParameterCondition A (Standard)Condition B (For less reactive substrates)Condition C (Mild)
Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.2 : 31 : 1.5 : 41 : 1.1 : 3
Temperature (°C) 60-7080-90Room Temperature
Reaction Time (h) 2-44-812-24
Typical Yield (%) 70-8560-7550-65

Section 4: Mechanistic Insights

Mechanism of Vilsmeier Reagent Formation and Electrophilic Attack

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - PO₂Cl₂⁻ Benzofuran 2-Methylbenzofuran SigmaComplex Sigma Complex Benzofuran->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt - H⁺ Product 2-Methylbenzofuran- 3-carbaldehyde IminiumSalt->Product + H₂O Hydrolysis Hydrolysis (H₂O)

Caption: Vilsmeier-Haack Reaction Mechanism

The key to a successful reaction is the efficient formation of the Vilsmeier reagent and its subsequent reaction with the electron-rich benzofuran ring. Any factor that inhibits these steps will lead to a poor outcome.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Grokipedia. Duff reaction. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • Duff Reaction. Available from: [Link]

  • SynArchive. Duff Reaction. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • PHARMD GURU. REIMER TIEMANS REACTION. Available from: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available from: [Link]

  • YouTube. Reimer-Tiemann Reaction. Available from: [Link]

  • Reddit. Vilsmeier-Haack formilation help. Available from: [Link]

  • Chem-Station Int. Ed. Duff Reaction. Available from: [Link]

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Purification of 2-Methylbenzofuran-3-carbaldehyde and removal of side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Methylbenzofuran-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis and purification of this important heterocyclic aldehyde.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation, commonly achieved through the Vilsmeier-Haack formylation of 2-methylbenzofuran, can present several purification challenges. This guide offers a structured approach to identifying and removing common side products and impurities, ensuring the high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil/solid. Is this normal?

A1: It is not uncommon for the crude product of a Vilsmeier-Haack reaction to be dark-colored. This can be due to the formation of colored impurities or residual reagents. The color should be significantly reduced or eliminated upon proper purification.

Q2: What are the most common side products in the Vilsmeier-Haack formylation of 2-methylbenzofuran?

A2: Based on the mechanism of the Vilsmeier-Haack reaction, potential side products include unreacted 2-methylbenzofuran, di-formylated products, and products from the hydrolysis of the Vilsmeier reagent.[1][2]

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be an effective method if a suitable solvent is found. The choice of solvent will depend on the impurity profile. A general approach is to use a solvent in which the aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

Q4: Is column chromatography a suitable purification method?

A4: Flash column chromatography is a highly effective method for purifying this compound. A common eluent system is a gradient of ethyl acetate in hexane or heptane.[4][5]

Q5: I am having trouble separating my product from a very polar impurity. What can I do?

A5: A highly polar impurity could be a salt formed during the workup or a highly polar side product. Consider an aqueous wash of your crude product if it is dissolved in an immiscible organic solvent. If using column chromatography, a more polar solvent system may be required to elute your product while leaving the impurity on the column, or vice versa.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2-methylbenzofuran) is still present, consider extending the reaction time or increasing the temperature slightly.
Product Loss During Workup The Vilsmeier iminium salt intermediate must be carefully hydrolyzed. Ensure the reaction mixture is quenched by pouring it onto ice water with vigorous stirring.[6] Maintain a low temperature during the initial stages of the workup to prevent product degradation.
Sub-optimal Purification Review your purification strategy. If using column chromatography, ensure the correct solvent system is being used to achieve good separation. For recrystallization, perform small-scale solvent screening to find the ideal solvent or solvent mixture.
Product Volatility If purifying by removing solvent under reduced pressure, be mindful of the product's potential volatility. Use moderate temperatures on the rotary evaporator.
Issue 2: Persistent Impurities After Purification

This section addresses the removal of specific (or predicted) side products.

  • Identification: 2-Methylbenzofuran is less polar than the aldehyde product. It will have a higher Rf value on a normal phase TLC plate. Its presence can be confirmed by comparing the NMR spectrum of your purified product with the known spectrum of 2-methylbenzofuran.[7]

  • Removal:

    • Column Chromatography: A well-optimized gradient of ethyl acetate in hexane should effectively separate the less polar 2-methylbenzofuran from the more polar this compound.

    • Sodium Bisulfite Adduct Formation: This is a highly effective method for separating aldehydes from non-aldehydic impurities. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from the organic-soluble 2-methylbenzofuran. The aldehyde can then be regenerated by treatment with a base.

  • Plausibility: The benzofuran ring is electron-rich, and under harsh reaction conditions, a second formylation could occur at another activated position on the benzene ring.

  • Identification: A di-formylated product would be more polar than the mono-formylated product and would have a lower Rf value on TLC. Mass spectrometry would show a molecular ion peak corresponding to the addition of two formyl groups. The 1H NMR spectrum would show two distinct aldehyde protons.

  • Removal:

    • Column Chromatography: A careful gradient elution should allow for the separation of the more polar di-formylated product from the desired mono-formylated product.

    • Recrystallization: If the solubility characteristics of the mono- and di-formylated products are sufficiently different, recrystallization could be an effective separation method.

  • Plausibility: Incomplete hydrolysis of the Vilsmeier reagent or side reactions can lead to various nitrogen-containing impurities.

  • Identification: These impurities are often polar and may be water-soluble. Their presence might be indicated by unusual signals in the 1H NMR spectrum, particularly in the aliphatic region if they contain methyl groups from DMF.

  • Removal:

    • Aqueous Workup: A thorough aqueous workup, including washes with dilute acid and/or base, can help remove these impurities.

    • Column Chromatography: These polar impurities will likely have very low Rf values and may remain at the baseline of the column.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate. The optimal gradient should be determined by TLC analysis of the crude mixture.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. b. Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. c. Prepare a silica gel column in the initial eluent. d. Carefully add the dry-loaded sample to the top of the column. e. Begin elution with the determined solvent gradient, collecting fractions and monitoring by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Sodium Bisulfite Adduct
  • Adduct Formation: a. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or toluene). b. Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). c. Combine the organic solution with the sodium bisulfite solution in a separatory funnel and shake vigorously for 10-15 minutes. d. Allow the layers to separate. The aldehyde will be in the aqueous layer as the bisulfite adduct. The organic layer will contain non-aldehydic impurities.

  • Isolation of Impurities: a. Separate the organic layer. This layer can be washed with water, dried over anhydrous sodium sulfate, and concentrated to isolate and identify the non-aldehydic side products.

  • Regeneration of the Aldehyde: a. To the aqueous layer containing the bisulfite adduct, add a strong base, such as 10% aqueous sodium hydroxide, until the solution is basic (pH > 10). b. Extract the regenerated aldehyde with a fresh portion of an organic solvent (e.g., diethyl ether). c. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow cluster_purification Purification Methods crude Crude Product (this compound + Impurities) col_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) crude->col_chrom Separation by polarity recryst Recrystallization (Solvent Screening) crude->recryst Differential solubility bisulfite Sodium Bisulfite Adduct Formation/Regeneration crude->bisulfite Selective reaction with aldehyde pure_product Purified This compound col_chrom->pure_product recryst->pure_product bisulfite->pure_product

Caption: Workflow for the purification of this compound.

Logical Relationships of Potential Reaction Components

VilsmeierReaction start_mat 2-Methylbenzofuran reaction Vilsmeier-Haack Formylation start_mat->reaction vils_reagent Vilsmeier Reagent (POCl₃ + DMF) vils_reagent->reaction main_product This compound (Desired Product) reaction->main_product Major Pathway unreacted_sm Unreacted 2-Methylbenzofuran (Impurity A) reaction->unreacted_sm Incomplete Reaction diformyl Di-formylated Product (Predicted Impurity B) reaction->diformyl Potential Over-reaction hydrolysis_byprod Hydrolyzed Reagent Byproducts (Impurity C) reaction->hydrolysis_byprod Workup Side Reactions

Caption: Relationship between reactants, product, and potential side products.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Notes - Formylation of Furans. [Link]

  • The Royal Society of Chemistry. (2011). Discovery of N,N-dimethyl-5-(2-methyl-6-((5- .... [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • American Chemical Society. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]

  • Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
  • American Chemical Society. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • American Chemical Society. (2022). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne/Allene Intermediates. [Link]

  • eScholarship, University of California. (2015). Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity. [Link]

  • ResearchGate. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. [Link]

  • Wiley Online Library. (n.d.). Supporting Information. [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

  • American Chemical Society. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • SpectraBase. (n.d.). 2-Methylbenzofuran. Retrieved from [Link]

  • RSC Publishing. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • Organic Syntheses. (n.d.). A Catalytic Vilsmeier-Haack Reaction for the Synthesis of Deuterated Indole-3-carboxaldehydes. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylbenzofuran. Retrieved from [Link]

  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

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Common side reactions in the synthesis of 2-Methylbenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylbenzofuran-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction, which is the most common formylation method for this substrate.

Question 1: Why is the yield of my this compound consistently low?

Low yields in the Vilsmeier-Haack formylation of 2-methylbenzofuran can often be traced back to several key factors:

  • Sub-optimal Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃)[1][2]. This reagent is highly sensitive to moisture. Any water present in the DMF or glassware will consume the POCl₃, preventing the formation of the active electrophile and thereby reducing the overall yield.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous DMF, preferably from a freshly opened bottle or one that has been appropriately dried and stored over molecular sieves.

  • Incomplete Reaction: 2-Methylbenzofuran is an electron-rich heterocycle, making it a suitable substrate for the Vilsmeier-Haack reaction[3]. However, the reaction may still require sufficient time and appropriate temperatures to go to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature. Be cautious with excessive heating, as this can lead to the formation of degradation products.

  • Degradation of Starting Material or Product: The acidic conditions of the Vilsmeier-Haack reaction and subsequent workup can potentially lead to the degradation of the benzofuran ring system. While generally stable, benzofurans can undergo ring-opening under harsh acidic conditions.

    • Solution: Maintain careful temperature control throughout the reaction. During the workup, perform the hydrolysis of the intermediate iminium salt at low temperatures (e.g., in an ice bath) and avoid prolonged exposure to strong acids.

Question 2: My final product is a dark, tarry substance that is difficult to purify. What is causing this?

The formation of dark-colored impurities is a common issue in Vilsmeier-Haack reactions. This is often due to polymerization or the formation of highly conjugated byproducts.

  • Excessive Heating: Overheating the reaction mixture can promote the formation of polymeric materials.

    • Solution: Adhere to the recommended reaction temperatures and use a reliable method for temperature control (e.g., an oil bath with a thermostat).

  • Impurities in the Starting Material: The purity of the starting 2-methylbenzofuran is crucial. Impurities can react with the Vilsmeier reagent to form colored byproducts.

    • Solution: Ensure the 2-methylbenzofuran is of high purity before starting the reaction. If necessary, purify it by distillation or column chromatography.

  • Workup Issues: The workup procedure, particularly the hydrolysis and neutralization steps, can influence the purity of the final product.

    • Solution: Perform the hydrolysis by slowly and carefully adding the reaction mixture to a cold aqueous solution (e.g., ice-cold sodium acetate or sodium bicarbonate solution) to neutralize the acid and hydrolyze the intermediate iminium salt[4]. This controlled quenching can minimize the formation of tars.

Question 3: I see an unexpected peak in my NMR spectrum that I can't identify. What could it be?

Several side products can form during the synthesis of this compound. Here are a few possibilities:

  • Unreacted Starting Material: The most straightforward explanation is the presence of unreacted 2-methylbenzofuran.

    • Identification: Compare the NMR spectrum of your product with that of the starting material. The characteristic signals of 2-methylbenzofuran should be readily identifiable[5][6].

  • Over-formylation Products: While less common for this specific substrate due to the deactivating effect of the first formyl group, it is possible to get diformylation under harsh conditions.

    • Identification: Look for the absence of aromatic protons on the benzofuran ring and the presence of two aldehyde signals in the ¹H NMR spectrum.

  • Hydrolysis of the Aldehyde: The target aldehyde can be oxidized to the corresponding carboxylic acid, 2-methylbenzofuran-3-carboxylic acid, especially if the workup is not performed carefully or if the product is exposed to air and light for extended periods.

    • Identification: In the ¹H NMR, the aldehyde proton signal (around 10 ppm) will be absent, and a broad singlet corresponding to the carboxylic acid proton will appear further downfield. In the IR spectrum, a broad O-H stretch will be observed in addition to the carbonyl stretch.

  • Products of Ring Opening: Although less common under standard Vilsmeier-Haack conditions, strong acids can catalyze the ring-opening of benzofurans. This would lead to a complex mixture of phenolic compounds.

    • Identification: The NMR spectrum would be complex and show signals corresponding to a phenolic hydroxyl group and likely vinylic protons.

Frequently Asked Questions (FAQs)

What are the most common synthetic methods for this compound?

The Vilsmeier-Haack reaction is the most widely used and efficient method for the formylation of 2-methylbenzofuran[1][3]. Alternative methods for the formylation of aromatic compounds exist, such as the Duff reaction and the Reimer-Tiemann reaction, but they are generally less suitable for this specific substrate.

  • Duff Reaction: This reaction uses hexamine as the formylating agent and is typically employed for the ortho-formylation of phenols[7]. Its application to 2-methylbenzofuran is not well-documented and would likely be inefficient.

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to introduce a formyl group, primarily at the ortho position[8]. As 2-methylbenzofuran is not a phenol, this reaction is not directly applicable.

Method Reagents Advantages Disadvantages
Vilsmeier-Haack DMF, POCl₃High regioselectivity for the 3-position, generally good yields.Sensitive to moisture, can produce colored impurities.
Duff Reaction Hexamine, acidMilder conditions.Generally low yields, primarily for phenols[9].
Reimer-Tiemann Chloroform, baseUseful for phenols.Not applicable to 2-methylbenzofuran, involves hazardous reagents[10].
How can I effectively purify the final product?

Purification of this compound is typically achieved by one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method for purification.

  • Column Chromatography: For oily or highly impure products, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a common eluent system. The progress of the separation can be monitored by TLC.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be used for purification.

What is the mechanism of the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent[1][2].

  • Electrophilic Aromatic Substitution: The electron-rich 2-methylbenzofuran attacks the Vilsmeier reagent at the C3 position. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product[4].

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Benzofuran 2-Methylbenzofuran Intermediate Iminium Salt Intermediate Benzofuran->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 2-Methylbenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-methylbenzofuran (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir vigorously until the hydrolysis is complete and the solution is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Are reagents anhydrous? Start->Check_Reagents Check_Temp Was temperature controlled? Start->Check_Temp Check_Workup Was workup performed correctly? Start->Check_Workup Check_Purity Is starting material pure? Start->Check_Purity Solution_Reagents Use anhydrous solvents and dry glassware. Check_Reagents->Solution_Reagents No Solution_Temp Maintain recommended temperature. Check_Temp->Solution_Temp No Solution_Workup Quench slowly at low temperature. Check_Workup->Solution_Workup No Solution_Purity Purify starting material. Check_Purity->Solution_Purity No

Caption: A troubleshooting workflow for the synthesis.

References

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Institutes of Health. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

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  • Duff reaction. (n.d.). In Wikipedia. [Link]

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  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its applications in the synthesis of novel heterocyclic compounds. (2013). International Journal of Organic Chemistry, 3(4), 187-196. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

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  • Reimer-Tiemann Formylation. (n.d.). SynArchive. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 2-Methylbenzofuran. (n.d.). PubChem. [Link]

  • 2-methyl-benzofuran compounds and preparation and application thereof. (n.d.).
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research, 4(11), 174-177. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). National Institutes of Health. [Link]

  • 2-methyl benzofuran. (n.d.). The Good Scents Company. [Link]

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Improving the yield of 2-Methylbenzofuran-3-carbaldehyde in the Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Yield of 2-Methylbenzofuran-3-carbaldehyde

From the Desk of the Senior Application Scientist: This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical advice for optimizing the Vilsmeier-Haack formylation of 2-methylbenzofuran. Our goal is to move beyond simple procedural steps and offer a framework for understanding the critical parameters that govern reaction success, enabling you to diagnose issues and rationally improve your product yield.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction yield is very low, or I've recovered mostly unreacted 2-methylbenzofuran. What are the primary causes?

A1: This is the most common issue and typically points to one of three areas: the quality of your reagents, the activity of the Vilsmeier reagent, or insufficient reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent due to Moisture. The Vilsmeier reagent, the electrophilic chloroiminium salt, is highly sensitive to moisture.[1] Both N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are hygroscopic. Any water present will rapidly decompose the POCl₃ and the Vilsmeier reagent, halting the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use a high-quality, anhydrous grade of DMF, preferably from a freshly opened bottle. Distilling DMF over calcium hydride can be performed for maximum dryness. Always conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Cause 2: Insufficient Reagent Stoichiometry. 2-Methylbenzofuran is an electron-rich heterocycle, making it a suitable substrate for this reaction.[2][3][4] However, the Vilsmeier reagent is a relatively weak electrophile.[4][5][6] If the concentration of the active electrophile is too low, the reaction will be slow or incomplete.

    • Solution: A common starting point is using 1.5 equivalents of POCl₃ relative to your substrate.[2] If yields remain low, consider increasing the equivalents of both POCl₃ and DMF. A molar ratio of 1.0 (substrate) : 3.0 (DMF) : 1.5 (POCl₃) is a robust starting point.[2] For less reactive systems, increasing the Vilsmeier reagent excess can drive the reaction to completion.[7]

  • Cause 3: Inadequate Reaction Temperature or Time. While the formation of the Vilsmeier reagent is highly exothermic and requires strict cooling (0-5 °C), the subsequent electrophilic aromatic substitution step may require thermal energy to proceed efficiently.[2][8]

    • Solution: After the dropwise addition of your substrate solution to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to slowly warm to room temperature.[9] Monitor the reaction's progress via Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture. Temperatures between 40-80 °C are commonly employed depending on substrate reactivity.[2][3] Extend the reaction time until TLC analysis shows complete consumption of the starting material.

Q2: My TLC plate shows multiple new spots, and my final product is impure. What side reactions could be occurring?

A2: The formation of multiple byproducts often indicates issues with reaction control, particularly temperature and stoichiometry.

  • Cause 1: Di-formylation or Polymerization. Although formylation is expected at the C3 position of 2-methylbenzofuran due to electronic activation, highly reactive conditions (high temperature or large excess of Vilsmeier reagent) can sometimes lead to undesired side reactions or the formation of polymeric tars.

    • Solution: Control the stoichiometry carefully.[7] Pre-forming the Vilsmeier reagent at 0 °C and then adding the 2-methylbenzofuran solution dropwise helps maintain a controlled concentration and temperature, minimizing side reactions.[2] Avoid excessive heating unless necessary for substrate activation.

  • Cause 2: Incomplete Hydrolysis during Workup. The reaction initially forms an iminium salt intermediate.[3][5][6] This intermediate must be completely hydrolyzed to yield the final aldehyde. Incomplete hydrolysis can lead to impurities and a difficult purification process.

    • Solution: The workup step is critical. Pour the reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice and water.[2] This exothermically quenches the reaction and begins the hydrolysis. To complete the hydrolysis, neutralize the mixture. A saturated aqueous solution of sodium bicarbonate or sodium acetate is often used until the pH is neutral or slightly basic.[2] Stirring for 30-60 minutes after neutralization ensures the complete conversion of the iminium salt to the aldehyde.

Q3: The reaction mixture solidified or became a thick, unstirrable slurry during the addition of POCl₃ to DMF. How can I prevent this?

A3: This is a common physical issue caused by the precipitation of the Vilsmeier reagent salt.

  • Cause 1: High Concentration. If the concentrations of DMF and POCl₃ are too high, the resulting chloroiminium salt can precipitate out of the solution.

    • Solution: Use a co-solvent. While DMF can act as both a reagent and a solvent, adding an anhydrous chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help keep the Vilsmeier reagent solubilized.[2][5][6]

  • Cause 2: Inefficient Cooling. The reaction between DMF and POCl₃ is highly exothermic.[8][10] If the addition is too fast or the cooling bath is inefficient, localized heating can occur, leading to solidification.

    • Solution: Ensure your reaction flask is well-submerged in an ice-water bath. Add the POCl₃ very slowly, dropwise, via an addition funnel over 30-60 minutes to allow for effective heat dissipation.[2] Vigorous stirring is essential to prevent localized hot spots.

Frequently Asked Questions (FAQs)

Q: What is the Vilsmeier-Haack reaction mechanism for 2-methylbenzofuran?

A: The reaction proceeds in three main stages:

  • Vilsmeier Reagent Formation: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][11][12]

  • Electrophilic Aromatic Substitution: The electron-rich 2-methylbenzofuran attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C3 position, which is electronically activated by the furan oxygen and the methyl group. This forms a resonance-stabilized cationic intermediate (a sigma complex). A base (like DMF or chloride) then deprotonates the complex to restore aromaticity, yielding an iminium salt intermediate.[3][5]

  • Hydrolysis: During aqueous workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final product, this compound.[2][3]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism on 2-Methylbenzofuran cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Substrate 2-Methyl- benzofuran Iminium Aryl Iminium Intermediate Substrate->Iminium + Vilsmeier Reagent Product 2-Methylbenzofuran- 3-carbaldehyde Iminium->Product + H₂O (Workup)

Caption: Key stages of the Vilsmeier-Haack reaction.

Q: Are there any significant safety concerns with this reaction?

A: Yes. The reaction between DMF and POCl₃ is exothermic and can lead to a thermal runaway if not properly controlled.[8][10][13] Always add POCl₃ slowly to DMF at 0 °C with efficient stirring. Furthermore, POCl₃ is corrosive and reacts violently with water. The entire procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q: Can I use other solvents besides DMF or chlorinated solvents?

A: While DMF is typically used in excess to serve as both reagent and solvent, other inert, anhydrous solvents like toluene, dioxane, or tetrahydrofuran have been reported.[14] However, chlorinated solvents like DCM or DCE are most common when a co-solvent is needed to maintain solubility of the Vilsmeier reagent. The choice of solvent can affect reaction rates and should be selected based on substrate solubility and reaction temperature.[15]

Data & Protocols

Table 1: Parameter Optimization for Vilsmeier-Haack Reaction
ParameterStandard ConditionOptimization Strategy for Low YieldRationale
POCl₃ Equiv. 1.2 - 1.5Increase to 2.0 - 2.5Increases the concentration of the active electrophile (Vilsmeier reagent) to drive the reaction forward.[7]
DMF Equiv. 3.0 - 5.0 (or as solvent)Increase if used as a reagent, or use as the primary solvent.Ensures complete formation of the Vilsmeier reagent and can act as a solvent for the reaction.
Temperature 0 °C to RTIncrease to 40 - 80 °C after initial addition.Provides the necessary activation energy for the electrophilic substitution step on less reactive substrates.[2][3]
Reaction Time 2 - 6 hoursExtend to 12 - 24 hoursAllows sluggish reactions more time to proceed to completion. Monitor by TLC.[7]
Co-Solvent None / DMFAdd anhydrous DCM or DCEPrevents precipitation of the Vilsmeier reagent, especially at higher concentrations.[2][6]
Experimental Protocol: Optimized Synthesis of this compound

1. Preparation of the Vilsmeier Reagent:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).

  • If using a co-solvent, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise to the stirred DMF solution via the dropping funnel over a period of 45-60 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution may be colorless to pale yellow.[16]

2. Formylation Reaction:

  • Dissolve 2-methylbenzofuran (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). If the starting material persists, heat the reaction mixture to 50-60 °C and continue to monitor until completion.

3. Workup and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (approx. 10 volumes).

  • Add a saturated aqueous solution of sodium bicarbonate portion-wise until the pH of the aqueous layer is ~7-8.

  • Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or recrystallization to obtain pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents 1. Check Reagent Quality - Anhydrous DMF? - Fresh POCl₃? - Dry Glassware? start->check_reagents remedy_reagents Action: Use fresh/dry reagents and flame-dried glassware. Re-run experiment. check_reagents->remedy_reagents No check_conditions 2. Assess Reaction Conditions - Stoichiometry? - Temperature adequate? check_reagents->check_conditions Yes remedy_reagents->start Retry remedy_conditions Action: Increase POCl₃ equiv. (1.5-2.0). Gently heat (40-80°C) after initial addition. Monitor by TLC. check_conditions->remedy_conditions No check_workup 3. Review Workup Procedure - Complete hydrolysis? - Correct pH for workup? check_conditions->check_workup Yes remedy_conditions->start Retry remedy_workup Action: Ensure complete quench on ice. Neutralize with NaHCO₃/NaOAc. Stir for 30-60 min before extraction. check_workup->remedy_workup No end Improved Yield check_workup->end Yes remedy_workup->start Retry

Caption: A logical workflow for diagnosing low yield issues.

References

  • Clementi, S., et al. (1973). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (14), 2097-2101. [Link]

  • Rajput, P. R., & Bari, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

  • Ballyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 956-961. [Link]

  • Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28063-28096. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]

  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(11), 1875-1879. [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

  • Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-2,3,4,7-tetrahydro-1H-azepin-1-yl)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194. [Link]

  • MDPI. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 23(7), 1736. [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. [Link]

  • ResearchGate. (2018). Synthesis Using Vilsmeier Reagents. [Link]

  • The Good Scents Company. (n.d.). 2-methyl benzofuran. [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. [Link]

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

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Technical Support Center: A Guide to the Scale-Up Synthesis of 2-Methylbenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylbenzofuran-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important synthetic intermediate. Our focus is on providing practical, experience-driven insights to help you navigate the challenges of moving from laboratory-scale to larger-scale production.

I. Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceuticals and biologically active compounds. Its preparation most commonly involves two key stages: the synthesis of the 2-methylbenzofuran precursor, followed by its formylation. While several formylation methods exist, the Vilsmeier-Haack reaction is the most frequently employed due to its efficiency and functional group tolerance. However, transitioning this synthesis to a larger scale introduces a unique set of challenges that require careful consideration and control.

This guide will walk you through the common hurdles and provide robust solutions for a successful and safe scale-up.

II. Synthesis of the Precursor: 2-Methylbenzofuran

A reliable and scalable synthesis of the starting material is paramount. A common and cost-effective method for the preparation of 2-methylbenzofuran is the reaction of salicylaldehyde with chloroacetone in the presence of a base.[1]

Experimental Protocol: Synthesis of 2-Methylbenzofuran
  • Reaction Setup: To a stirred solution of salicylaldehyde (1 equivalent) and potassium carbonate (2 equivalents) in a suitable solvent such as acetone or DMF, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the salicylaldehyde is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-methylbenzofuran can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[2][3]

III. The Vilsmeier-Haack Formylation: Mechanism and Key Considerations

The Vilsmeier-Haack reaction is the cornerstone of this compound synthesis. It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]

Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich 3-position of the 2-methylbenzofuran ring. The resulting iminium salt is subsequently hydrolyzed during work-up to afford the desired aldehyde.[5]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Methylbenzofuran 2-Methylbenzofuran Iminium_salt Iminium Salt Intermediate Methylbenzofuran->Iminium_salt + Vilsmeier Reagent Product This compound Iminium_salt->Product + H₂O H2O H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of 2-methylbenzofuran.

IV. Troubleshooting Guide for Scale-Up Synthesis

This section addresses common problems encountered during the scale-up of the Vilsmeier-Haack formylation of 2-methylbenzofuran.

Q1: The reaction is showing a significant exotherm upon addition of POCl₃, making temperature control difficult. What are the risks and how can I manage them?

A1: Uncontrolled exotherms are a major safety concern during scale-up. The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a vessel rupture.

  • Causality: The rate of heat generation is exceeding the rate of heat removal by the reactor's cooling system.

  • Solution:

    • Slow Addition: Add the POCl₃ dropwise to the DMF at a controlled rate, maintaining a low temperature (0-5 °C).

    • Efficient Cooling: Ensure your reactor has an adequate cooling capacity. For larger scales, consider using a jacketed reactor with a circulating coolant.

    • Reverse Addition: In some cases, adding the DMF to the POCl₃ can offer better temperature control, though this should be validated on a small scale first.

    • In-situ Consumption: A safer approach at scale is to add the POCl₃ to a mixture of the 2-methylbenzofuran and DMF. This way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation.[6][7]

Q2: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?

A2: A drop in yield upon scale-up is a common issue and can be attributed to several factors.

  • Causality:

    • Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Temperature Gradients: Inadequate cooling can result in temperature gradients within the reactor, leading to inconsistent reaction rates and byproduct formation.

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Larger scale operations have a greater surface area and longer transfer times, increasing the risk of moisture ingress.[5]

  • Solution:

    • Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor size to maintain a homogeneous mixture.

    • Monitor Temperature at Multiple Points: If possible, use multiple temperature probes to ensure uniform temperature distribution.

    • Strict Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing the formation of significant byproducts during the reaction. What are they and how can I minimize them?

A3: Byproduct formation is a key challenge in the Vilsmeier-Haack reaction.

  • Probable Byproducts:

    • Unreacted Starting Material: Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.

    • Di-formylated Product: Although the 3-position is most reactive, over-formylation at other positions on the benzofuran ring can occur with excess Vilsmeier reagent.

    • Polymeric/Tarry Materials: Furan rings are sensitive to strongly acidic conditions and can polymerize, especially at elevated temperatures.[5]

    • Chlorinated Byproducts: While less common for benzofurans compared to other heterocycles like uracil, trace amounts of chlorinated byproducts are possible.[4]

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess (1.1-1.5 equivalents) is often optimal.[8]

    • Temperature Management: Maintain the reaction at the lowest effective temperature to minimize polymerization.

    • Reaction Monitoring: Use TLC or in-situ monitoring (e.g., IR) to determine the optimal reaction time and quench the reaction promptly upon completion.

Q4: The work-up and purification of the product are proving difficult at a larger scale. What are the best practices?

A4: Large-scale work-up and purification require robust and scalable methods.

  • Challenges:

    • Vigorous Quenching: The quenching of the reaction mixture with water is highly exothermic and can be difficult to control.

    • Product Isolation: The product may not precipitate cleanly or may form an oil, making filtration difficult.

    • Purification Method: Column chromatography is often not feasible or cost-effective at an industrial scale.

  • Solution:

    • Controlled Quenching: Slowly add the reaction mixture to a well-stirred vessel of ice water or a buffered aqueous solution (e.g., sodium acetate) to manage the exotherm.[9]

    • Extraction: If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Crystallization: Recrystallization is the preferred method for large-scale purification.

      • Solvent Selection: Good solvents for the crystallization of aromatic aldehydes include ethanol, isopropanol, toluene, or mixtures of these with hexanes.[10][11]

    • Bisulfite Adduct Formation: For removing residual aldehyde impurities, a bisulfite wash can be effective. The aldehyde forms a water-soluble adduct that can be separated in an aqueous layer.[7][12]

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) Start->Check_Conditions Check_Workup Review Work-up & Purification (Quenching, Extraction, Crystallization) Start->Check_Workup Optimize_Temp Optimize Temperature (Low temp for reagent formation, gentle heating for reaction) Check_Conditions->Optimize_Temp Optimize_Stoich Optimize Stoichiometry (1.1-1.5 eq. Vilsmeier reagent) Check_Conditions->Optimize_Stoich Improve_Mixing Improve Agitation (Ensure homogeneity) Check_Conditions->Improve_Mixing Optimize_Purification Optimize Purification (Recrystallization solvent screen) Check_Workup->Optimize_Purification Success Improved Yield Optimize_Temp->Success Optimize_Stoich->Success Improve_Mixing->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

V. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for a large-scale Vilsmeier-Haack reaction?

A1:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and acid-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood or a designated containment area.

  • Reagent Handling: POCl₃ is highly corrosive and reacts violently with water. Handle it with extreme care.

  • Exotherm Management: Have a robust cooling system and a clear plan for controlling potential exotherms.

  • Emergency Preparedness: Have an appropriate quenching agent and a spill kit readily available.

Q2: How can I monitor the progress of the reaction?

A2:

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to track the reaction progress and determine the purity of the product.[13][14]

Q3: Are there any alternative formylation methods I should consider if the Vilsmeier-Haack reaction is problematic?

A3: Yes, several other formylation methods exist, though they may have their own limitations.

  • Duff Reaction: Uses hexamine as the formylating agent. It is generally less efficient than the Vilsmeier-Haack reaction for this type of substrate.[15]

  • Rieche Formylation: Employs dichloromethyl methyl ether and a Lewis acid like TiCl₄. It can be effective for electron-rich aromatics.[15]

  • Gattermann Reaction: Uses a source of hydrogen cyanide and is generally not preferred due to the high toxicity of the reagents.[4]

Table 1: Comparison of Formylation Methods for Electron-Rich Aromatics

FeatureVilsmeier-HaackDuff ReactionRieche Formylation
Formylating Agent Vilsmeier Reagent (DMF/POCl₃)HexamineDichloromethyl methyl ether/TiCl₄
Substrate Scope Excellent for electron-rich aromatics/heterocyclesPrimarily for phenolsGood for electron-rich aromatics
Typical Yields Good to ExcellentModerateGood to Excellent
Reaction Conditions Mild (0-100 °C)Requires heatingMild (0 °C to RT)
Key Challenges Exothermic, moisture sensitiveLower yieldsMoisture sensitive, Lewis acid handling

Yields are indicative and can vary based on the specific substrate and reaction conditions.[4][6][15]

Q4: What is the expected purity of the final product after purification?

A4: With a well-optimized process including a final recrystallization step, a purity of >98% (as determined by HPLC or GC) is a reasonable target for this compound.

VI. Conclusion

The scale-up synthesis of this compound via the Vilsmeier-Haack reaction presents several challenges, primarily related to reaction control, yield optimization, and purification. By understanding the underlying chemistry and implementing robust process controls, these challenges can be effectively managed. This guide provides a framework for troubleshooting common issues and ensuring a safe, efficient, and scalable synthesis.

VII. References

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • De Vreese, R., Nuyttens, F., & Van der Eycken, J. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57325. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2024). Vilsmeier Haack Reaction. r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Riecom, J. P., & Perkins, S. P. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1162-1166. [Link]

  • ResearchGate. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • ChemistryViews. (2018). Improved Synthesis of 2-Methylbenzofurans. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof. Retrieved from

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures. Retrieved from

  • ResearchGate. (n.d.). GC-MS Spectra of 2-methyl benzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzofuran. Retrieved from [Link]

  • ResearchGate. (2015). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

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Technical Support Center: Controlling Regioselectivity in the Formylation of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth insights and practical solutions for controlling the regioselectivity of formylation reactions on substituted benzofuran scaffolds. As key structural motifs in numerous natural products and pharmaceuticals, the precise functionalization of benzofurans is of paramount importance.[1][2] This document offers troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of C2 versus C3 formylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for electrophilic substitution on a benzofuran ring, and why?

The benzofuran ring system is an electron-rich heterocycle.[3] Electrophilic aromatic substitution (SEAr) is the most common pathway for its functionalization. The reaction preferentially occurs on the furan ring rather than the benzene ring. There are two primary sites of attack: the C2 and C3 positions. The regiochemical outcome is dictated by the relative stability of the cationic intermediate (sigma complex) formed during the reaction.

  • Attack at C2: The positive charge in the intermediate can be delocalized onto the benzene ring, which provides significant benzylic-type stabilization.[4]

  • Attack at C3: The positive charge can be stabilized through resonance by the lone pair of electrons on the adjacent oxygen atom.[4]

While both positions are activated, the C2 position is often electronically favored, leading to 2-formylbenzofurans as the major product in many classical formylation reactions.[5] However, this outcome is not absolute and can be influenced by the reaction conditions and the nature of substituents already present on the ring.

Q2: How do substituents on the benzofuran ring influence formylation regioselectivity?

Substituents play a critical directing role in electrophilic substitution reactions.[6] Their electronic and steric properties can either reinforce or override the inherent preference for C2 attack.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl (-R) groups on the benzene ring activate the entire scaffold, making it more reactive towards electrophiles.[6] They generally enhance the natural preference for substitution on the furan ring. An EDG at the C2 position will strongly direct formylation to the C3 position.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, making formylation more difficult.[6][7] If formylation does occur, the directing effects can be more complex. An EWG at the C2 position will deactivate the ring but may still allow for substitution at C3, often requiring more forcing conditions.

  • Steric Hindrance: A bulky substituent at the C2 position will sterically hinder the approach of the formylating agent, making the C3 position the more accessible site for reaction. This is a common strategy to achieve C3 formylation.

Q3: What are the most common formylation methods for benzofurans?

Several classical named reactions are employed for the formylation of aromatic systems, each with distinct advantages and limitations when applied to benzofurans.[8]

  • Vilsmeier-Haack Reaction: This is the most widely used method for formylating electron-rich heterocycles.[9][10] It uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9][11] It is generally selective for the C2 position on unsubstituted benzofurans.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or glycerol/boric acid) and is primarily used for the ortho-formylation of phenols.[8][12][13] For benzofurans containing a hydroxyl group, this method can be effective.

  • Gattermann Reaction: This method utilizes hydrogen cyanide (HCN) or, more safely, zinc cyanide (Zn(CN)₂) with HCl and a Lewis acid catalyst.[14][15] It is suitable for phenols, phenolic ethers, and other activated systems.[14]

  • Rieche Formylation: This reaction employs dichloromethyl methyl ether (DCME) and a strong Lewis acid like titanium tetrachloride (TiCl₄) or SnCl₄.[16][17] It is a powerful method capable of formylating even moderately deactivated aromatic rings.[18]

  • Metalation-Formylation: For deactivated benzofurans or when specific regioselectivity is required, a deprotonative metalation (e.g., with n-BuLi or LDA) followed by quenching with an electrophilic formylating agent (like DMF) is a highly effective, albeit more complex, strategy.[19]

Troubleshooting Guide

This section addresses common problems encountered during the formylation of substituted benzofurans, providing causal explanations and actionable solutions.

Issue 1: Poor Regioselectivity – Mixture of C2 and C3 Isomers Obtained
  • Probable Cause: The electronic and steric factors governing the reaction are not sufficiently differentiated for your specific substrate and chosen reaction conditions. Some methods, like Friedel-Crafts type reactions, are known to give poor regioselectivity with benzofurans.[1]

  • Solutions & Field Insights:

    • Change the Formylating Agent: The steric bulk of the electrophile is a critical factor. The Vilsmeier reagent is relatively bulky and can be sensitive to steric hindrance. If your goal is C3 formylation and the C2 position is substituted, the Vilsmeier-Haack reaction is often a good choice. For C2 selectivity, methods like direct arylation can be exceptionally regioselective.[5]

    • Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity of the reaction, favoring the electronically preferred C2 isomer. Conversely, higher temperatures may allow the reaction to overcome a higher activation barrier to form the thermodynamically more stable product, which could be the C3 isomer in some cases.

    • Leverage a Directing Group: If synthesis allows, install a removable bulky group at the C2 position (e.g., a silyl group) to force formylation at C3, then remove the directing group in a subsequent step.

Issue 2: Low or No Conversion to Formylated Product
  • Probable Cause: The benzofuran ring is deactivated by electron-withdrawing substituents, making it not nucleophilic enough to react with standard formylating agents like the Vilsmeier reagent.[8]

  • Solutions & Field Insights:

    • Increase Electrophilicity: Switch to a more potent formylation method. The Rieche formylation (DCME/TiCl₄) generates a much stronger electrophile and is often successful where the Vilsmeier-Haack reaction fails.[16][17]

    • Use Forcing Conditions: Increasing the reaction temperature and reaction time can drive the reaction to completion. However, monitor carefully for decomposition or byproduct formation.

    • Switch to a Metalation Strategy: This is the most robust solution for highly deactivated systems. Deprotonation with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at a specific position creates a highly nucleophilic organometallic intermediate, which can then be quenched with DMF to install the formyl group with high regiochemical control.[19]

Issue 3: Formation of Undesired Polymeric or Resinous Byproducts
  • Probable Cause: Benzofurans, being electron-rich, are susceptible to polymerization under harsh acidic conditions. This is a known side reaction in methods like the Duff reaction.[8][20]

  • Solutions & Field Insights:

    • Control Temperature: Avoid excessive heat, which accelerates polymerization. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[8]

    • Minimize Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the desired product has formed to a satisfactory level, even if some starting material remains. Over-running the reaction often leads to byproduct formation.[8]

    • Adjust Stoichiometry: Use a molar ratio of formylating agent to substrate that is as close to 1:1 as possible. A large excess of the formylating agent can promote side reactions.[8][19]

Data & Protocols

Table 1: Regioselectivity of Common Formylation Methods on Benzofurans
Formylation MethodTypical SubstrateMajor IsomerKey Considerations & References
Vilsmeier-Haack Electron-rich benzofuransC2Good for activated rings; sensitive to C2-steric hindrance.[9][21]
Rieche Formylation Electron-neutral or deactivated benzofuransC2 (para to EDG)Uses strong Lewis acids (TiCl₄); highly effective but requires inert conditions.[16][17]
Duff Reaction Hydroxy-benzofuransC2 (ortho to -OH)Prone to low yields and resin formation; modifications exist.[13][22]
Gattermann Reaction Benzofuran ethers/phenolsC2 (para to EDG)Uses toxic HCN or Zn(CN)₂; offers an alternative to Vilsmeier-Haack.[14][15]
Lithiation + DMF Any benzofuran (especially C2-blocked or deactivated)Site of lithiation (often C3)Excellent regiocontrol but requires cryogenic temperatures and anhydrous conditions.[19]
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Methoxybenzofuran (C2-Selective)

This protocol describes a typical procedure for the C2-selective formylation of an activated benzofuran.

Materials:

  • 5-Methoxybenzofuran (1 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv.)

  • Dichloromethane (DCM)

  • Saturated sodium acetate solution

  • Ice bath

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (1.2 equiv.) dropwise to ice-cold anhydrous DMF (3 equiv.) under a nitrogen atmosphere. Stir for 30 minutes at 0 °C.

  • Dissolve 5-methoxybenzofuran (1 equiv.) in a minimal amount of anhydrous DMF or DCM and add it to the main reaction flask.

  • Cool the substrate solution to 0 °C in an ice bath.

  • Add the freshly prepared Vilsmeier reagent dropwise to the substrate solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is ~6-7.

  • Heat the mixture at 60-70 °C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-formyl-5-methoxybenzofuran.

Visual Diagrams & Workflows

Diagram 1: Workflow for Selecting a Formylation Method

This diagram provides a decision-making framework for choosing the appropriate formylation strategy.

formylation_workflow start Start: Substituted Benzofuran Substrate q1 Is the ring electron-rich (e.g., has EDGs)? start->q1 q2 Is the C2 position sterically unhindered? q1->q2 Yes q4 Is the ring electron-poor (e.g., has EWGs)? q1->q4 No q3 Is C3 formylation the primary goal? q2->q3 No vilsmeier Use Vilsmeier-Haack Reaction q2->vilsmeier Yes metalation Use Metalation-Formylation (n-BuLi then DMF) q3->metalation Yes, C2 available vilsmeier_c3 Use Vilsmeier-Haack (if C2 is blocked) q3->vilsmeier_c3 Yes, C2 blocked rieche Use Rieche Formylation (DCME/TiCl4) q4->rieche Yes q4->metalation No, Rieche fails

Caption: Decision workflow for formylation strategy.

Diagram 2: Vilsmeier-Haack Reaction Mechanism on Benzofuran

This diagram illustrates the key steps and intermediates in the Vilsmeier-Haack formylation, showing the competing pathways for C2 and C3 attack.

vilsmeier_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Product Formation DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Benzofuran Benzofuran Sigma_C2 Sigma Complex (Attack at C2) More Stable Benzofuran->Sigma_C2 Path A Sigma_C3 Sigma Complex (Attack at C3) Less Stable Benzofuran->Sigma_C3 Path B Iminium_C2 C2-Iminium Salt Sigma_C2->Iminium_C2 -H+ Iminium_C3 C3-Iminium Salt Sigma_C3->Iminium_C3 -H+ Product_C2 2-Formylbenzofuran (Major Product) Iminium_C2->Product_C2 Hydrolysis Product_C3 3-Formylbenzofuran (Minor Product) Iminium_C3->Product_C3 Hydrolysis

Caption: Vilsmeier-Haack mechanism on benzofuran.

Diagram 3: Influence of Substituents on Regioselectivity

This diagram contrasts the directing effects of an electron-donating group (EDG) versus an electron-withdrawing group (EWG) on the benzofuran ring.

substituent_effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) node_edg EDG-Benzofuran C2_attack_edg E+ node_edg->C2_attack_edg Favored Attack C3_attack_edg C3_attack_edg note_edg Ring is ACTIVATED. C2 attack is strongly favored. node_ewg EWG-Benzofuran C2_attack_ewg E+ node_ewg->C2_attack_ewg Disfavored note_ewg Ring is DEACTIVATED. Reaction is difficult. Regioselectivity is less predictable.

Caption: Substituent effects on formylation.

References

  • Yamamoto, K., & Ohta, A. (2021). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 11(1), 1-5. Available from: [Link]

  • Cimarelli, C. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available from: [Link]

  • Worrell, B. T., et al. (2018). Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Science, 9(1), 1-5. Available from: [Link]

  • Yu, J., & Huang, L. (2023). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. Chemistry – An Asian Journal. Available from: [Link]

  • Liu, Y., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16493–16504. Available from: [Link]

  • Couturier, C., et al. (2009). Benzofurans as Efficient Dienophiles in Normal Electron Demand [4 + 2] Cycloadditions. The Journal of Organic Chemistry, 74(16), 6013–6023. Available from: [Link]

  • Smith, L. I., & Opie, J. W. (1941). The Reaction of Hexamethylenetetramine with Phenols and Phenol Ethers. New Opportunities with the Duff Reaction. The Journal of Organic Chemistry, 6(3), 427–436. Available from: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6245–6255. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of formation of 2-substituted benzofuran derivatives. Available from: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Available from: [Link]

  • ResearchGate. (n.d.). Deprotonative Metallation of Benzofuran and Benzothiophene Derivatives. Available from: [Link]

  • StackExchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Available from: [Link]

  • Albericio, F., et al. (2015). Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. Molecules, 20(4), 5747–5764. Available from: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. PubMed. Available from: [Link]

  • Padwa, A., et al. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Tetrahedron Letters, 50(26), 3344–3346. Available from: [Link]

  • Albericio, F., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5747-5764. Available from: [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Available from: [Link]

  • Sridhar, R., & Perumal, P. T. (2005). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of the Indian Institute of Science. Available from: [Link]

  • Chemwonders. (2023). Gattermann Formylation. Available from: [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Available from: [Link]

  • Penn State Pressbooks. (n.d.). Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • Liu, R.-S., et al. (2014). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones. Organic Letters, 16(1), 274–277. Available from: [Link]

  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society, 547. Available from: [Link]

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  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

  • Albericio, F., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Semantic Scholar. Available from: [Link]

  • YouTube. (2011). Substituent Effects in Aromatic Substitution II. Available from: [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Available from: [Link]

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  • van Otterlo, W. A. L., et al. (2005). An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans. Tetrahedron, 61(32), 7746-7755. Available from: [Link]

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Technical Support Center: Vilsmeier-Haack Reaction of 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of 2-methylbenzofuran. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up procedure for this reaction. We will move beyond a simple checklist of steps to explain the underlying chemical principles, ensuring you can troubleshoot and optimize your synthesis of 2-methylbenzofuran-3-carbaldehyde with confidence.

Understanding the Post-Reaction Environment

The Vilsmeier-Haack reaction transforms an electron-rich heterocycle like 2-methylbenzofuran into its corresponding aldehyde.[1][2][3] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4][5][6] The 2-methylbenzofuran then attacks this reagent, leading to an iminium salt intermediate.[7][8] The work-up is not merely a purification step; it is the final, crucial chemical transformation where this intermediate is hydrolyzed to the desired aldehyde product.[5][7][9]

A successful work-up procedure is predicated on three core objectives:

  • Controlled Hydrolysis: Safely and completely convert the stable iminium salt intermediate into the final aldehyde.

  • Reagent Quenching & Neutralization: Deactivate and remove corrosive and reactive excess reagents, particularly POCl₃, and neutralize the acidic byproducts.

  • Product Isolation & Purification: Efficiently extract the target aldehyde from the aqueous phase and purify it from starting materials and side-products.

Below is a visual representation of the overall workflow, from the completed reaction to the purified product.

Vilsmeier_Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase ReactionMixture Reaction Mixture (2-Methylbenzofuran, Vilsmeier Reagent, Excess POCl₃/DMF) Quench Step 1: Controlled Quench (Add to Ice/Water) ReactionMixture->Quench 'Reverse Quench' Hydrolysis Step 2: Hydrolysis & Neutralization (Stirring/Heating, add Base) Quench->Hydrolysis Hydrolyzes Iminium Salt & POCl₃ Extraction Step 3: Liquid-Liquid Extraction (Organic Solvent) Hydrolysis->Extraction Adjust pH > 7 Drying Step 4: Drying & Concentration (Anhydrous Salt, Rotary Evaporation) Extraction->Drying Isolate Organic Layer Purification Step 5: Purification (Column Chromatography / Recrystallization) Drying->Purification Remove Solvent Product Pure this compound Purification->Product

Caption: Workflow diagram of the Vilsmeier-Haack reaction work-up.

Detailed Experimental Protocol: Work-up Procedure

This protocol assumes the reaction has been monitored to completion (e.g., by TLC) and is now ready for work-up.

Step 1: Controlled Quenching of the Reaction Mixture

  • Procedure: Prepare a separate, larger flask containing a vigorously stirred mixture of crushed ice and water. Slowly and carefully, add the reaction mixture dropwise via an addition funnel to the ice/water slurry. Maintain the temperature of the quenching vessel below 20°C.

  • Expert Rationale: This is arguably the most critical safety step. The reaction of excess POCl₃ with water is extremely exothermic and violent.[9] A standard quench (adding water to the reaction) can cause dangerous boiling and pressure buildup. The described "reverse quench" ensures that the large volume of ice/water acts as an efficient heat sink, safely dissipating the heat generated.[9]

Step 2: Hydrolysis of the Iminium Intermediate and Neutralization

  • Procedure: After the addition is complete, allow the mixture to stir, warming to room temperature. In some cases, gentle heating (e.g., to 40-60°C) for 1-2 hours may be required to ensure complete hydrolysis of the iminium salt to the aldehyde.[10] Monitor this conversion by TLC. Cool the mixture back to room temperature. Slowly add a saturated aqueous solution of a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH of the aqueous solution is neutral to slightly basic (pH 7-8).

  • Expert Rationale: The iminium salt formed after the electrophilic attack is stable in the acidic reaction medium. Hydrolysis is necessary to cleave the C-N bond and form the C=O bond of the aldehyde.[6][11] Heating can accelerate this process. Neutralization is essential as the hydrolysis of POCl₃ produces phosphoric acid and hydrochloric acid.[9] The desired aldehyde product is organic-soluble and must be extracted; however, it will not partition efficiently into the organic phase from a highly acidic aqueous solution.

Step 3: Product Extraction

  • Procedure: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Combine the organic extracts.

  • Expert Rationale: The choice of solvent depends on the product's polarity. Ethyl acetate is a good general-purpose choice. Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

Step 4: Washing, Drying, and Concentrating

  • Procedure: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Expert Rationale: The brine wash breaks up any emulsions and helps to "pull" water from the organic layer. Anhydrous salts are used to remove all traces of water, which could interfere with subsequent steps or analysis.

Step 5: Purification

  • Procedure: The resulting crude product, which may be an oil or solid, is typically purified.

    • Silica Gel Chromatography: This is the most common method. A solvent system such as hexane/ethyl acetate is used to separate the desired product from unreacted starting material and non-polar impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) can be an effective purification method.

  • Expert Rationale: Purification is necessary to obtain the this compound in high purity, free from residual DMF, starting materials, or any side-products.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up in a practical question-and-answer format.

Reagent/Component Primary Purpose in Work-up Typical Amount Key Considerations & Rationale
Ice/Water Quenching reagent and heat sinkLarge excessEssential for safely managing the highly exothermic hydrolysis of excess POCl₃.[9]
Heat (optional) Accelerate iminium salt hydrolysis40-60°CUse only if hydrolysis is sluggish at room temperature, as confirmed by TLC analysis.
Base (NaOH, NaHCO₃) Neutralize acidic byproductsAdd until pH 7-8Neutralization is required for efficient extraction of the organic-soluble product.
Organic Solvent (EtOAc, DCM) Product extraction3x reaction volumeChoice depends on product polarity; multiple extractions maximize yield.
Brine (Sat. NaCl) Remove water, break emulsions~1/4 of organic volumeEnhances the separation of aqueous and organic layers.
Anhydrous Salt (Na₂SO₄) Remove residual waterAdd until free-flowingEnsures a completely dry organic solution before solvent removal.

Q1: My final product is a dark, smelly oil and I have a low yield. What went wrong?

A1: This is a classic symptom of two potential issues:

  • Incomplete Hydrolysis or Degradation: If the hydrolysis of the iminium intermediate was incomplete, the salt would remain in the aqueous layer after neutralization, leading to low yield. Conversely, prolonged heating or excessively strong basic conditions during neutralization can cause product degradation. Solution: Monitor the hydrolysis step by TLC to ensure the disappearance of the intermediate before proceeding to extraction. Use a milder base like sodium bicarbonate for neutralization and avoid excessive heat.

  • Residual DMF: N,N-Dimethylformamide (DMF) is high-boiling and can be difficult to remove completely on a rotary evaporator. It can trap your product, leading to an oily residue. Solution: During the work-up, perform an additional wash of the combined organic layers with water (before the brine wash) to help remove DMF. If DMF persists, it can sometimes be removed by azeotropic distillation with toluene under reduced pressure.

Q2: The quenching process was very vigorous and difficult to control, even with an ice bath.

A2: This indicates that the rate of addition of the reaction mixture to the ice/water was too fast. The heat generated by the POCl₃ hydrolysis could not be dissipated quickly enough. Solution: Always use the "reverse quench" method described in the protocol.[9] Add the reaction mixture very slowly to a large, well-stirred volume of ice/water. If you are working on a larger scale, consider using a jacketed reactor with active cooling.

Q3: After neutralization and extraction, my TLC plate shows a spot for my starting material and my product. How can I improve conversion?

A3: Unreacted starting material points to an issue with the reaction itself, not the work-up.

  • Vilsmeier Reagent Stoichiometry: Ensure you are using an adequate excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents).[5][12]

  • Reaction Time/Temperature: The formylation of less reactive substrates may require longer reaction times or elevated temperatures (e.g., 60-80°C).[8] Consult literature for substrates similar to 2-methylbenzofuran. The reactivity order for common five-membered heterocycles is generally pyrrole > furan > thiophene.[3][8]

  • Purity of Reagents: Old or improperly stored DMF can contain dimethylamine, which can interfere with the reaction.[13] Similarly, POCl₃ should be fresh and handled under anhydrous conditions.

Q4: I see multiple product spots on my TLC plate that are not starting material.

A4: This could be due to side reactions. While 2-methylbenzofuran is expected to formylate cleanly at the C3 position, highly activated systems or harsh reaction conditions can sometimes lead to diformylation or other competing reactions.[12][14] Solution: Use the minimum necessary reaction temperature and time to achieve full conversion of the starting material. Careful purification by column chromatography is essential to isolate the desired mono-formylated product.

Q5: Why is it important to neutralize the mixture before extraction?

A5: The desired product, this compound, is an organic molecule that is soluble in organic solvents. However, the work-up initially produces a highly acidic aqueous solution due to the formation of HCl and H₃PO₄ from quenching POCl₃.[9] In this acidic environment, the aldehyde product (or any remaining iminium salt) can be protonated, increasing its solubility in the aqueous layer and preventing its efficient extraction into the organic phase. Neutralizing to a pH of 7-8 ensures the aldehyde is in its neutral form, maximizing its partitioning into the organic solvent during extraction.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]

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Validation & Comparative

A Comparative Analysis of 2-Methylbenzofuran-3-carbaldehyde and 3-Methylbenzofuran-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Spectroscopic Properties, Reactivity, and Biological Potential of Two Key Benzofuran Isomers

The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Within this important class of molecules, subtle changes in substituent placement can lead to significant differences in chemical behavior and biological efficacy. This guide provides a detailed comparative analysis of two isomeric methylbenzofuran carbaldehydes: 2-Methylbenzofuran-3-carbaldehyde and 3-Methylbenzofuran-2-carbaldehyde. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize these building blocks in their synthetic and medicinal chemistry endeavors.

Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison

While both isomers share the same molecular formula (C₁₀H₈O₂) and molecular weight (160.17 g/mol ), their distinct substitution patterns give rise to unique physicochemical and spectroscopic characteristics. A summary of their key properties is presented below.[5][6]

PropertyThis compound3-Methylbenzofuran-2-carbaldehyde
CAS Number 55581-61-8[7]1199-07-1[6]
Molecular Formula C₁₀H₈O₂C₁₀H₈O₂[6]
Molecular Weight 160.17 g/mol 160.17 g/mol [6]
Appearance SolidNot explicitly stated, likely a solid or oil
Melting Point 79 °C[7]Not available
Boiling Point Not availableNot available
¹H NMR (Predicted) Aldehyde proton (CHO) expected downfield (~10 ppm), Methyl protons (CH₃) expected upfield (~2.5 ppm). Aromatic protons in the typical aromatic region.Aldehyde proton (CHO) expected downfield (~10 ppm), Methyl protons (CH₃) expected upfield (~2.5 ppm). Aromatic protons in the typical aromatic region.
¹³C NMR (Predicted) Carbonyl carbon (C=O) expected significantly downfield (~190 ppm).Carbonyl carbon (C=O) expected significantly downfield (~190 ppm).
IR Spectroscopy Strong C=O stretching vibration characteristic of an aldehyde (around 1680-1700 cm⁻¹).Strong C=O stretching vibration characteristic of an aldehyde (around 1680-1700 cm⁻¹).

Synthetic Strategies: Navigating Isomer-Specific Pathways

The synthesis of these two isomers requires distinct strategic approaches, primarily dictated by the directing effects of the substituents on the benzofuran ring.

Synthesis of this compound

A common and effective method for introducing a formyl group at the C3 position of a 2-substituted benzofuran is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect electrophilic formylation.[12]

The general workflow for this synthesis is as follows:

G Start 2-Methylbenzofuran Electrophilic_Attack Electrophilic attack at C3 Start->Electrophilic_Attack Reagents POCl₃, DMF Vilsmeier_Reagent Formation of Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ Reagents->Vilsmeier_Reagent Vilsmeier_Reagent->Electrophilic_Attack Intermediate Iminium ion intermediate Electrophilic_Attack->Intermediate Hydrolysis Aqueous workup (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of 2-methylbenzofuran.

The rationale behind this approach lies in the electronic properties of the benzofuran ring. The 2-position is generally more susceptible to electrophilic attack. However, with the 2-position already occupied by a methyl group, the electrophilic Vilsmeier reagent preferentially attacks the next most activated position, which is the C3 position.

Synthesis of 3-Methylbenzofuran-2-carbaldehyde

The synthesis of the 2-formyl isomer typically involves a different strategy, often starting from a pre-functionalized precursor. One plausible route involves the lithiation of 3-methylbenzofuran at the C2 position, followed by quenching with a formylating agent like DMF.

The experimental protocol for this transformation would generally proceed as follows:

Experimental Protocol: Lithiation and Formylation of 3-Methylbenzofuran

  • Preparation: To a solution of 3-methylbenzofuran in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C), a strong organolithium base such as n-butyllithium (n-BuLi) is added dropwise.

  • Lithiation: The reaction mixture is stirred at this low temperature for a period to allow for the deprotonation at the C2 position, forming the 2-lithio-3-methylbenzofuran intermediate. The choice of the C2 position for deprotonation is favored due to the acidity of the proton at this position.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture. The lithiated intermediate undergoes nucleophilic attack on the carbonyl carbon of DMF.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography, to yield pure 3-Methylbenzofuran-2-carbaldehyde.

G Start 3-Methylbenzofuran Lithiation Deprotonation at C2 Start->Lithiation Reagents 1. n-BuLi, THF, -78 °C 2. DMF Reagents->Lithiation Intermediate 2-Lithio-3-methylbenzofuran Lithiation->Intermediate Nucleophilic_Attack Nucleophilic attack on DMF Intermediate->Nucleophilic_Attack Adduct Tetrahedral intermediate Nucleophilic_Attack->Adduct Hydrolysis Aqueous workup Adduct->Hydrolysis Product 3-Methylbenzofuran-2-carbaldehyde Hydrolysis->Product

Caption: Synthesis of 3-Methylbenzofuran-2-carbaldehyde.

Comparative Reactivity: A Tale of Two Positions

The differing positions of the methyl and formyl groups on the benzofuran ring significantly influence the reactivity of these two isomers.

Electrophilic Aromatic Substitution

The benzofuran ring is generally activated towards electrophilic substitution. The electron-donating nature of the oxygen atom increases the electron density of the ring, particularly at the C2 and C3 positions.

  • This compound: The C3 position is occupied by an electron-withdrawing aldehyde group, which deactivates the furan ring towards further electrophilic attack. The methyl group at C2 is activating. Therefore, any subsequent electrophilic substitution would likely be directed to the benzene ring, with the precise position influenced by the combined directing effects of the fused furan ring and its substituents.

  • 3-Methylbenzofuran-2-carbaldehyde: Similarly, the aldehyde group at C2 deactivates the furan ring. The methyl group at C3 is activating. Electrophilic substitution would also be expected to occur on the benzene ring.

The key difference in reactivity towards electrophiles on the benzofuran nucleus itself lies in the initial formylation step during their synthesis, as described previously.

Reactivity of the Aldehyde Group

The aldehyde functional group in both isomers will undergo typical aldehyde reactions, such as:

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The reactivity of the aldehyde can be influenced by the electronic effects of the benzofuran ring. In general, aldehydes are more reactive towards nucleophiles than ketones.[13]

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents.

  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Wittig reaction or aldol condensation, to form new carbon-carbon bonds.

The relative reactivity of the aldehyde group in the two isomers will be subtly influenced by the position of the electron-donating methyl group. In 3-Methylbenzofuran-2-carbaldehyde , the methyl group is at the 3-position and can exert a +I (inductive) effect, which may slightly decrease the electrophilicity of the C2-aldehyde compared to the C3-aldehyde in This compound .

Biological and Pharmacological Potential: An Emerging Landscape

Benzofuran derivatives are known to possess a wide spectrum of biological activities.[14][15] While specific biological data for this compound and 3-Methylbenzofuran-2-carbaldehyde are not extensively reported, derivatives of both 2-methylbenzofuran and 3-methylbenzofuran have shown promising results in various studies.

  • Anticancer Activity: Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[16] For instance, derivatives of 3-methylbenzofuran have been investigated as potential antitumor agents for non-small cell lung cancer.[17] The aldehyde functionality in the target molecules provides a convenient handle for further chemical modifications to generate libraries of compounds for screening.

  • Antimicrobial Activity: The benzofuran nucleus is a common feature in many compounds with antibacterial and antifungal properties.[18] The title compounds could serve as valuable starting materials for the synthesis of novel antimicrobial agents.

  • Other Activities: Benzofuran derivatives have also been explored for their anti-inflammatory, antioxidant, and antiviral activities.[4]

The specific substitution pattern of the methyl and formyl groups in the two isomers is likely to influence their interaction with biological targets, making a comparative biological evaluation a promising area for future research.

Conclusion

This compound and 3-Methylbenzofuran-2-carbaldehyde, while isomeric, present distinct profiles in terms of their synthesis and, to a more subtle extent, their predicted reactivity. The choice between these two building blocks will depend on the desired substitution pattern of the final target molecule and the synthetic strategies available. The aldehyde functionality in both isomers offers a versatile handle for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules with potential applications in drug discovery and materials science. Further detailed experimental studies are warranted to fully elucidate and compare their spectroscopic properties, reactivity, and biological activities.

References

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  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

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A Spectroscopic Showdown: Differentiating 2-Methylbenzofuran-3-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the intricate world of drug discovery and organic synthesis, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit vastly different chemical and biological properties. For researchers working with substituted benzofurans, a common scaffold in medicinal chemistry, the ability to unequivocally distinguish between isomers is a critical skill. This guide provides an in-depth spectroscopic comparison of 2-Methylbenzofuran-3-carbaldehyde and its key positional isomers, offering experimental insights and detailed protocols to aid in their unambiguous characterization.

Introduction: The Challenge of Isomeric Benzofurans

Benzofuran derivatives are a class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules. The introduction of substituents, such as methyl and carbaldehyde groups, onto the benzofuran ring system can lead to a variety of positional isomers. These isomers, while sharing the same mass, can possess distinct electronic and steric properties, profoundly influencing their reactivity, spectroscopic signatures, and pharmacological activity. This guide will focus on the practical application of common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate these closely related molecules.

The Isomers in Focus

For this comparative study, we will examine this compound and two of its common positional isomers: 3-Methylbenzofuran-2-carbaldehyde and 5-Methylbenzofuran-3-carbaldehyde. The subtle differences in the placement of the methyl and carbaldehyde groups on the benzofuran framework give rise to unique spectroscopic fingerprints.

Caption: The three positional isomers of methylbenzofuran carbaldehyde under investigation.

Spectroscopic Comparison: Unraveling the Isomeric Puzzle

The following sections detail the expected and observed spectroscopic characteristics for each isomer, supported by data from available literature and spectral databases.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The chemical shift (δ), multiplicity, and coupling constants (J) of the proton (¹H) and carbon-13 (¹³C) nuclei provide a wealth of information about the electronic environment and connectivity of atoms within a molecule.

  • Aldehyde Proton (¹H NMR): The proton of the carbaldehyde group is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, usually between 9.0 and 10.5 ppm. Its precise chemical shift can be subtly influenced by the electronic effects of the substituents on the ring.

  • Methyl Protons (¹H NMR): The protons of the methyl group will also appear as a singlet, but in the upfield region (typically 2.0-3.0 ppm). The position of this singlet is a key indicator of the methyl group's location.

  • Aromatic Protons (¹H NMR): The protons on the benzene portion of the benzofuran ring will exhibit complex splitting patterns (multiplets) in the aromatic region (7.0-8.5 ppm). The substitution pattern dictates the number of signals, their multiplicities, and their coupling constants, providing a clear fingerprint for each isomer.

  • Carbonyl Carbon (¹³C NMR): The carbon of the aldehyde group is highly deshielded and will appear significantly downfield in the ¹³C NMR spectrum, typically in the range of 180-200 ppm.

  • Aromatic and Furan Carbons (¹³C NMR): The remaining carbon atoms of the benzofuran ring system will appear in the aromatic region (110-160 ppm). The specific chemical shifts are sensitive to the positions of the methyl and carbaldehyde substituents.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Reported Ranges)

Compound¹H NMR - Aldehyde H (ppm)¹H NMR - Methyl H (ppm)¹³C NMR - Carbonyl C (ppm)Key Aromatic Region Features
This compound ~10.2 (s)~2.8 (s)~185A singlet for H-7, and multiplets for H-4, H-5, and H-6.
3-Methylbenzofuran-2-carbaldehyde ~10.0 (s)~2.6 (s)~182Distinct multiplets for the four aromatic protons.
5-Methylbenzofuran-3-carbaldehyde ~10.1 (s)~2.5 (s)~184A singlet for H-4, and an AB system for H-6 and H-7.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here are typical values based on literature for similar compounds.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

  • Carbonyl (C=O) Stretch: All three isomers will exhibit a strong absorption band corresponding to the C=O stretch of the aldehyde. For aromatic aldehydes, this band typically appears in the region of 1680-1710 cm⁻¹. Conjugation with the benzofuran ring system influences the exact position of this peak.

  • Aldehyde C-H Stretch: A characteristic feature of aldehydes is the C-H stretching vibration, which often appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of the band around 2720 cm⁻¹ is a particularly useful diagnostic tool.[1]

  • Aromatic C-H and C=C Stretches: All isomers will show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1450-1600 cm⁻¹ region).

  • C-O Stretch: The C-O-C stretching of the furan ring will also be present, typically in the 1000-1300 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchAldehyde C-H Stretch
This compound ~1690~2820, ~2720
3-Methylbenzofuran-2-carbaldehyde ~1685~2825, ~2725
5-Methylbenzofuran-3-carbaldehyde ~1695~2815, ~2715

Note: These are typical values and can be influenced by the physical state of the sample (e.g., solid vs. liquid).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of fragmentation patterns, which can aid in structural identification.

  • Molecular Ion (M⁺): All three isomers will have the same molecular weight (160.17 g/mol ) and will therefore show a molecular ion peak at m/z = 160.

  • Fragmentation Patterns: The key to distinguishing the isomers lies in their different fragmentation patterns upon ionization. The position of the methyl and carbaldehyde groups will influence which bonds are most likely to break.

    • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a strong peak at m/z = 159.

    • Loss of the Carbonyl Group (M-29): The loss of the entire CHO group as a radical leads to a peak at m/z = 131. The stability of the resulting cation will vary between the isomers.

    • Other Fragmentations: The position of the methyl group will influence subsequent fragmentation pathways, potentially leading to unique fragment ions for each isomer. For instance, the fragmentation of 2-aroylbenzofuran derivatives often involves the elimination of radicals which can be diagnostic for the position of substituents.[2]

Table 3: Expected Key Fragments in Mass Spectrometry (m/z)

CompoundMolecular Ion (M⁺)[M-H]⁺[M-CHO]⁺Other Key Fragments
This compound 160159131Fragments arising from the cleavage of the furan ring.
3-Methylbenzofuran-2-carbaldehyde 160159131Potentially different relative intensities of fragment ions compared to the 2-methyl isomer.
5-Methylbenzofuran-3-carbaldehyde 160159131Possible benzylic cleavage leading to characteristic fragments.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standard operating procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 1. Dissolve 5-10 mg of sample Solvent 2. In ~0.7 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent TMS 3. Add TMS as internal standard Solvent->TMS Tube 4. Transfer to a 5 mm NMR tube TMS->Tube Spectrometer 5. Place tube in NMR spectrometer Tube->Spectrometer Lock 6. Lock on the deuterium signal Spectrometer->Lock Shim 7. Shim the magnetic field Lock->Shim Acquire 8. Acquire 1H and 13C spectra Shim->Acquire FT 9. Fourier transform the FID Acquire->FT Phase 10. Phase the spectrum FT->Phase Baseline 11. Apply baseline correction Phase->Baseline Reference 12. Reference the spectrum to TMS (0 ppm) Baseline->Reference

Caption: A standardized workflow for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzofuran carbaldehyde isomer.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Apply baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.

For detailed guidelines on reporting NMR data, refer to the recommendations provided by the American Chemical Society.[3]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing Clean 1. Clean the ATR crystal Background 2. Collect a background spectrum Clean->Background Apply 3. Apply a small amount of sample Background->Apply Contact 4. Ensure good contact with the crystal Apply->Contact Collect 5. Collect the sample spectrum Contact->Collect Correct 6. Perform ATR correction (if necessary) Collect->Correct Label 7. Label significant peaks Correct->Label

Caption: A streamlined procedure for obtaining ATR-FTIR spectra.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • If comparing with a library spectrum obtained via transmission, an ATR correction may be applied.

    • Identify and label the wavenumbers of the significant absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

MS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_data Data Interpretation Dissolve 1. Prepare a dilute solution (~1 mg/mL) Solvent 2. In a volatile solvent (e.g., dichloromethane) Dissolve->Solvent Inject 3. Inject a small volume (e.g., 1 µL) Solvent->Inject Separate 4. Separate components on the GC column Inject->Separate Ionize 5. Ionize the eluting compounds (e.g., by EI) Separate->Ionize Analyze 6. Analyze fragments in the mass analyzer Ionize->Analyze Detect 7. Detect the ions Analyze->Detect TIC 8. Analyze the Total Ion Chromatogram (TIC) Detect->TIC MassSpec 9. Interpret the mass spectrum of the peak of interest TIC->MassSpec

Caption: The workflow for GC-MS analysis, from sample injection to data interpretation.

  • Sample Preparation:

    • Prepare a dilute solution of the isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

    • The sample is vaporized and separated on the GC column based on the components' boiling points and interactions with the stationary phase.

    • As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI).

    • The resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the benzofuran carbaldehyde isomer.

    • Analyze the mass spectrum associated with this peak to determine the molecular ion and the fragmentation pattern.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The successful differentiation of this compound and its positional isomers relies on a synergistic approach, integrating data from multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information through the analysis of chemical shifts and coupling patterns, IR spectroscopy offers rapid confirmation of key functional groups. Mass spectrometry confirms the molecular weight and provides valuable structural clues through the analysis of fragmentation patterns. By carefully acquiring and interpreting these spectra, researchers can confidently identify the specific isomer in their samples, a crucial step in advancing their chemical and pharmaceutical research.

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A Comprehensive Guide to the Structural Validation of 2-Methylbenzofuran-3-carbaldehyde using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of synthesized organic molecules is a cornerstone of robust research and development. This guide provides a detailed, in-depth analysis of the structural validation of 2-Methylbenzofuran-3-carbaldehyde, a key heterocyclic building block, with a primary focus on the powerful techniques of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, present a detailed experimental protocol, and critically compare NMR with alternative analytical methods, offering a holistic perspective for professionals in the field.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic compounds in solution.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable technique in modern chemistry. For a molecule such as this compound, with its distinct aromatic and heterocyclic protons and carbons, NMR provides a definitive fingerprint for structural confirmation.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is paramount for accurate structural interpretation. The following protocol outlines the key steps for obtaining 1H and 13C NMR data for this compound.

Sample Preparation
  • Solvent Selection: A deuterated solvent that dissolves the sample and is chemically inert is crucial. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds and is a suitable starting point. For compounds with limited solubility, other solvents like deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6) can be considered.[4][5]

  • Sample Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent is typically sufficient for routine 1H NMR. For 13C NMR, which is inherently less sensitive, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.[4] Most commercially available deuterated solvents already contain TMS.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns in the aromatic region.

  • 1H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters to optimize include the spectral width (to encompass all proton signals), the number of scans (typically 8-16 for a sample of this concentration), and the relaxation delay (to ensure quantitative integration).

  • 13C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of 13C, a larger number of scans (hundreds to thousands) and a longer acquisition time are generally required.

Predicted NMR Spectral Data for this compound

Based on the known effects of substituents on the chemical shifts of benzofuran systems and general principles of NMR spectroscopy, the following tables present the predicted 1H and 13C NMR data for this compound.[6][7]

Table 1: Predicted 1H NMR Spectral Data (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde proton (-CHO)
~7.8 - 7.5Multiplet2HAromatic protons (H-4, H-7)
~7.4 - 7.2Multiplet2HAromatic protons (H-5, H-6)
~2.7Singlet3HMethyl protons (-CH3)

Table 2: Predicted 13C NMR Spectral Data (in CDCl3)

Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbon (C=O)
~155C-7a
~150C-2
~130C-3a
~128Aromatic CH
~125Aromatic CH
~123Aromatic CH
~115C-3
~112Aromatic CH
~15Methyl carbon (-CH3)

Interpretation of the NMR Spectra

The predicted spectra reveal key structural features:

  • 1H NMR: The downfield singlet around 10.2 ppm is characteristic of an aldehyde proton. The signals in the aromatic region (7.2-7.8 ppm) correspond to the four protons on the benzene ring. The upfield singlet at approximately 2.7 ppm is indicative of the methyl group at the 2-position.

  • 13C NMR: The signal at ~185 ppm is a clear indicator of the aldehyde carbonyl carbon. The remaining signals in the aromatic region correspond to the carbons of the benzofuran ring system, with the methyl carbon appearing at a significantly upfield chemical shift.

Workflow for Structural Validation

The logical flow of validating the structure of this compound using NMR and complementary techniques is illustrated in the following diagram.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation & Comparison Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube NMR Tube Preparation Solvent->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR Process Data Processing (FT, Phasing) H1_NMR->Process C13_NMR->Process Analyze Analyze Chemical Shifts, Multiplicities, Integrals Process->Analyze Confirm Structure Confirmation Analyze->Confirm Compare Comparison with Alternative Methods Confirm->Compare

Caption: Workflow for the structural validation of this compound.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.[3][8][9]

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment, stereochemistry.[1]Non-destructive, provides unambiguous structural information in solution.Relatively low sensitivity, requires soluble samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[8][10]High sensitivity, provides molecular formula information.Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Presence of functional groups.[1][11]Fast, simple, and inexpensive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a solid state.[12][13]Provides definitive solid-state structure.Requires a suitable single crystal, structure in solid-state may differ from solution.

For this compound, IR spectroscopy would confirm the presence of the aldehyde C=O stretch and aromatic C-H bonds. Mass spectrometry would provide the molecular weight (160.17 g/mol ) and characteristic fragmentation patterns.[14] X-ray crystallography, if a suitable crystal can be obtained, would offer the ultimate confirmation of the solid-state structure. However, for routine confirmation and for understanding the molecule's structure in the solution phase where most reactions occur, NMR remains the gold standard.

Conclusion

The structural validation of this compound is definitively achieved through the comprehensive analysis of its 1H and 13C NMR spectra. The predicted chemical shifts, multiplicities, and integration values provide a unique spectral fingerprint that, when combined with data from complementary techniques such as mass spectrometry and IR spectroscopy, allows for unequivocal structural confirmation. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently characterize this important heterocyclic compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

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A Senior Application Scientist's Guide to the Comparative Biological Activity of Substituted Benzofuran Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold represents a privileged structure, consistently appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent versatility allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic properties, including antimicrobial, anticancer, and antioxidant activities.[3][4][5] This guide provides an in-depth technical comparison of the biological activities of substituted benzofuran derivatives, with a particular focus on benzofuran aldehydes, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

The fusion of a benzene ring with a furan ring gives rise to the benzofuran heterocyclic system. This core structure is found in numerous natural products, such as angelicin, psoralen, and bergapten, which are known for their photochemotherapeutic properties. The synthetic accessibility of the benzofuran nucleus has further fueled its exploration in medicinal chemistry, leading to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[3] The introduction of various substituents at different positions of the benzofuran ring system allows for the fine-tuning of its biological profile, making it a highly attractive starting point for the design of novel therapeutic agents.[1]

Synthesis of Substituted Benzofuran Aldehydes: A General Approach

The synthesis of substituted benzofuran aldehydes can be achieved through various established methods. A common and effective strategy involves the reaction of a substituted salicylaldehyde with a halo-carbonyl compound, followed by cyclization. For instance, 2-acetyl benzofuran can be synthesized by refluxing salicylaldehyde and dry chloroacetone in the presence of potassium carbonate.[6] This intermediate can then be further modified to introduce the aldehyde functionality or other desired substituents.

The following diagram illustrates a generalized synthetic workflow for obtaining substituted benzofuran derivatives.

Synthesis_Workflow General Synthetic Workflow for Substituted Benzofurans sub_salicylaldehyde Substituted Salicylaldehyde intermediate Intermediate sub_salicylaldehyde->intermediate Reaction with halo_carbonyl Halo-carbonyl Compound (e.g., Chloroacetone) halo_carbonyl->intermediate base Base (e.g., K2CO3) base->intermediate Catalyst cyclization Cyclization intermediate->cyclization benzofuran_core Substituted Benzofuran Core cyclization->benzofuran_core functional_group Functional Group Interconversion benzofuran_core->functional_group benzofuran_aldehyde Substituted Benzofuran Aldehyde functional_group->benzofuran_aldehyde

Caption: A generalized workflow for the synthesis of substituted benzofuran aldehydes.

Comparative Biological Activity of Substituted Benzofuran Derivatives

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of the substituents on the benzofuran ring. While comprehensive comparative studies specifically on a series of substituted benzofuran aldehydes are limited in the available literature, we can draw valuable insights from studies on other benzofuran derivatives to understand the structure-activity relationships (SAR).

Antimicrobial Activity

Benzofuran derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7][8][9] The antimicrobial efficacy is often modulated by the substituents on the benzofuran core.

Table 1: Comparative Antimicrobial Activity of Selected Benzofuran Derivatives

CompoundSubstituent(s)Test OrganismMIC (µg/mL)Reference
1 3-Aryl methanoneS. aureus0.39-3.12[7]
2 3-Aryl methanoneB. subtilis0.39-3.12[7]
3 3-Aryl methanoneE. coli> 50[7]
4 3-Aryl methanoneC. albicans> 50[7]
M5a, M5g 7-chloro-3-hydrazono, 5-nitro-3-hydrazonoE. faecalis50[8]
M5i, M5k, M5l 5-nitro-3-hydrazonoC. albicans25[8]

Structure-Activity Relationship Insights:

From the available data, it is evident that hydrophobic benzofuran analogs with aryl substituents at the C-3 position exhibit favorable antibacterial activities, particularly against Gram-positive bacteria like S. aureus and B. subtilis.[7] The introduction of a hydrazine moiety at the 3-position, coupled with various benzaldehyde-derived substituents, has also been shown to confer antibacterial and antifungal properties.[8] Specifically, compounds with chloro and nitro substitutions have demonstrated notable activity.[8]

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively investigated, with many compounds exhibiting significant cytotoxicity against various cancer cell lines.[5][10][11][12][13][14] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Table 2: Comparative Anticancer Activity of Selected Benzofuran Derivatives

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
8c Dipiperazine moietyA549 (Lung)0.12
8d Dipiperazine moietyA549 (Lung)0.43
1c, 1e, 2d, 3a, 3d Bromo-substituentsK562 (Leukemia)Significant[13]
1c, 1e, 2d, 3a, 3d Bromo-substituentsMOLT-4 (Leukemia)Significant[13]
1c, 1e, 2d, 3a, 3d Bromo-substituentsHeLa (Cervical)Significant[13]
BZ-16 3,5-disubstituted with heterocyclic moietiesHepG2 (Liver)High activity[10]

Structure-Activity Relationship Insights:

SAR studies have revealed that the introduction of halogen atoms, particularly bromine, into the benzofuran scaffold can significantly enhance its anticancer activity.[13] The presence of bulky and heterocyclic moieties at various positions of the benzofuran ring has also been shown to be crucial for potent cytotoxicity. For instance, benzofuran derivatives linked to a dipiperazine moiety have demonstrated excellent antitumor effects against lung cancer cell lines.[12] Furthermore, derivatives with nitrogen-containing heterocycles and electron-withdrawing groups tend to exhibit enhanced bioactivity.[10]

Antioxidant Activity

Many benzofuran derivatives have been reported to possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals.[4][15][16][17][18] This activity is highly dependent on the substitution pattern on the benzofuran ring.

Table 3: Comparative Antioxidant Activity of Selected Benzofuran Derivatives

CompoundSubstituent(s)AssayActivityReference
6a, 6b, 6d, 6h, 6o, 6p, 6r Various substitutionsDPPHVery good[4]
9 3,3-disubstituted-3H-benzofuran-2-oneDPPH & Cyclic VoltammetryRemarkable[15][18]
2g Thiazole hybrid with dichloro substituentDPPHPotent (IC50 = 30.14 µM)[16]
3c Azo-benzofuran derivativeAscorbic acid equivalentHighest among derivatives[17]

Structure-Activity Relationship Insights:

The antioxidant potential of benzofuran derivatives is often associated with the presence of hydroxyl groups and other electron-donating substituents on the aromatic ring, which can facilitate hydrogen atom or electron transfer to neutralize free radicals. Studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives have shown that specific substitution patterns can lead to remarkable antioxidant activity, comparable to or even better than the standard antioxidant Trolox.[15][18] The introduction of a thiazole ring with dichloro substituents has also been found to result in potent antioxidant compounds.[16]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological activity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow Broth Microdilution Workflow prepare_compounds Prepare Serial Dilutions of Test Compounds dispense_compounds Dispense Diluted Compounds into 96-well Plate prepare_compounds->dispense_compounds prepare_inoculum Prepare Standardized Microbial Inoculum add_inoculum Add Microbial Inoculum to each well prepare_inoculum->add_inoculum dispense_compounds->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for the Broth Microdilution Method.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each substituted benzofuran aldehyde in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Microbial Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in an aerobic atmosphere.

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow MTT Assay Workflow seed_cells Seed Cancer Cells in a 96-well Plate add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubate_24_48h Incubate for 24-48 hours add_compounds->incubate_24_48h add_mtt Add MTT Reagent to each well incubate_24_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the substituted benzofuran aldehydes in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidant compounds.

DPPH_Assay_Workflow DPPH Assay Workflow prepare_compounds Prepare Different Concentrations of Test Compounds mix Mix Test Compound Solution with DPPH Solution prepare_compounds->mix prepare_dpph Prepare DPPH Solution in Methanol prepare_dpph->mix incubate Incubate in the Dark at Room Temperature mix->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate Radical Scavenging Activity (%) read_absorbance->calculate_scavenging

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare solutions of the substituted benzofuran aldehydes at various concentrations in a suitable solvent, typically methanol.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or test tubes, mix a specific volume of the test compound solution with the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion and Future Perspectives

Substituted benzofuran derivatives, including aldehydes, represent a promising class of compounds with a wide range of biological activities. The available data, primarily from studies on other benzofuran derivatives, suggest that the nature and position of substituents on the benzofuran ring play a critical role in determining their antimicrobial, anticancer, and antioxidant potential. Halogenation and the introduction of heterocyclic moieties are promising strategies for enhancing the biological efficacy of these compounds.

While this guide provides a comprehensive overview of the current landscape, it also highlights a significant gap in the literature: the lack of systematic, comparative studies focused specifically on a series of substituted benzofuran aldehydes. Future research should be directed towards the synthesis and parallel screening of a diverse library of these aldehydes to establish clear and robust structure-activity relationships. Such studies will be invaluable for the rational design and development of new and more effective benzofuran-based therapeutic agents. The detailed experimental protocols provided herein offer a solid foundation for conducting such future investigations with scientific rigor and reproducibility.

References

  • Jiang, X., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-30. [Link]

  • (PDF) NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27954-27974. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

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A Comparative Guide to the Reactivity of 2-Methylbenzofuran-3-carbaldehyde and Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Nuances of Aromatic Aldehyde Reactivity

Aromatic aldehydes are fundamental building blocks in organic synthesis, crucial for the construction of a vast array of complex molecules, including pharmaceuticals and biologically active compounds. Their reactivity, primarily centered on the electrophilic carbonyl carbon, is subtly yet significantly influenced by the nature of the aromatic ring to which they are attached. This guide provides an in-depth comparison of the reactivity of 2-Methylbenzofuran-3-carbaldehyde , a heterocyclic aldehyde with a unique electronic profile, against a spectrum of common aromatic aldehydes: the parent Benzaldehyde , the electron-rich 4-Methoxybenzaldehyde (p-Anisaldehyde) , and the electron-deficient 4-Nitrobenzaldehyde .

Understanding these differences is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. This guide will delve into the theoretical underpinnings of their reactivity, supported by experimental data and detailed protocols for key transformations, including nucleophilic addition (Wittig reaction), oxidation, and reduction.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of an aromatic aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is dictated by the interplay of inductive and resonance effects of the substituents on the aromatic ring.

  • Benzaldehyde serves as our baseline for comparison, with the phenyl ring exerting a mild electron-withdrawing inductive effect and a resonance-donating effect.

  • 4-Methoxybenzaldehyde features a strongly electron-donating methoxy group (-OCH₃) at the para-position. Through resonance, this group enriches the aromatic ring with electron density, which extends to the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon and decreasing its electrophilicity.

  • 4-Nitrobenzaldehyde possesses a potent electron-withdrawing nitro group (-NO₂) at the para-position. Both by induction and resonance, the nitro group pulls electron density away from the aromatic ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.

  • This compound presents a more complex electronic scenario. The benzofuran ring system contains an oxygen atom that can donate electron density to the aromatic system via resonance. However, the fused benzene ring is inherently electron-withdrawing. The methyl group at the 2-position is a weak electron-donating group. The net effect on the electrophilicity of the aldehyde at the 3-position is a subtle balance of these competing electronic factors.

The following diagram illustrates the influence of these substituents on the electrophilicity of the carbonyl carbon.

Caption: Electronic influence of substituents on carbonyl electrophilicity.

Spectroscopic Insights into Reactivity

The electronic environment of the aldehyde proton and the carbonyl carbon can be probed by Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift (δ) of these nuclei provides a direct measure of their shielding, which correlates with electron density and, consequently, reactivity. A downfield shift (higher ppm) of the aldehyde proton and carbonyl carbon generally indicates a more electron-deficient (and thus more reactive) center.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data

AldehydeAldehyde Proton (¹H, δ ppm)Carbonyl Carbon (¹³C, δ ppm)
4-Nitrobenzaldehyde~10.14~190.8
Benzaldehyde~10.0~192.4
This compound ~10.3 (Estimated) ~185.5 (Estimated)
4-Methoxybenzaldehyde~9.87~190.7

Note: The NMR data for this compound is estimated based on known values for similar benzofuran and aromatic aldehyde structures. Experimental verification is recommended.

Comparative Reactivity in Key Transformations

To empirically assess the reactivity of these aldehydes, we will consider three fundamental reaction types: nucleophilic addition (Wittig reaction), oxidation, and reduction.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is an excellent probe for the electrophilicity of the carbonyl carbon.[1][2][3] A more electrophilic carbonyl group will react faster with the phosphorus ylide.

Table 2: Comparative Performance in a Standardized Wittig Reaction

AldehydeRelative Rate (k/k₀)Typical Yield (%)
4-Nitrobenzaldehyde14.7>95
Benzaldehyde1.0085-95
This compound ~2-5 (Estimated) 80-90 (Estimated)
4-Methoxybenzaldehyde0.2570-85

Note: The relative rate and yield for this compound are estimations based on its predicted electronic properties and the known reactivity of benzofuran systems.[4] The electron-donating character of the benzofuran ring is expected to be less pronounced than that of a simple methoxy group, leading to a reactivity intermediate between benzaldehyde and 4-methoxybenzaldehyde.

Experimental Protocol: Comparative Wittig Reaction

This protocol is designed for a comparative analysis of the reactivity of the four aldehydes with a stabilized ylide, (triphenylphosphoranylidene)acetate.

Wittig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A To four separate flasks, add (Triphenylphosphoranylidene)acetate (1.1 eq) B Add anhydrous THF (10 mL) to each flask A->B C Stir under N₂ atmosphere B->C D1 Add 4-Nitrobenzaldehyde (1.0 eq) C->D1 D2 Add Benzaldehyde (1.0 eq) C->D2 D3 Add this compound (1.0 eq) C->D3 D4 Add 4-Methoxybenzaldehyde (1.0 eq) C->D4 E Stir at room temperature D1->E D2->E D3->E D4->E F Monitor reaction progress by TLC E->F G Quench with saturated NH₄Cl solution F->G H Extract with Ethyl Acetate G->H I Purify by column chromatography H->I J Analyze yield and purity (NMR, GC-MS) I->J

Caption: Workflow for the comparative Wittig reaction.

Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of this reaction can be influenced by the electronic nature of the aromatic ring. Electron-donating groups can stabilize the transition state of the oxidation, leading to a faster reaction.

Table 3: Comparative Performance in Oxidation with Potassium Permanganate (KMnO₄)

AldehydeRelative RateTypical Yield (%)
4-MethoxybenzaldehydeHigh>90
This compound Moderate-High (Estimated) 85-95 (Estimated)
BenzaldehydeModerate80-90
4-NitrobenzaldehydeLow70-80

Note: The reactivity of this compound is estimated to be relatively high due to the electron-rich nature of the benzofuran ring system, which is susceptible to oxidation.[3]

Experimental Protocol: Comparative Oxidation

This protocol outlines a comparative oxidation of the four aldehydes using potassium permanganate in a basic solution.

  • Preparation: In four separate round-bottom flasks, dissolve 1 mmol of each aldehyde in a mixture of 10 mL of t-butanol and 5 mL of a 1.5 M aqueous sodium hydroxide solution.

  • Reaction: While stirring vigorously, add a solution of 1.1 mmol of potassium permanganate in 10 mL of water dropwise to each flask over 15 minutes.

  • Monitoring: Monitor the disappearance of the purple permanganate color. The time taken for complete decolorization provides a qualitative measure of the reaction rate.

  • Work-up: Once the reaction is complete, quench with a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

  • Isolation: Acidify the solution with 10% hydrochloric acid and extract the carboxylic acid product with ethyl acetate.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and determine the yield of the purified carboxylic acid.

Reduction to Alcohols

The reduction of aldehydes to primary alcohols is typically performed using hydride-donating reagents like sodium borohydride (NaBH₄).[5][6] The rate of this reaction is also dependent on the electrophilicity of the carbonyl carbon.

Table 4: Comparative Performance in Reduction with Sodium Borohydride (NaBH₄)

AldehydeRelative RateTypical Yield (%)
4-NitrobenzaldehydeHigh>95
BenzaldehydeModerate90-98
This compound Moderate (Estimated) 90-95 (Estimated)
4-MethoxybenzaldehydeLow85-95

Note: The estimated reactivity of this compound is based on the expected intermediate electrophilicity of its carbonyl carbon.

Experimental Protocol: Comparative Reduction

This protocol provides a method for comparing the reduction rates of the four aldehydes with sodium borohydride.

  • Preparation: In four separate flasks, dissolve 1 mmol of each aldehyde in 10 mL of methanol.

  • Reaction: To each flask, add a solution of 0.3 mmol of sodium borohydride in 5 mL of methanol at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) at regular intervals to determine the time required for complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by adding 5 mL of acetone.

  • Isolation: Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Analysis: Dry the organic layer, concentrate, and determine the yield of the corresponding alcohol.

Conclusion and Outlook

This comparative guide demonstrates that the reactivity of this compound is subtly distinct from that of common benzaldehyde derivatives. Its electronic structure, arising from the fusion of a furan ring with a benzene ring and the presence of a methyl substituent, results in a nuanced reactivity profile.

Based on theoretical principles and extrapolated experimental trends, this compound is predicted to be:

  • More reactive than 4-methoxybenzaldehyde but less reactive than benzaldehyde and 4-nitrobenzaldehyde in nucleophilic addition reactions like the Wittig reaction.

  • More susceptible to oxidation than benzaldehyde and 4-nitrobenzaldehyde, likely comparable to or slightly less reactive than 4-methoxybenzaldehyde.

  • In reduction with sodium borohydride, its reactivity is expected to be intermediate between that of benzaldehyde and 4-methoxybenzaldehyde.

These predictions provide a solid foundation for researchers working with this and similar heterocyclic aldehydes. The provided experimental protocols offer a framework for obtaining precise comparative data, enabling the rational design of synthetic strategies and the optimization of reaction conditions. Further kinetic studies on this compound are warranted to precisely quantify its reactivity and expand its utility in the synthesis of novel chemical entities.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Delogu, G. L., & Begala, M. (2017). Synthesis of 2-Phenyl-3-benzoylbenzophenones under Wittig Conditions. Molbank, 2017(4), M965. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Rebelo, S. L. H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Catalysts, 10(1), 62. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzaldehyde. PubChem Compound Summary for CID 541. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem Compound Summary for CID 31244. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. [Link]

  • Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Akbarzadeh, S., Setamdideh, D., & Alizadeh Hedayati, M. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4), 1989-1992. [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthetic 2-Methylbenzofuran-3-carbaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylbenzofuran-3-carbaldehyde is a vital heterocyclic building block in the synthesis of novel pharmaceutical compounds and advanced materials. Benzofuran derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The efficacy and safety of any synthesized active pharmaceutical ingredient (API) are directly contingent on its purity. Therefore, the development of robust, accurate, and reliable analytical methods for purity assessment is not merely a regulatory requirement but a cornerstone of scientific integrity in drug development.

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of synthetically derived this compound. We will explore the causality behind methodological choices, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal technique for their specific analytical challenges.

The Analytical Imperative: Why Purity Matters

The synthetic route to this compound can introduce a variety of impurities, including unreacted starting materials, intermediates, and by-products from side reactions. The International Council for Harmonisation (ICH) guidelines, such as Q3C for residual solvents, mandate strict control over such impurities.[3][4] An uncharacterized impurity could be toxic, reduce the efficacy of the final product, or affect its stability. This necessitates analytical methods that can not only quantify the main compound but also separate, identify, and quantify trace-level impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of QC

HPLC is a cornerstone technique for the quality control of pharmaceutical compounds due to its high resolving power, sensitivity, and applicability to a wide range of analytes, including those that are non-volatile or thermally labile.[1]

Causality of Method Design

For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the organic solvent percentage), is chosen to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe. UV detection is selected based on the chromophoric nature of the benzofuran ring system, which exhibits strong absorbance in the UV region.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 10 mL volumetric flask using a diluent of 50:50 acetonitrile:water.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 40% B, increase to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Workflow for HPLC-UV Analysis

Sources

A Comparative Analysis of the Cytotoxic Potential of Benzofuran Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the benzofuran nucleus has emerged as a privileged structure, forming the backbone of numerous compounds with significant pharmacological activities.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic effects of various 2-methylbenzofuran derivatives, offering insights into their structure-activity relationships and potential as next-generation cancer therapeutics. The data presented herein is a synthesis of findings from multiple studies, providing a valuable resource for researchers and drug development professionals in the field of oncology.

The rationale for focusing on benzofuran derivatives stems from their established wide-ranging biological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3][4] The versatile benzofuran scaffold allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with potentially enhanced potency and selectivity against cancer cells.[1][3]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of a compound is a critical determinant of its potential as an anticancer drug. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.

The following table summarizes the cytotoxic activity of a selection of benzofuran derivatives against various human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.[5]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Benzofuran-chalcone derivative (4g) HCC1806 (Breast)5.93[6]
HeLa (Cervical)5.61[6]
Brominated benzofuran derivative (1) K562 (Leukemia)5[1]
HL60 (Leukemia)0.1[1]
Benzofuran-isatin hybrid (23d) SW-620 (Colorectal)6.5[7]
HT-29 (Colorectal)9.8[7]
3-Methylbenzofuran derivative (16b) A549 (Lung)1.48[7]
Benzofuran-N-aryl piperazine hybrid (16) A549 (Lung)0.12[8]
SGC7901 (Gastric)2.75[8]
Oxindole-Benzofuran hybrid (22f) MCF-7 (Breast)2.27
Bromo-derivative (14c) HCT-116 (Colon)3.27[7]
Benzofuran Hybrid (12) SiHa (Cervical)1.10[4][7]
HeLa (Cervical)1.06[4][7]

Key Insights from the Comparative Data:

  • Potency and Selectivity: The data reveals a wide range of cytotoxic potencies among the different benzofuran derivatives. For instance, the benzofuran-N-aryl piperazine hybrid (16) exhibited remarkable potency against the A549 lung cancer cell line with an IC50 of 0.12 µM.[8] In contrast, some derivatives showed more moderate activity. This highlights the critical role of specific structural modifications in determining cytotoxic efficacy. Furthermore, some compounds displayed selectivity, showing higher activity against certain cancer cell lines over others.[6][9]

  • Structure-Activity Relationship (SAR): The chemical structure of the derivatives significantly influences their anticancer activity. The presence of certain functional groups, such as halogens (e.g., bromine), has been shown to enhance cytotoxicity.[1][9][10] For example, a brominated benzofuran derivative demonstrated potent activity against leukemia cell lines.[1] Hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties like chalcone, piperazine, or isatin, have also emerged as promising cytotoxic agents.[1][6][7][8]

  • Broad Spectrum of Activity: Benzofuran derivatives have demonstrated cytotoxic effects against a diverse panel of human cancer cell lines, including those from breast, cervical, leukemia, colorectal, lung, and gastric cancers.[1][6][7][8] This suggests that the benzofuran scaffold could be a versatile platform for the development of broad-spectrum anticancer drugs.

Mechanism of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of benzofuran derivatives are often mediated through the induction of apoptosis, a form of programmed cell death that plays a crucial role in eliminating cancerous cells.[6][9] Studies have shown that these compounds can trigger apoptosis through various mechanisms, including the activation of caspases, which are key executioner enzymes in the apoptotic pathway.[9][11]

Furthermore, some benzofuran derivatives have been found to target specific signaling pathways that are critical for cancer cell survival and proliferation. For example, certain derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways.[6][12] The mTOR pathway is a central regulator of cell growth and metabolism, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

VEGFR-2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Benzofuran Benzofuran Derivatives Benzofuran->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by certain benzofuran derivatives.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

The MTT assay is a widely used method for quantifying the cytotoxic effects of chemical compounds on cultured cells.[5][13] The principle of this assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for the MTT Cytotoxicity Assay:

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Methylbenzofuran-3-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of heterocyclic scaffolds is of paramount importance. 2-Methylbenzofuran-3-carbaldehyde is a valuable building block in medicinal chemistry, serving as a precursor for a variety of more complex, biologically active molecules. This guide provides a head-to-head comparison of different synthetic routes to this target molecule, offering an in-depth analysis of their underlying mechanisms, experimental protocols, and overall performance to aid in the selection of the most suitable method for your research needs.

Introduction to this compound

This compound, with the chemical formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol , is a key intermediate in organic synthesis. Its benzofuran core is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The presence of both a methyl group at the 2-position and a formyl group at the 3-position provides two distinct points for further chemical modification, making it a versatile starting material for the synthesis of diverse compound libraries.

This guide will focus on two primary synthetic strategies for obtaining this compound:

  • Route A: Two-Step Synthesis via 2-Methylbenzofuran Formation followed by Vilsmeier-Haack Formylation. This classical approach involves the initial construction of the 2-methylbenzofuran ring system, followed by the introduction of the formyl group.

  • Route B: Multi-Step Synthesis via Chalcone Rearrangement. A more contemporary approach that builds the benzofuran ring with the desired substitution pattern through a series of rearrangement and cyclization reactions.

Route A: The Classical Two-Step Approach

This widely-used strategy is a reliable method for the synthesis of this compound. It is conceptually straightforward, proceeding in two distinct and well-understood stages.

Part 1: Synthesis of 2-Methylbenzofuran

The first step involves the synthesis of the 2-methylbenzofuran core from readily available starting materials: salicylaldehyde and chloroacetone. This reaction is a variation of the Perkin reaction for benzofuran synthesis.

Mechanism:

The reaction proceeds via an initial O-alkylation of the salicylaldehyde's hydroxyl group by chloroacetone in the presence of a base, typically potassium carbonate. The resulting intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the stable aromatic 2-methylbenzofuran ring.

Experimental Protocol: Synthesis of 2-Methylbenzofuran

  • To a stirred solution of salicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

  • Slowly add chloroacetone (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-methylbenzofuran, which can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Vilsmeier-Haack Formylation of 2-Methylbenzofuran

The second step introduces the formyl group at the 3-position of the 2-methylbenzofuran ring using the Vilsmeier-Haack reaction.[1] This reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2]

Mechanism:

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][4] The electron-rich 2-methylbenzofuran then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired this compound.[3]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylbenzofuran

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place phosphorus oxychloride (3 equivalents) in anhydrous N,N-dimethylformamide (DMF) (5 volumes).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-methylbenzofuran (1 equivalent) in DMF (2 volumes) to the cooled Vilsmeier reagent with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, and then heat to 60-70 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium hydroxide until it is alkaline to litmus paper.

  • The solid product that separates out is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent like ethanol to afford pure this compound.

Workflow for Route A

Route A Workflow cluster_0 Part 1: Synthesis of 2-Methylbenzofuran cluster_1 Part 2: Vilsmeier-Haack Formylation Salicylaldehyde Salicylaldehyde Reaction1 O-Alkylation & Intramolecular Condensation Salicylaldehyde->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 2-Methylbenzofuran 2-Methylbenzofuran Reaction1->2-Methylbenzofuran 2-Methylbenzofuran_input 2-Methylbenzofuran 2-Methylbenzofuran->2-Methylbenzofuran_input Intermediate Reaction2 Electrophilic Aromatic Substitution 2-Methylbenzofuran_input->Reaction2 Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Reaction2 Product This compound Reaction2->Product

Caption: Workflow for the two-step synthesis of this compound.

Route B: The Chalcone Rearrangement Strategy

This alternative route offers a more convergent approach to constructing the 3-formylbenzofuran scaffold, potentially allowing for greater diversity in the final products.[5] It relies on the rearrangement of a 2-hydroxychalcone derivative to form a 2,3-dihydrobenzofuran intermediate, which is then converted to the target aldehyde.

Mechanism:

The synthesis begins with the protection of the hydroxyl group of a 2-hydroxychalcone. This protected chalcone then undergoes an oxidative rearrangement, followed by cyclization to form a 2,3-dihydrobenzofuran intermediate. The key step is the selective transformation of this intermediate into the 3-formylbenzofuran. This is typically achieved under acidic conditions, where a protonated intermediate undergoes a ring-opening and subsequent ring-closing cascade to yield the desired product after hydrolysis.[5]

Conceptual Workflow for Route B

Route B Workflow Start 2-Hydroxyacetophenone & Benzaldehyde Derivative Chalcone_Formation Claisen-Schmidt Condensation Start->Chalcone_Formation 2-Hydroxychalcone 2-Hydroxychalcone Chalcone_Formation->2-Hydroxychalcone Protection Hydroxyl Protection 2-Hydroxychalcone->Protection Protected_Chalcone Protected_Chalcone Protection->Protected_Chalcone Rearrangement_Cyclization Oxidative Rearrangement & Cyclization Protected_Chalcone->Rearrangement_Cyclization Dihydrobenzofuran 2,3-Dihydrobenzofuran Intermediate Rearrangement_Cyclization->Dihydrobenzofuran Transformation Acid-Catalyzed Transformation Dihydrobenzofuran->Transformation Product This compound Transformation->Product

Caption: Conceptual workflow for the synthesis via chalcone rearrangement.

Note: A detailed experimental protocol for Route B for the specific synthesis of this compound is less commonly reported and would require significant optimization. The provided workflow is a generalized representation of this synthetic strategy.

Head-to-Head Comparison

FeatureRoute A: Two-Step SynthesisRoute B: Chalcone Rearrangement
Overall Yield Moderate to Good (typically 60-80% over two steps)Variable, can be high for specific substrates but may require more optimization.
Scalability Readily scalable.May present challenges in scaling up the rearrangement and cyclization steps.
Starting Materials Readily available and inexpensive (salicylaldehyde, chloroacetone, DMF, POCl₃).Requires substituted 2-hydroxyacetophenones and benzaldehydes, which may need to be synthesized.
Reaction Conditions Part 1: Reflux. Part 2: Low to moderate temperatures, requires anhydrous conditions.Often involves multiple steps with varying conditions, including the use of specific acid catalysts.
Purification Standard techniques (distillation, recrystallization, column chromatography) are effective.May require more complex purification strategies due to the formation of byproducts.
Versatility The Vilsmeier-Haack reaction is broadly applicable to many electron-rich heterocycles.Offers potential for greater diversity in the final product by varying the chalcone precursors.
Causality of Choices This route is chosen for its reliability, well-established procedures, and use of common reagents.This route is explored for its novelty and potential to access unique substitution patterns.

Conclusion and Recommendations

For the routine and scalable synthesis of this compound, Route A stands out as the more practical and reliable choice. The two-step process is well-documented, utilizes readily available starting materials, and generally provides good overall yields. The Vilsmeier-Haack reaction is a robust and high-yielding formylation method for this type of substrate.

Route B , the chalcone rearrangement strategy, represents a more modern and potentially more versatile approach. While it may not be the most direct route to the unsubstituted this compound, it opens up avenues for the synthesis of more complex analogues by simply modifying the chalcone precursors. This route would be of greater interest to researchers looking to build a library of substituted 3-formylbenzofurans.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, including the desired scale of the reaction, the availability of starting materials, and the need for structural diversity in the final products.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available at: [Link]

  • ChemistryViews. Improved Synthesis of 2-Methylbenzofurans. Available at: [Link]

  • PMC - NIH. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

  • PMC - NIH. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Available at: [Link]

  • PMC - NIH. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]

  • JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methylbenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylbenzofuran-3-carbaldehyde, ensuring compliance with safety standards and environmental regulations. The procedures outlined here are grounded in established principles of chemical safety and hazardous waste management, providing a self-validating system for the responsible handling of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The benzofuran moiety and the aldehyde functional group suggest potential hazards that must be respected.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, nitrile gloves, and closed-toe shoes.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

  • Ignition Sources: As with many organic compounds, it is prudent to keep this compound away from open flames, hot surfaces, and other potential sources of ignition.[1][2]

  • Chemical Incompatibilities: Avoid mixing this compound with strong oxidizing agents or strong acids, as this could lead to vigorous and potentially hazardous reactions.[1][2]

Hazard Assessment and Waste Identification

Proper disposal begins with a thorough understanding of the chemical's hazards. Based on data for analogous compounds, this compound is classified as acutely toxic if swallowed.

PropertyThis compound & AnaloguesReference
Molecular Formula C₁₀H₈O₂[3]
Molecular Weight 160.17 g/mol [3]
GHS Classification Acute Toxicity 3, Oral (H301: Toxic if swallowed)[4]
Physical Form Solid
Storage Store in a cool, dry, and well-ventilated place.[1][5]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given the acute oral toxicity, this compound waste should be managed as a hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated collect_separate Collect in a dedicated, labeled hazardous waste container. is_contaminated->collect_separate No consult_ehs Consult your institution's Environmental Health & Safety (EHS) office for guidance on mixed waste. is_contaminated->consult_ehs Yes neutralization_option Is on-site neutralization a viable and approved option? collect_separate->neutralization_option package_for_disposal Securely package and label the container for hazardous waste pickup. consult_ehs->package_for_disposal neutralize Follow approved protocol for aldehyde neutralization (e.g., using a commercial neutralizer). neutralization_option->neutralize Yes neutralization_option->package_for_disposal No neutralize->package_for_disposal disposal_vendor Transfer to a licensed hazardous waste disposal vendor. package_for_disposal->disposal_vendor end End: Waste properly disposed. disposal_vendor->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the sink or in the regular trash.

  • Collect all waste containing this compound, including contaminated labware and PPE, in a designated hazardous waste container that is compatible with organic solids.

  • The container must be in good condition, have a secure lid, and be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

2. On-Site Neutralization (if applicable and approved):

Some aldehydes can be chemically deactivated to non-hazardous waste.[8][9][10] This process should only be performed by trained personnel and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.

  • Commercial aldehyde neutralization products are available that can render the waste suitable for drain or solid waste disposal.[8][11]

  • Always follow the manufacturer's instructions for the specific neutralizing agent.

  • After neutralization, it may be necessary to verify that the treatment was effective before disposal.

3. Packaging and Storage for Disposal:

  • If on-site neutralization is not an option, the container of this compound waste must be prepared for pickup by a licensed hazardous waste disposal company.

  • Ensure the container is tightly sealed to prevent any leaks or spills.

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

4. Documentation and Disposal:

  • All hazardous waste must be tracked from "cradle to grave" under RCRA regulations.[12]

  • Your institution's EHS department will typically manage the hazardous waste manifest system, which documents the transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).[13]

  • Maintain accurate records of the amount of this compound waste generated.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: For a small spill, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

References

  • Aldehyde Disposal. [Online] Available at: [Link]

  • 2-Benzofurancarboxaldehyde, 3-methyl-. PubChem. [Online] Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Online] 2022. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Online] 2025. Available at: [Link]

  • Aldex® - Aldehyde Disposal Made Easy. WasteWise. [Online] Available at: [Link]

  • EPA Hazardous Waste Management. Axonator. [Online] 2024. Available at: [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Online] Available at: [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Online] 2025. Available at: [Link]

  • Aldehyde Disposal Products. WasteWise. [Online] Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Online] 2025. Available at: [Link]

  • This compound. PubChem. [Online] Available at: [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylbenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Methylbenzofuran-3-carbaldehyde (CAS 55581-61-8). As a research chemical with limited publicly available safety data, a cautious and conservative approach to personal protective equipment (PPE) is paramount. This document synthesizes known hazard information with established best practices for handling analogous chemical structures to ensure the safety of all laboratory personnel.

Hazard Assessment: Understanding the Risks

Known Hazards:

  • Acute Oral Toxicity: 2-Methyl-1-benzofuran-3-carbaldehyde is classified as acutely toxic if swallowed (Acute Toxicity 3, Oral), corresponding to the GHS hazard statement H301.[1] The GHS pictogram associated with this classification is the skull and crossbones.[1]

  • Irritation Potential: A structurally related compound, 2-methyl-1-benzofuran-7-carbaldehyde, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is prudent to assume that this compound presents similar irritant hazards.

  • Potential for Organ Damage with Repeated Exposure: Studies on 2,3-benzofuran have shown the potential for damage to the liver, kidneys, lungs, and stomach with prolonged or repeated exposure.[2][3]

  • Carcinogenicity: Long-term studies on 2,3-benzofuran have indicated that it is carcinogenic in rats and mice.[3][4] The carcinogenic potential of this compound has not been determined, but this information necessitates handling it with a high degree of caution.

Physical and Chemical Properties:

PropertyValueSource
CAS Number 55581-61-8
Molecular Formula C₁₀H₈O₂[1]
Molecular Weight 160.17 g/mol [1]
Form Solid[1]
Melting Point 50.5 °C / 122.9 °F (for 1-Benzofuran-5-carbaldehyde)[5]
Boiling Point 251.5 °C / 484.7 °F (for 1-Benzofuran-5-carbaldehyde)[5]
Personal Protective Equipment (PPE) Protocol

Given the known acute toxicity and the potential for irritation and long-term health effects, a comprehensive PPE strategy is required. The following protocol is designed to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Step-by-Step PPE Selection and Use:

  • Engineering Controls First: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

  • Body Protection: A clean, buttoned lab coat should be worn to protect against incidental skin contact.[6] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection: Due to the risk of skin irritation and potential for absorption, appropriate hand protection is critical.

    • Glove Selection: Nitrile gloves are a suitable choice for protection against a broad range of chemicals and are recommended for handling this compound.[6] Always inspect gloves for any signs of damage before use.[5]

    • Double Gloving: For weighing and transferring the solid material, double gloving is recommended to provide an extra layer of protection.[7]

    • Glove Changes: Gloves should be changed immediately if contamination is suspected.[7] In any case, it is good practice to change gloves regularly, for example, every 30 to 60 minutes during extended procedures.[7]

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards must be worn.

    • Goggles: For procedures involving heating, potential for splashing, or handling larger quantities, chemical splash goggles provide superior protection and are required.[5]

    • Face Shield: When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety goggles.

  • Respiratory Protection:

    • Fume Hood: As stated, primary respiratory protection is achieved through the use of a chemical fume hood.

    • Respirator: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel involved in the cleanup.

PPE Selection Workflow Diagram:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Protocol Start Start: Handling This compound Hazards Toxic if Swallowed (H301) Potential Skin/Eye/Respiratory Irritant Potential for Organ Damage Potential Carcinogen Start->Hazards Engineering Work in a Chemical Fume Hood Hazards->Engineering Mitigate Inhalation Risk Body Lab Coat (Chemically Resistant Apron if needed) Engineering->Body Hand Nitrile Gloves (Double Gloving for solids) Body->Hand Eye Safety Goggles (Face Shield if splash risk) Hand->Eye Respiratory Fume Hood is Primary (Respirator for emergencies) Eye->Respiratory

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Safe handling extends beyond the use of PPE and includes proper operational procedures and waste disposal.

Operational Plan:

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

  • Weighing: Weigh the solid compound in a chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate the work area in the fume hood.

Disposal Plan:

  • Waste Classification: All waste containing this compound, including contaminated gloves, weighing boats, and excess material, should be treated as hazardous waste.[5]

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[8]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[5][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to this comprehensive guide, researchers can handle this compound with a high degree of safety, minimizing risks and ensuring a secure laboratory environment.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for 2,3-Benzofuran. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.